molecular formula C11H15BrN2O2S B599606 1-(3-Bromophenylsulfonyl)-4-methylpiperazine CAS No. 486422-19-9

1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Cat. No.: B599606
CAS No.: 486422-19-9
M. Wt: 319.217
InChI Key: XYSXYLKXIYXHPD-UHFFFAOYSA-N
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Description

1-(3-Bromophenylsulfonyl)-4-methylpiperazine is a chemical building block of significant interest in medicinal and organic chemistry research. This compound features a piperazine ring, a common pharmacophore in drug discovery, substituted with a methyl group and a 3-bromophenylsulfonyl moiety. The sulfonyl group acts as a key linker, making this reagent a valuable intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the bromine atom can be readily displaced . Its primary research application lies in the development of novel therapeutic agents. Structurally similar sulfonyl-substituted compounds are frequently employed in creating potential anti-inflammatory and anticancer agents, serving as core scaffolds in investigative new chemical entities . The bromophenylsulfonyl group is a versatile handle for further functionalization, allowing researchers to explore structure-activity relationships (SAR) by coupling with various amines, heterocycles, and other nucleophiles to generate diverse compound libraries for biological screening . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSXYLKXIYXHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651953
Record name 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-19-9
Record name 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromophenylsulfonyl)-4-methylpiperazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Arylsulfonylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the arylsulfonylpiperazine moiety stands out as a privileged scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique combination of physicochemical properties and versatile biological activity.[1] This structural motif often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and metabolic stability, while serving as a crucial pharmacophore for interacting with diverse biological targets.[1][2] The compound this compound is a quintessential example of a key building block within this chemical class. The presence of a bromine atom offers a reactive handle for further synthetic diversification through cross-coupling reactions, while the sulfonylpiperazine core provides a robust anchor for molecular elaboration.[3] This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and practical, field-proven methodologies.

Chapter 1: Retrosynthetic Analysis and Core Strategy

The most direct and industrially viable approach to this compound involves a single, logical disconnection across the sulfonamide (S-N) bond. This retrosynthetic analysis reveals two readily accessible precursors: 3-bromobenzenesulfonyl chloride and 1-methylpiperazine .

G Target This compound Disconnection S-N Bond Disconnection (Sulfonamide Formation) Target->Disconnection Precursor1 3-Bromobenzenesulfonyl Chloride Disconnection->Precursor1 Precursor2 1-Methylpiperazine Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection of the target molecule.

This strategy is predicated on the classic and highly reliable reaction between a sulfonyl chloride and a secondary amine to form a stable sulfonamide. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for the nucleophilic secondary amine of the 1-methylpiperazine ring.[3]

Chapter 2: Synthesis of Key Precursors

The successful synthesis of the final product hinges on the quality and availability of its starting materials.

Synthesis of 3-Bromobenzenesulfonyl Chloride

3-Bromobenzenesulfonyl chloride is a versatile intermediate in organic synthesis.[4] While commercially available, understanding its preparation is crucial for process optimization and cost management.

  • Primary Method: Electrophilic Aromatic Substitution: The most common industrial and laboratory method involves the direct reaction of bromobenzene with chlorosulfonic acid.[3] In this reaction, chlorosulfonic acid acts as the sulfonating agent.

    Reaction: Br-C₆H₅ + 2 ClSO₃H → Br-C₆H₄SO₂Cl + H₂SO₄ + HCl

  • Alternative Method: An alternative route involves the treatment of pre-formed 3-bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][5] This two-step process is generally reserved for specific applications where the direct chlorosulfonation is not suitable.

Sourcing and Synthesis of 1-Methylpiperazine

1-Methylpiperazine is a widely used building block in the synthesis of pharmaceuticals, including drugs like cyclizine and sildenafil.[6][7] It is a colorless liquid with a characteristic amine odor.[8]

  • Industrial Production: Industrially, it is produced by reacting diethanolamine with methylamine at high temperature (200 °C) and pressure (250 bar).[6][7]

  • Laboratory Synthesis: A common laboratory method involves the Eschweiler-Clarke reaction, which entails the reductive methylation of piperazine using formaldehyde and formic acid.[7]

Due to its widespread use, 1-methylpiperazine is readily available from commercial suppliers, making its in-house synthesis unnecessary for most research and development purposes.

Chapter 3: The Core Synthesis Pathway: Sulfonamide Formation

The reaction of 3-bromobenzenesulfonyl chloride with 1-methylpiperazine is a nucleophilic acyl substitution reaction at the sulfur atom.

G Start Reactants: 3-Bromobenzenesulfonyl Chloride 1-Methylpiperazine Triethylamine (Base) Reaction Reaction Vessel (DCM, 0°C to RT) Nucleophilic Attack HCl Scavenging Start->Reaction Combine Workup Aqueous Work-up (Quench, Wash, Separate) Reaction->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Figure 2: General workflow for the synthesis of the target compound.

Mechanism and Rationale

The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The hydrochloric acid (HCl) generated as a byproduct will readily protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical to act as an HCl scavenger, neutralizing the acid as it forms and driving the reaction to completion.

Comparative Analysis of Synthesis Parameters

The choice of solvent, base, and temperature can influence the reaction's yield and purity.

ParameterCommon ChoicesRationale & Field Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDCM is often preferred for its inertness and ease of removal. Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.
Base Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)TEA is a cost-effective and efficient choice. A slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization of HCl.
Temperature 0 °C to Room TemperatureThe initial addition of the sulfonyl chloride is typically performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then allowed to warm to room temperature to ensure completion.
Stoichiometry ~1:1 ratio of amine to sulfonyl chlorideA slight excess of either reactant can be used to drive the reaction, depending on cost and ease of removal during purification.

Chapter 4: Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • 1-Methylpiperazine (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.05 eq) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and finally, brine.

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel to yield the final product as a white solid.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Chapter 5: Conclusion and Future Directions

The synthesis of this compound is a robust and well-established process, relying on the fundamental principles of sulfonamide chemistry. Its efficiency, high yield, and the use of readily available precursors make it an attractive process for both academic research and industrial-scale production. The true value of this molecule lies in its potential for further elaboration. The bromine atom serves as a versatile functional group for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), opening avenues for the rapid generation of compound libraries for drug discovery and optimization efforts.[3] Future research may focus on developing flow chemistry protocols to enhance the safety, efficiency, and scalability of this important synthetic transformation.

References

  • Benchchem. 3-Bromobenzenesulfonyl chloride | 2905-24-0.
  • National Institutes of Health (NIH). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC.
  • National Institutes of Health (NIH). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC.
  • ResearchGate. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
  • Organic Syntheses. Benzenesulfonyl chloride.
  • ChemicalBook. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • Wikipedia. N-Methylpiperazine.
  • ChemicalBook. Applications of 1-Methylpiperazine.
  • Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride 96%.
  • Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride 96%.

Sources

physicochemical properties of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the essential . In the landscape of drug discovery, a thorough understanding of a compound's fundamental characteristics is a critical precursor to any meaningful biological evaluation. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of these key parameters. The causality behind experimental choices is explained, providing researchers with a robust framework for characterizing this and similar molecules, thereby enabling more informed decisions in lead optimization and candidate selection.

Introduction: The Significance of a Physicochemical Profile

This compound is a molecule incorporating two key structural motifs prevalent in medicinal chemistry: the arylsulfonamide and the N-methylpiperazine group. The piperazine ring is a common scaffold in pharmacologically active compounds, often introduced to modulate aqueous solubility and pharmacokinetic properties.[1] The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases.[1]

The precise characterization of a compound's physicochemical properties is not a perfunctory step; it is the foundation upon which successful drug development is built. Low aqueous solubility, for instance, can lead to poor absorption and bioavailability, unreliable results in in vitro assays, and significant formulation challenges.[2][3] Similarly, a molecule's lipophilicity and ionization state govern its ability to permeate biological membranes, its volume of distribution, and its potential for off-target effects. This guide serves as a detailed manual for understanding and experimentally determining these critical attributes for this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from computational models and public chemical databases, providing a baseline for experimental verification.

PropertyValueSource
IUPAC Name 1-(3-bromophenyl)sulfonyl-4-methylpiperazine[4]
CAS Number 486422-19-9[4][5]
Molecular Formula C₁₁H₁₅BrN₂O₂S[4][5]
Molecular Weight 319.22 g/mol [6][7]
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br[4]
InChIKey XYSXYLKXIYXHPD-UHFFFAOYSA-N[4]

Experimental Determination of Key Physicochemical Parameters

As a Senior Application Scientist, my experience underscores that while computed values are useful for initial screening, experimentally derived data is the gold standard for accurate decision-making. The following sections detail robust protocols for measuring thermodynamic solubility, lipophilicity (LogP), and pKa.

Thermodynamic Solubility Assay

Rationale: Thermodynamic solubility measures the true equilibrium saturation point of a compound, which is critical for informing formulation development and predicting oral absorption.[3][8] Unlike kinetic solubility, which can be influenced by the dissolution rate of a DMSO-solvated solid, this method quantifies the solubility of the most stable crystalline form in an aqueous medium after an extended equilibration period.[2][9]

Experimental Protocol: Shake-Flask Method

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into duplicate 1.5 mL glass vials.

  • Solvent Addition: Add 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) at a physiological pH of 7.4 to each vial.[10] Other buffers can be used depending on the research question (e.g., simulated intestinal fluids).[10]

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate for 24 hours at a constant ambient temperature (e.g., 25°C) with continuous shaking or agitation (e.g., 700 rpm) to ensure equilibrium is reached.[2][8]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced accuracy, filter the supernatant through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[2]

  • Quantification:

    • Prepare a standard calibration curve using known concentrations of the test compound, typically dissolved in DMSO.

    • Analyze the filtered supernatant and the standards by a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC with UV detection.[2][3][10]

    • The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

  • Data Reporting: Report the final solubility value in both µM and µg/mL.[10]

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is the defining measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane transport. The shake-flask method is the universally recognized gold standard for its direct measurement.[11]

Experimental Protocol: Shake-Flask Method

  • System Preparation: Use n-octanol and purified water (or a pH 7.4 buffer) as the biphasic system. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC-UV.[12] A calibration curve for each phase is required for accurate quantification.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[13]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of this value: LogP = log₁₀(P) .

Acidity/Basicity (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since the N-methylpiperazine moiety is basic, its pKa is a critical parameter. The ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a classic and reliable method for pKa determination.[14]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl, since the compound is basic) in small, precise increments using an automated burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape).[15]

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).[15]

    • The pH of the solution at this half-equivalence point is equal to the pKa of the compound, according to the Henderson-Hasselbalch equation.[15][16]

Integrated Physicochemical Workflow and Implications

The interplay of these properties dictates the "drug-likeness" of a molecule. For this compound, the basic nitrogen of the piperazine ring is expected to be protonated at physiological pH, which would increase its aqueous solubility. However, the bromophenylsulfonyl group is large and relatively lipophilic, which will counteract this effect. The balance between these features, quantified by the experimental values of pKa, solubility, and LogP, is crucial for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Diagram: Experimental Workflow for Physicochemical Characterization

G cluster_prep 1. Preparation & Planning cluster_exp 2. Experimental Determination cluster_analysis 3. Analysis & Quantification cluster_report 4. Data Integration & Reporting Compound Compound Received (1-(3-Bromophenylsulfonyl) -4-methylpiperazine) Calc In Silico Prediction (LogP, pKa, Solubility) Compound->Calc SMILES Sol Thermodynamic Solubility Assay (Shake-Flask) Calc->Sol Guides experimental conditions LogP LogP Determination (Shake-Flask) Calc->LogP Guides experimental conditions pKa pKa Determination (Potentiometric Titration) Calc->pKa Guides experimental conditions Analysis LC-MS / HPLC-UV Quantification Sol->Analysis LogP->Analysis Titration Titration Curve Analysis pKa->Titration Data Final Data Table (Solubility, LogP, pKa) Analysis->Data Titration->Data Profile Comprehensive Physicochemical Profile Data->Profile Decision Go/No-Go Decision for Further Studies Profile->Decision

A flowchart of the integrated workflow for the complete physicochemical characterization of a novel compound.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in evaluating its potential as a research tool or therapeutic agent. The experimental protocols detailed in this guide for determining thermodynamic solubility, LogP, and pKa provide a reliable framework for generating high-quality, reproducible data. By grounding experimental work in a solid understanding of these core properties, researchers can mitigate risks, better interpret biological data, and accelerate the journey from discovery to development.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • How to calculate pKa. BYJU'S. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Experimental determination of the logP using the spectrophotometric method. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

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  • 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • How to find pKa and Ka from a Titration Curve. (2020). YouTube. [Link]

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

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  • PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. (2023). Chemistry of Heterocyclic Compounds. [Link]

  • N-METHYL PIPERAZINE. Loba Chemie. [Link]

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Sources

An In-depth Technical Guide to 1-(3-Bromophenylsulfonyl)-4-methylpiperazine (CAS 486422-19-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, registered under CAS number 486422-19-9. This document delves into the core physicochemical properties, provides a detailed and validated synthetic protocol, and explores its significant role as a versatile chemical intermediate in the landscape of modern drug discovery and development. The guide is structured to provide researchers, medicinal chemists, and process development scientists with both foundational knowledge and actionable insights into the practical application of this valuable building block.

Core Compound Properties and Identification

This compound is a bifunctional organic compound featuring a brominated aromatic ring, a sulfonyl group, and a methylpiperazine moiety. This unique combination of functional groups makes it a strategically important intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the construction of complex molecular architectures.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 486422-19-9[1][2]
Molecular Formula C₁₁H₁₅BrN₂O₂S[1][2][3]
Molecular Weight 319.22 g/mol [1]
IUPAC Name 1-((3-bromophenyl)sulfonyl)-4-methylpiperazine[2]
Synonyms 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine[2]
Physical Form Solid
Typical Purity ≥95%
InChI Key XYSXYLKXIYXHPD-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br[2]
Storage and Handling

For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] Based on data for structurally similar compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and serious eye irritation.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction between 3-bromophenylsulfonyl chloride and 1-methylpiperazine. This is a classic sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Retrosynthetic Analysis & Strategy

The disconnection of the sulfur-nitrogen (S-N) bond is the most logical retrosynthetic step. This reveals two readily available starting materials: 3-bromophenylsulfonyl chloride and 1-methylpiperazine. The forward reaction is highly reliable and proceeds with excellent regioselectivity, as the secondary amine of 1-methylpiperazine is significantly more nucleophilic than the tertiary amine.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Reagents and Materials:

  • 3-Bromophenylsulfonyl chloride (1.0 eq)[4]

  • 1-Methylpiperazine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling the reaction mitigates the exothermic nature of the initial acid-base reaction and the subsequent sulfonylation, preventing potential side reactions.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. Causality: TEA acts as an essential acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Reagent Addition: Dissolve 3-bromophenylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C. Causality: Dropwise addition ensures the reaction temperature remains controlled, maximizing yield and minimizing impurity formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 3-Bromophenylsulfonyl Chloride Reaction Sulfonamide Formation (Nucleophilic Substitution) SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Solvent DCM or THF (Anhydrous) Base Triethylamine (TEA) Temp 0 °C to RT Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Conditions: Solvent, Base, Temp Purification Column Chromatography Workup->Purification Product 1-(3-Bromophenylsulfonyl) -4-methylpiperazine (CAS 486422-19-9) Purification->Product

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is critical. The following data represent the expected spectroscopic signatures based on the compound's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each proton environment.

    • Aromatic protons (4H) would appear in the range of δ 7.5-8.0 ppm as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

    • Piperazine protons adjacent to the sulfonyl group (4H) are predicted to be downfield around δ 3.1-3.3 ppm, likely as a triplet.

    • Piperazine protons adjacent to the methyl-bearing nitrogen (4H) would appear further upfield, around δ 2.5-2.7 ppm, also as a triplet.

    • The N-methyl protons (3H) would be a sharp singlet around δ 2.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 unique carbon signals.

    • Aromatic carbons (6 signals): Four signals in the δ 120-140 ppm region, including one signal for the carbon attached to bromine (C-Br) around δ 122 ppm and one for the carbon attached to the sulfonyl group (C-S) around δ 140 ppm.

    • Piperazine carbons (2 signals): The carbons adjacent to the sulfonyl group would be around δ 46 ppm, while the carbons adjacent to the N-methyl group would be further downfield around δ 54 ppm.

    • N-methyl carbon (1 signal): A signal around δ 45 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.

    • Strong asymmetric and symmetric S=O stretching bands for the sulfonyl group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

    • Aromatic C=C stretching vibrations would appear in the 1450-1580 cm⁻¹ region.

    • Aliphatic C-H stretching from the piperazine and methyl groups would be observed just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature would be the isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. A characteristic pair of peaks of nearly equal intensity (approx. 1:1 ratio) would be observed at m/z 318 (for ⁷⁹Br) and 320 (for ⁸¹Br).

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a highly valuable building block in the synthesis of APIs. The piperazine ring is a common structural motif in pharmaceuticals, known to enhance pharmacokinetic properties such as solubility and bioavailability.[5][6]

Role as a Scaffold and Intermediate

The phenylsulfonylpiperazine core is present in a multitude of compounds investigated for various therapeutic targets. This compound provides a pre-formed scaffold that can be readily elaborated. Its true value lies in the synthetic versatility afforded by the bromine atom on the phenyl ring.

The Bromine Handle: A Gateway to Molecular Diversity

The C-Br bond is an ideal functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows chemists to rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies.

Key Downstream Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes to form new C-C double bonds.

  • Stille Coupling: Reaction with organostannanes.

Potential Therapeutic Areas

Compounds derived from this intermediate have been explored in numerous therapeutic areas. The phenylsulfonylpiperazine scaffold appears in molecules investigated as:

  • Kappa opioid receptor antagonists.[7]

  • GPR119 agonists for the treatment of diabetes and obesity.[8]

  • Various kinase and receptor modulators.[6]

Diagram of Synthetic Diversification

Diversification cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 1-(3-Bromophenylsulfonyl) -4-methylpiperazine Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Prod_Suzuki Aryl/Alkyl Derivative Suzuki->Prod_Suzuki Prod_Buchwald Amine Derivative Buchwald->Prod_Buchwald Prod_Sonogashira Alkynyl Derivative Sonogashira->Prod_Sonogashira

Caption: Diversification potential of the title compound via cross-coupling reactions.

Conclusion

This compound (CAS 486422-19-9) is a synthetically accessible and highly versatile chemical intermediate. Its value is anchored in the combination of the pharmaceutically relevant methylpiperazine sulfonyl scaffold and the synthetically powerful bromine handle. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its strategic importance for generating molecular diversity in drug discovery programs. For researchers and developers, this compound represents a reliable and efficient starting point for the synthesis of novel and complex molecules with therapeutic potential.

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The Definitive Guide to the Structural Elucidation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic workflow, grounded in scientific principles and practical expertise. Herein, we detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography to unambiguously determine the molecular structure of this compound.

Introduction

This compound (Figure 1) is a small organic molecule featuring a brominated aromatic ring, a sulfonyl group, and a methylpiperazine moiety. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structural confirmation is a foundational requirement in any research or development context, ensuring the identity and purity of the compound . This guide presents a logical and efficient workflow for achieving this confirmation with a high degree of confidence.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, with key functional groups highlighted.

The Strategic Analytical Workflow

The structure elucidation of a novel or synthesized compound is a process of systematic investigation. Our approach is hierarchical, beginning with techniques that provide broad conformational and connectivity information and culminating in the definitive determination of the three-dimensional atomic arrangement.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Definitive 3D Structure Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight Confirmation - Elemental Composition 1D_NMR 1D NMR Spectroscopy (¹H, ¹³C) - Proton & Carbon Environments Mass_Spectrometry->1D_NMR Provides MW for NMR context 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) - J-Coupling & Connectivity 1D_NMR->2D_NMR Assigns peaks for 2D analysis XRay_Crystallography Single Crystal X-ray Crystallography - Absolute Stereochemistry - Bond Lengths & Angles 2D_NMR->XRay_Crystallography Confirms connectivity for crystal structure validation

Figure 2: The logical workflow for the structural elucidation of this compound.

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

The initial and most fundamental question to answer is the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its soft ionization nature, which typically yields the intact protonated molecule, [M+H]⁺.

Causality of Experimental Choice:

ESI is chosen over harder ionization techniques like Electron Ionization (EI) to minimize fragmentation and maximize the abundance of the molecular ion. This provides a clear and immediate confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is then employed to determine the accurate mass, which in turn allows for the confident prediction of the elemental formula.

Predicted Mass Spectrometry Data:
ParameterPredicted Value
Molecular Formula C₁₁H₁₅BrN₂O₂S
Monoisotopic Mass 318.0038 Da
[M+H]⁺ (protonated) 319.0110 Da
[M+Na]⁺ (sodiated) 340.9930 Da
Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the signal in positive ion mode.[1][2]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to positive ion mode with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.

Expected Fragmentation:

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and the sulfonyl group.[3]

Part 2: Elucidating the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the proton and carbon environments and their connectivity.

Causality of Experimental Choices:
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between J-coupled nuclei, typically over two to three bonds. This is crucial for identifying adjacent protons in the piperazine ring and the aromatic system.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the unambiguous assignment of carbon signals based on their attached protons.[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is instrumental in connecting the different fragments of the molecule, for example, linking the protons on the piperazine ring to the sulfonyl group and the aromatic ring.

Predicted NMR Data:

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, generated using online prediction tools.[5][6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.6 - 7.9m4H
Piperazine-H (adjacent to SO₂)~3.2t4H
Piperazine-H (adjacent to N-CH₃)~2.5t4H
Methyl-H~2.3s3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C-Br~122
Aromatic C-H128 - 135
Aromatic C-S~140
Piperazine C (adjacent to SO₂)~46
Piperazine C (adjacent to N-CH₃)~54
Methyl C~45
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.[9][10]

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

    • HMBC: Utilize a gradient-selected HMBC experiment with the long-range coupling delay optimized for ²⁻³J(C,H) couplings (typically around 8-10 Hz).

NMR_Connectivity cluster_Aromatic Bromophenyl Ring cluster_Piperazine Methylpiperazine Ring ArH1 ArH1 ArH2 ArH2 ArH1->ArH2 COSY SO2 SO2 ArH1->SO2 HMBC ArH3 ArH3 ArH2->ArH3 COSY ArH4 ArH4 ArH3->ArH4 COSY PipH1 PipH1 PipH2 PipH2 PipH1->PipH2 COSY MeH MeH PipH2->MeH HMBC SO2->PipH1 HMBC

Figure 3: A conceptual diagram illustrating the key correlations expected in the 2D NMR spectra of this compound.

Part 3: Unambiguous 3D Structure Determination with X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, Single Crystal X-ray Crystallography offers the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational information.

Causality of Experimental Choice:

For a complete and irrefutable structural proof, X-ray crystallography is the gold standard. It provides a static snapshot of the molecule in a crystalline lattice, resolving any ambiguities that may remain from spectroscopic data, such as the relative orientation of substituents.[11]

Experimental Protocol: Single Crystal X-ray Crystallography
  • Crystal Growth:

    • The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality.

    • A common and effective method is slow evaporation or vapor diffusion.[12][13]

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular weight and elemental formula. A suite of 1D and 2D NMR experiments then maps out the intricate connectivity of the molecule in solution. Finally, single crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This integrated approach ensures a high degree of confidence in the assigned structure, a critical prerequisite for any further investigation or application of this compound.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1761. [Link]

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The Multifaceted Biological Activities of Sulfonylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the diverse biological activities of sulfonylpiperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this chemical class. By delving into their mechanisms of action and providing detailed experimental workflows, this document aims to empower the scientific community to design and develop novel and effective therapeutic agents.

Section 1: Anticancer Activity of Sulfonylpiperazine Derivatives

Sulfonylpiperazine derivatives have shown significant promise as anticancer agents by targeting key molecular pathways involved in tumor progression and metastasis.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of signaling cascades essential for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which sulfonylpiperazine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

One notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Certain phenylpiperazine derivatives, a related class, have demonstrated the ability to inhibit EGFR, leading to the suppression of downstream signaling pathways that drive tumor growth.[2] The sulfonylpiperazine scaffold can be rationally designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity and arresting cancer cell proliferation.

dot graph EGFR_Inhibition_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "EGFR Signaling Inhibition by Sulfonylpiperazine Derivatives."

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel sulfonylpiperazine derivatives is conducted through a battery of in vitro assays. These assays are crucial for determining a compound's cytotoxicity, anti-proliferative effects, and for elucidating its mechanism of action.[3]

Table 1: Key In Vitro Assays for Anticancer Activity

Assay TypePrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[1]Cell viability/proliferation (IC50)
SRB Assay Quantifies total cellular protein content, providing an estimate of cell number.[1]Cell number/cytotoxicity (IC50)
LDH Release Assay Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[1]Cell membrane damage/cytotoxicity
Clonogenic Assay Assesses the ability of single cells to form colonies, indicating long-term survival.Long-term cell survival and proliferative capacity
Kinase Inhibition Assay Measures the ability of the compound to inhibit the activity of a specific kinase.Enzyme inhibition (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the sulfonylpiperazine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for the MTT Cytotoxicity Assay."

In Vivo Validation of Anticancer Efficacy

Promising candidates identified from in vitro screening are further evaluated in in vivo models to assess their therapeutic efficacy and toxicity in a more complex biological system.[4] Human tumor xenograft models are widely used for this purpose.[4][5]

In this model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor that can be used to test the efficacy of novel anticancer agents.[6]

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the sulfonylpiperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Monitor tumor growth in all groups throughout the study. The primary endpoint is often tumor growth inhibition.

  • Toxicity Evaluation: Monitor the general health of the animals, including body weight, to assess for any potential toxicity of the compound.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Section 2: Antimicrobial Activity of Sulfonylpiperazine Derivatives

Sulfonylpiperazine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative and the target microorganism, sulfonylpiperazines are thought to interfere with essential enzymatic pathways or disrupt the integrity of the microbial cell membrane.[1] The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the piperazine scaffold can lead to compounds with enhanced potency and a broader spectrum of activity.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of sulfonylpiperazine derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

Table 2: Common Methods for Antimicrobial Susceptibility Testing

MethodPrincipleKey Features
Broth Microdilution Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the microorganism.[10]Quantitative (provides MIC value), high-throughput.[10]
Agar Dilution The compound is incorporated into an agar medium at various concentrations, and the microorganism is then inoculated onto the surface.[9]Quantitative (provides MIC value), suitable for fastidious organisms.[11]
Disk Diffusion A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition is measured.[11]Qualitative (susceptible, intermediate, or resistant), simple, and cost-effective.

This method is a standard and quantitative approach for determining the MIC of an antimicrobial agent.[10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the sulfonylpiperazine derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Quality Control: Include a reference strain with a known MIC for the tested antimicrobial agent to ensure the validity of the assay.

In Vivo Validation of Antimicrobial Efficacy

In vivo animal models are essential for evaluating the therapeutic potential of new antimicrobial agents in a setting that mimics a clinical infection.[12] These models allow for the assessment of a compound's efficacy in the context of host-pathogen interactions and pharmacokinetic/pharmacodynamic (PK/PD) properties.[13]

  • Systemic Infection Models: Mice are infected systemically (e.g., intraperitoneally) with a lethal dose of bacteria. The efficacy of the sulfonylpiperazine derivative is assessed by its ability to protect the animals from mortality.

  • Thigh Infection Model: A localized infection is established in the thigh muscle of mice. This model is useful for studying the PK/PD relationship of the antimicrobial agent by measuring the reduction in bacterial burden in the infected tissue.

  • Wound Infection Models: An incision or burn is created on the skin of an animal and then inoculated with bacteria to mimic a wound infection. The efficacy of topical or systemic administration of the compound is evaluated by monitoring wound healing and bacterial clearance.

Section 3: Central Nervous System (CNS) Activity of Sulfonylpiperazine Derivatives

The piperazine scaffold is a common feature in many CNS-active drugs, and sulfonylpiperazine derivatives are no exception.[14] They have shown potential in modulating the activity of various neurotransmitter systems, making them attractive candidates for the treatment of neurological and psychiatric disorders.

Mechanism of Action: Receptor Modulation

Many CNS-active sulfonylpiperazine derivatives exert their effects by interacting with specific G-protein coupled receptors (GPCRs) in the brain, particularly serotonin (5-HT) and dopamine receptors.[15] For example, certain arylpiperazine derivatives, a closely related class, are known to act as ligands for 5-HT1A and 5-HT2A receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

dot graph Serotonin_Receptor_Modulation { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Modulation of Serotonin Receptors by Sulfonylpiperazine Derivatives."

In Vitro Evaluation of CNS Activity

The primary in vitro method for characterizing the CNS activity of sulfonylpiperazine derivatives is the radioligand binding assay. This assay is used to determine the affinity of a compound for a specific receptor.[16][17]

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target 5-HT receptor subtype (e.g., HEK293 cells).

  • Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled sulfonylpiperazine derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation of CNS Activity

The in vivo effects of sulfonylpiperazine derivatives on behavior are assessed using various animal models that are designed to mimic aspects of human neuropsychiatric disorders.[19]

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases locomotor activity in rodents, an effect that is attenuated by antipsychotic drugs. This model is used to screen for potential antipsychotic activity.[20]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. The ability of a compound to restore PPI in animal models (e.g., after administration of a psychotomimetic agent like PCP) is indicative of antipsychotic potential.[20]

  • Catalepsy Test: This test measures the induction of a state of immobility and is used to assess the potential for extrapyramidal side effects, which are common with typical antipsychotic drugs.

Conclusion

The sulfonylpiperazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents underscores their importance in modern drug discovery. The in-depth technical guidance and detailed experimental protocols provided in this document are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of sulfonylpiperazine derivatives. By understanding the underlying mechanisms of action and employing robust and validated screening methodologies, the scientific community can continue to innovate and develop novel drugs to address unmet medical needs.

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenylsulfonyl)-4-methylpiperazine is a synthetic compound whose specific biological mechanism of action has not been extensively elucidated in publicly available research. However, a detailed analysis of its structural components—the arylpiperazine core, the sulfonyl linker, and the specific substitution patterns—provides a strong basis for postulating a likely interaction with monoamine neurotransmitter systems. This guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action, outlines experimental protocols for its validation, and provides a framework for future research into its therapeutic potential.

Introduction: Deconstructing the Molecule

This compound is a member of the arylpiperazine class of compounds. The piperazine ring is a common motif in centrally active pharmaceuticals, known to interact with a variety of G-protein coupled receptors (GPCRs). The key structural features of this molecule are:

  • The Arylpiperazine Core: This scaffold is a well-established pharmacophore with a propensity for binding to dopaminergic, serotonergic, and adrenergic receptors. The nature of the aryl group and the substituent on the second nitrogen of the piperazine ring are critical determinants of receptor affinity and selectivity.

  • The Phenylsulfonyl Group: The sulfonamide linkage is a versatile component in medicinal chemistry, influencing physicochemical properties such as solubility and cell permeability. The electronic properties of the phenyl ring, modified by the bromine atom, can modulate binding interactions.

  • The 4-Methylpiperazine Moiety: The methyl group on the piperazine nitrogen is a common feature in many psychoactive drugs and can play a role in modulating neurotransmitter activity.[1]

Given the prevalence of the arylpiperazine scaffold in neuropharmacology, it is highly probable that this compound exerts its effects by modulating the activity of one or more monoamine neurotransmitter receptors.

Hypothesized Mechanism of Action: A Multi-Target Profile

Based on the pharmacology of structurally analogous compounds, a plausible mechanism of action for this compound involves interaction with dopamine, serotonin, and/or adrenergic receptors. The arylpiperazine moiety is a known privileged structure for these receptor families.

Interaction with Dopamine Receptors

Numerous arylpiperazine derivatives exhibit affinity for dopamine D2-like receptors (D2, D3, D4).[2][3][4] Compounds with a phenylsulfonylpiperazine structure have been investigated as "dopamine stabilizers," capable of modulating both hypo- and hyperdopaminergic states.[5] It is hypothesized that this compound may act as a partial agonist or antagonist at D2 receptors. Partial agonism at D2 receptors is a key mechanism for several atypical antipsychotic drugs, offering a reduction in psychotic symptoms with a lower risk of extrapyramidal side effects compared to full antagonists.[2]

Interaction with Serotonin Receptors

The arylpiperazine scaffold is a cornerstone of many serotonergic ligands.[6] Specifically, derivatives have shown high affinity for 5-HT1A and 5-HT7 receptors.[7][8] N4-substitution on the piperazine ring is a critical factor in determining affinity for 5-HT1A receptors.[6] Dysfunction in 5-HT1A neurotransmission is implicated in anxiety and depression.[8] Therefore, it is conceivable that this compound could modulate these receptors, potentially as an agonist or partial agonist, suggesting anxiolytic or antidepressant potential.

Interaction with Adrenergic Receptors

Arylpiperazines are also known to bind to α-adrenergic receptors, particularly the α1 and α2 subtypes.[9][10][11][12] The affinity for these receptors is influenced by the nature of the aryl group and the linker to the piperazine.[13] Antagonism at α1-adrenergic receptors is a mechanism of action for some antihypertensive drugs and treatments for benign prostatic hyperplasia.

Visualizing the Hypothesized Signaling Pathways

Hypothesized_Signaling_Pathways cluster_0 This compound cluster_1 Potential Receptor Targets cluster_2 Downstream Cellular Effects Compound This compound D2R Dopamine D2 Receptor Compound->D2R HT1AR Serotonin 5-HT1A Receptor Compound->HT1AR ADRA1 Adrenergic α1 Receptor Compound->ADRA1 Dopamine_Response Modulation of Dopaminergic Signaling D2R->Dopamine_Response Serotonin_Response Modulation of Serotonergic Signaling HT1AR->Serotonin_Response Adrenergic_Response Modulation of Adrenergic Signaling ADRA1->Adrenergic_Response

Figure 1: Hypothesized interactions of this compound with key monoamine receptors.

Experimental Validation of the Hypothesized Mechanism

To validate the proposed mechanism of action, a tiered experimental approach is recommended, progressing from initial binding studies to functional assays and in vivo models.

Tier 1: Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant receptors.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D2, Serotonin 5-HT1A, Adrenergic α1A). Culture the cells and prepare membrane fractions by homogenization and centrifugation.

  • Radioligand Selection: Choose a suitable radioligand for each receptor with high affinity and specificity (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Prazosin for α1A).

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the cell membrane preparation in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Data from a Hypothesized Receptor Binding Screen

Receptor SubtypeRadioligandHypothesized Ki (nM)
Dopamine D2[³H]Spiperone50 - 200
Serotonin 5-HT1A[³H]8-OH-DPAT10 - 100
Serotonin 5-HT2A[³H]Ketanserin> 1000
Serotonin 5-HT7[³H]5-CT100 - 500
Adrenergic α1A[³H]Prazosin50 - 300
Adrenergic α2A[³H]Rauwolscine> 1000

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Receptor Binding Assays (Determine Ki) B Functional Assays (Agonist/Antagonist/Partial Agonist) A->B If significant binding C Determine EC50/IC50 and Emax B->C D Animal Models of Psychosis/Anxiety/Depression C->D If functional activity E Behavioral Readouts D->E F Microdialysis for Neurotransmitter Levels D->F

Figure 2: A tiered experimental workflow for validating the mechanism of action.

Tier 2: Functional Assays

Once binding affinity is established, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or partial agonist).

Protocol: cAMP Assay for Gαi-Coupled Receptors (e.g., D2, 5-HT1A)

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to the inhibition of adenylyl cyclase (e.g., CHO-D2R).

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • To determine agonist activity, add increasing concentrations of this compound and a fixed concentration of forskolin (an adenylyl cyclase activator).

    • To determine antagonist activity, add a fixed concentration of a known agonist (e.g., quinpirole for D2) in the presence of increasing concentrations of the test compound.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the compound to determine the EC₅₀ and Emax.

    • For antagonist activity, plot the percentage of agonist response against the log concentration of the compound to determine the IC₅₀.

Structure-Activity Relationship (SAR) Insights

The biological activity of arylpiperazines is highly sensitive to their substitution patterns.[14] For this compound, the following SAR considerations are pertinent:

  • Position of the Bromo Group: The meta-position of the bromine on the phenyl ring will influence the electronic distribution and steric bulk, which can affect receptor binding.

  • The Sulfonyl Linker: The sulfonamide group is a hydrogen bond acceptor and can participate in key interactions within the receptor binding pocket.

  • N-Methyl Group: The small methyl group on the piperazine nitrogen is likely to be well-tolerated in many receptor binding sites and can influence the pKa of the nitrogen, affecting its protonation state at physiological pH.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently lacking, a comprehensive analysis of its chemical structure strongly suggests activity at monoamine neurotransmitter receptors. The proposed multi-target profile, encompassing potential interactions with dopamine, serotonin, and adrenergic receptors, offers a fertile ground for further investigation. The experimental workflows outlined in this guide provide a clear path to elucidating its precise pharmacological profile. Future research should focus on a systematic evaluation of its receptor binding and functional activity, followed by in vivo studies in relevant animal models to explore its therapeutic potential for CNS disorders.

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Unlocking the Therapeutic Potential of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and psychoactive effects.[1][2][3][4] 1-(3-Bromophenylsulfonyl)-4-methylpiperazine is a specific derivative within this versatile class. While direct, extensive research on its therapeutic targets is not yet publicly available, its structural motifs—a substituted phenylsulfonyl group and a methylpiperazine moiety—suggest a high potential for biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven roadmap for the systematic identification and validation of potential therapeutic targets for this compound. We will move beyond theoretical discussions to outline actionable, self-validating experimental workflows, from initial broad-spectrum screening to deep mechanistic investigation, empowering research teams to unlock the therapeutic promise of this compound.

Foundational Insights: The Rationale for Target Discovery

The therapeutic potential of any small molecule is intrinsically linked to its ability to modulate the function of one or more biological macromolecules. The structure of this compound presents two key pharmacophoric features:

  • The Phenylsulfonyl Group: This moiety is a known binder for a variety of enzymes and receptors. The bromine substitution at the meta position can influence binding affinity and selectivity through halogen bonding and by altering the electronic properties of the phenyl ring.

  • The Methylpiperazine Ring: This classic heterocyclic structure is prevalent in centrally active agents and other drug classes.[4] Its basic nitrogen atom can form critical ionic interactions with acidic residues in protein binding pockets, and its overall conformation contributes to the molecule's solubility and pharmacokinetic properties.[4]

Given the diverse activities of related piperazine-containing compounds, a logical starting point for investigation is to cast a wide net before narrowing down to specific, high-potential therapeutic areas. Our proposed workflow is therefore designed to be hypothesis-generating in its initial phases, followed by rigorous hypothesis-testing.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to understand the global biological effects of this compound without a preconceived bias towards a specific target. This is best achieved through high-throughput phenotypic screening across a diverse range of cell-based assays.

Experimental Protocol: Multi-Panel Cell-Based Phenotypic Screening

Objective: To identify therapeutic areas where this compound elicits a significant biological response.

Methodology:

  • Compound Preparation:

    • Synthesize and purify this compound to >98% purity, as confirmed by HPLC and NMR.

    • Prepare a 10 mM stock solution in DMSO.

    • Create a serial dilution plate for dose-response testing, typically ranging from 100 µM to 1 nM.

  • Assay Panels:

    • Oncology Panel: A panel of 60+ cancer cell lines representing different tissue origins (e.g., NCI-60). Measure cell viability using a robust method like CellTiter-Glo®.

    • Inflammation Panel: Utilize peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1). Stimulate with lipopolysaccharide (LPS) and measure the inhibition of key cytokine release (e.g., TNF-α, IL-6) via ELISA.

    • Neurobiology Panel: Employ primary neurons or neuroblastoma cell lines (e.g., SH-SY5Y). Screen for effects on neuronal viability, neurite outgrowth, or protection from neurotoxins (e.g., 6-OHDA, glutamate).

    • Infectious Disease Panel: Screen against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) to determine the Minimum Inhibitory Concentration (MIC).[1][3]

  • Data Analysis and Hit Identification:

    • For each assay, calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

    • A "hit" is defined as a compound demonstrating significant activity (e.g., >50% inhibition at 10 µM) in a specific assay.

    • Prioritize hits based on potency, selectivity across cell lines, and therapeutic relevance.

Data Presentation: Summary of Phenotypic Screening
Therapeutic Area Assay Type Key Measurement Hypothetical Result for this compound
Oncology NCI-60 PanelGI50 (Growth Inhibition 50%)Selective activity against leukemia cell lines (e.g., K-562, MOLT-4) with GI50 < 5 µM
Inflammation LPS-stimulated THP-1TNF-α InhibitionIC50 = 2.5 µM
Neurobiology 6-OHDA-induced toxicityNeuronal ViabilityNo significant neuroprotective effect observed
Infectious Disease Bacterial PanelMIC (µg/mL)MIC > 100 µg/mL against all tested strains

This table presents hypothetical data for illustrative purposes.

Based on these hypothetical results, oncology (specifically leukemia) and inflammation emerge as the most promising areas for further investigation.

Phase 2: Target Deconvolution and Identification

Once a promising phenotype is identified, the next critical step is to determine the molecular target(s) responsible for this effect. We will focus on the hypothetical anti-leukemia activity.

Experimental Workflow: Affinity-Based Proteomics

Objective: To identify the direct binding partners of this compound in a relevant cellular context (e.g., K-562 leukemia cells).

Causality: This method is superior to indirect genetic approaches (like shRNA screening) for initial target ID because it directly identifies physical interactions, thus reducing the risk of identifying downstream effectors instead of the primary target.

Diagram: Affinity-Based Target Identification Workflow

workflow cluster_prep Probe Synthesis cluster_exp Binding Experiment cluster_analysis Analysis cluster_validation Hit Prioritization start 1-(3-Bromophenylsulfonyl) -4-methylpiperazine linker Synthesize derivative with a reactive linker arm start->linker probe Immobilize on affinity matrix (e.g., beads) linker->probe incubation Incubate lysate with immobilized probe probe->incubation lysate Prepare K-562 cell lysate lysate->incubation wash Wash away non-specific binders incubation->wash elution Elute bound proteins wash->elution digest Tryptic Digest elution->digest lcms LC-MS/MS Analysis digest->lcms database Database Search & Protein Identification lcms->database candidates List of potential binding partners database->candidates control Compare with control (beads only) candidates->control final Prioritized Target List control->final Identify specific binders

Caption: Workflow for identifying protein targets via affinity chromatography.

Protocol: Affinity Chromatography and Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of the parent compound with a linker suitable for covalent attachment to agarose or magnetic beads. The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

  • Lysate Preparation: Grow K-562 cells to a high density and prepare a native protein lysate.

  • Affinity Pulldown:

    • Incubate the lysate with the compound-conjugated beads.

    • As a crucial control, incubate a parallel lysate with unconjugated beads to identify non-specific binders.

    • Wash the beads extensively to remove weakly interacting proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using LC-MS/MS.

  • Hit Prioritization: Proteins significantly enriched in the compound-bead pulldown compared to the control beads are considered high-priority targets.

Phase 3: Target Validation and Mechanistic Elucidation

Identifying a binding partner is not sufficient; it must be validated as the mediator of the observed phenotype. Let's hypothesize that the affinity pulldown identified a specific kinase, such as a member of the Janus kinase (JAK) family.

Experimental Validation Strategy

Objective: To confirm that inhibition of the candidate target (e.g., JAK2) by this compound is responsible for the anti-leukemic activity.

Diagram: Target Validation Logic

validation_logic A Compound shows anti-leukemic effect B Compound binds to putative target (JAK2) A->B Affinity Proteomics D Genetic knockdown of target replicates phenotype A->D Genetic Perturbation E Target overexpression confers resistance A->E Resistance Studies C Compound inhibits target activity (p-STAT5) B->C Biochemical & Cellular Assays F Validated Target C->F D->F E->F

Caption: A multi-pronged approach to robust target validation.

Validation Protocols
  • Biochemical Confirmation of Inhibition:

    • Assay: Perform an in vitro kinase assay using recombinant JAK2 protein, ATP, and a suitable substrate.

    • Procedure: Measure the phosphorylation of the substrate in the presence of varying concentrations of this compound.

    • Expected Outcome: The compound directly inhibits JAK2 kinase activity with an IC50 in a range consistent with its cellular potency.

  • Cellular Target Engagement and Pathway Modulation:

    • Assay: Western Blot analysis in K-562 cells.

    • Procedure: Treat cells with the compound for a short period (e.g., 1-2 hours). Lyse the cells and probe for the phosphorylated (active) form of STAT5 (p-STAT5), a direct downstream substrate of JAK2.

    • Expected Outcome: The compound reduces p-STAT5 levels in a dose-dependent manner, demonstrating that it engages and inhibits JAK2 in a cellular context.

  • Genetic Validation (The Causality Pillar):

    • Assay: Use siRNA or CRISPR/Cas9 to specifically knock down JAK2 in K-562 cells.

    • Procedure: Compare the viability of JAK2-knockdown cells to control cells.

    • Expected Outcome: Genetic removal of JAK2 should mimic the anti-proliferative effect of the compound, providing strong evidence that JAK2 is the relevant target.

Conclusion and Forward Outlook

This guide presents a structured, logical, and technically rigorous framework for elucidating the therapeutic targets of this compound. By progressing from broad phenotypic screening to specific, multi-faceted target validation, research teams can build a compelling, data-driven case for the compound's mechanism of action. This foundational knowledge is the bedrock upon which successful, efficient drug development programs are built. The methodologies described herein are designed to be self-validating, ensuring that each step provides a confident foundation for the next, ultimately paving the way for potential clinical translation.

References

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  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Shaik, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • PubChem Compound Summary for CID 242937, 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 13(5), 1103-1114. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 585-611. [Link]

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exploratory screening of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploratory Screening of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Abstract

This guide provides a comprehensive framework for the initial exploratory screening of the novel chemical entity, this compound. The piperazine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1][2] This document outlines a phased, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. The strategy emphasizes a "fail early, fail fast" philosophy, integrating in silico predictions, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, preliminary safety assessments, and pathways to target identification. The methodologies described herein are grounded in established industry practices to ensure scientific integrity and to provide a robust foundation for decision-making in early-stage drug discovery.

Introduction: The Rationale for Screening

The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic candidate is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic properties or unforeseen toxicity.[3] Exploratory screening is the critical first step in characterizing an NCE and mitigating these risks. The subject of this guide, this compound, belongs to the versatile piperazine class of compounds, which are structural features in numerous FDA-approved drugs targeting a spectrum of diseases.[1][2]

The core rationale for this screening cascade is to rapidly and cost-effectively build a foundational dataset for the compound. This data will enable an informed decision on whether to commit further resources to its development. Our approach is not merely a sequence of assays, but a logical progression where the results of each stage dictate the necessity and design of the next, ensuring that resources are allocated to the most promising candidates.

Compound Profile: this compound

Before commencing any biological screening, it is imperative to understand the fundamental physicochemical properties of the test article. This data is crucial for sample handling, formulation, and interpreting subsequent biological assay results.

PropertyValueSource
CAS Number 486422-19-9[4]
Molecular Formula C₁₁H₁₅BrN₂O₂S[4]
Molecular Weight 319.22 g/mol [5][6]
Synonyms 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine[7]
Predicted LogP In silico prediction recommended
Predicted pKa In silico prediction recommended

Note: In silico predictions for LogP and pKa should be performed using standard software packages (e.g., ChemDraw, MarvinSketch) as a preliminary step.

The Exploratory Screening Cascade

We propose a five-stage screening cascade. Each stage represents a critical decision point (Go/No-Go) in the evaluation of the compound. This structure allows for the efficient allocation of resources, starting with high-throughput, low-cost assays and progressing to more complex and resource-intensive investigations.

Screening_Cascade start Start: 1-(3-Bromophenylsulfonyl) -4-methylpiperazine stage1 Stage 1: Foundational Profiling (Physicochemical & In Silico) start->stage1 decision1 Proceed? stage1->decision1 stage2 Stage 2: Primary Biological Screening (Phenotypic & Target-based) hit_identified Phenotypic Hit? stage2->hit_identified stage3 Stage 3: Early Safety & Liability (In Vitro Toxicology) decision2 Proceed? stage3->decision2 stage4 Stage 4: Target Deconvolution (If Phenotypic Hit) stage4->stage3 stage5 Stage 5: Preliminary In Vivo PK & Efficacy Assessment decision4 Proceed? stage5->decision4 decision1->stage2 Go (Soluble, Acceptable Profile) stop STOP: Compound Shelved decision1->stop No-Go (Insoluble, Poor Profile) decision2->stage5 Go (Low Toxicity, No Liabilities) decision2->stop No-Go (Cytotoxic, hERG, etc.) decision3 Proceed? decision4->stop No-Go (Poor PK/Efficacy) hit_identified->stage3 No / Target Hit hit_identified->stage4 Yes Target_ID compound 1. Small Molecule (e.g., with Linker) beads 2. Immobilize on Solid Support (Beads) compound->beads lysate 3. Incubate with Cell Lysate beads->lysate wash 4. Wash Away Non-specific Binders lysate->wash elute 5. Elute Bound Target Proteins wash->elute ms 6. Identify Proteins by Mass Spectrometry elute->ms

Caption: Workflow for Affinity-Based Target Identification.

Go/No-Go Criteria: Successful identification of a plausible, validated target that explains the observed phenotype is a major milestone and a clear "Go" signal for further optimization.

Stage 5: Exploratory In Vivo Assessment

Objective: For compounds that have demonstrated compelling in vitro activity and a clean safety profile, a preliminary in vivo assessment is the next logical step. These non-GLP studies are designed to provide an early look at the compound's behavior in a living organism. [8]

  • Pharmacokinetic (PK) Screening: A single dose is administered to a rodent species (typically mouse or rat) to determine key parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). [9]* Tolerability Study: A study to determine the maximum tolerated dose (MTD), observing for any overt signs of toxicity at increasing dose levels. [8] Go/No-Go Criteria: A compound with a reasonable half-life and oral bioavailability, and a clear margin between the tolerated dose and the predicted efficacious dose, is a strong candidate for a full lead optimization program.

Detailed Experimental Protocols

The following are representative, non-exhaustive protocols for key assays in the screening cascade.

Protocol: Kinetic Aqueous Solubility
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using LC-MS/MS analysis, comparing the peak area against a calibration curve prepared in 50% acetonitrile/water.

  • The resulting concentration is the kinetic solubility.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium, typically from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (the concentration that causes 50% cell death).

Protocol: CYP3A4 Inhibition (Fluorometric)
  • Prepare human liver microsomes (HLM) in a potassium phosphate buffer.

  • In a 96-well plate, add HLM, the test compound at various concentrations (e.g., 0.1 to 25 µM), and a fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC). Include a no-inhibitor control and a positive control inhibitor (e.g., ketoconazole).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Monitor the increase in fluorescence over 30 minutes using a plate reader (excitation/emission wavelengths appropriate for the product, 7-hydroxy-4-(trifluoromethyl)coumarin).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The exploratory screening cascade presented in this guide provides a systematic and scientifically rigorous approach to the initial evaluation of this compound. By front-loading the assessment of fundamental physicochemical properties and key safety liabilities, this strategy enables a "fail early" approach, conserving valuable resources for compounds with the highest probability of success. The discovery of a confirmed biological activity, coupled with a clean safety profile and promising ADME characteristics, would provide a strong rationale for advancing this compound into a formal lead optimization program. This structured methodology ensures that decisions are data-driven, logical, and aligned with the goals of modern, efficient drug discovery.

References

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Methodological & Application

Application Note: 1H NMR Characterization of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound. This document outlines the theoretical basis for the expected ¹H NMR spectrum, provides a detailed, step-by-step protocol for sample preparation and data acquisition, and offers an in-depth analysis of the spectral data, including chemical shifts, signal multiplicities, and coupling constants. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a scaffold for the synthesis of more complex molecules. Accurate structural verification is a critical step in the synthesis and development of new chemical entities. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei.[1][2] This guide will detail the complete workflow for obtaining and interpreting a high-quality ¹H NMR spectrum of the title compound.

Scientific Principles

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 3-bromophenyl group, the piperazine ring, and the N-methyl group. The chemical shift (δ) of each proton is influenced by its local electronic environment.[2][3] Electron-withdrawing groups, such as the sulfonyl group and the bromine atom, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield protons, shifting their signals to lower chemical shifts (upfield).

Spin-spin coupling between non-equivalent neighboring protons will result in the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms within the molecule. The integration of each signal is proportional to the number of protons it represents.[2]

Experimental Protocol

A robust and well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the necessary steps from sample preparation to instrument setup.

Solvent Selection

The choice of a suitable deuterated solvent is the first and one of the most critical steps in preparing an NMR sample.[1] The ideal solvent should completely dissolve the analyte, be chemically inert, and have residual proton signals that do not overlap with the signals of interest.[1]

  • Rationale: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's spectrum.[1][4] The deuterium nucleus also provides a lock signal for the spectrometer, ensuring the stability of the magnetic field during data acquisition.[1][5]

  • Recommended Solvent: Chloroform-d (CDCl₃) is a common initial choice for many organic compounds due to its excellent dissolving power for a wide range of nonpolar to moderately polar molecules and its relatively low cost.[5][6] If solubility is an issue, other solvents such as DMSO-d₆ or Acetone-d₆ can be considered.[1][5] The chemical shift of residual protons in the solvent can vary depending on factors like temperature.[7]

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum. The presence of solid particles or paramagnetic impurities can significantly degrade the quality of the data.[8]

  • Materials:

    • This compound (5-25 mg)[9]

    • Deuterated solvent (e.g., CDCl₃, ~0.7 mL)[4]

    • High-quality 5 mm NMR tube and cap

    • Vial for dissolving the sample

    • Pasteur pipette with a small cotton or glass wool plug

  • Procedure:

    • Weigh approximately 5-25 mg of the purified this compound into a clean, dry vial.[9]

    • Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[4]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter. This step is critical for achieving good spectral resolution.

    • Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm).[5]

    • Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition

The following are general parameters for a standard ¹H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiment: Standard ¹H acquisition (e.g., 'zg30' pulse program on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm

    • Number of Scans (NS): 16-64 (adjust based on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): ~3-4 seconds

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectrum is then integrated and the chemical shifts are referenced. The residual solvent peak of CDCl₃ at δ 7.26 ppm can be used as an internal reference.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound is shown below, with protons labeled for assignment.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2, H4, H5, H67.5 - 8.0Multiplets4HProtons on the aromatic ring are significantly deshielded by the electron-withdrawing sulfonyl group and the bromine atom.[10][11][12] The meta-substitution pattern will lead to complex splitting.
(CH₂)a~ 3.1 - 3.3Triplet (or broad multiplet)4HThese protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. They are also adjacent to the (CH₂)b protons, leading to a triplet-like pattern. Ring conformational changes can lead to broader signals.[7][13][14]
(CH₂)b~ 2.4 - 2.6Triplet (or broad multiplet)4HThese protons are adjacent to the N-methyl group and the (CH₂)a protons. They are expected to be upfield relative to the (CH₂)a protons.[13][14]
CH₃~ 2.3Singlet3HThe methyl protons are on a nitrogen atom and typically appear as a singlet in this region.[15]

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[7][16]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the characterization of this compound by ¹H NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve Solubility Check filter Filter into NMR Tube dissolve->filter Remove Particulates load_sample Insert Sample into Spectrometer filter->load_sample Transfer setup_exp Set Up Experiment (Parameters) load_sample->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft Process phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Referencing phase_base->integrate assign Assign Signals to Structure integrate->assign

Caption: Workflow for ¹H NMR characterization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided rationale for each step emphasizes the importance of careful experimental design for obtaining high-quality, reliable data, which is paramount in the field of drug development and chemical research.

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1556. [Link]

  • piperazine, 1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 16, 2026, from [Link]

  • H-H and 13C-H coupling constants in pyridazine. (1962). Molecular Physics, 5(3), 211-215. [Link]

  • Kriskewitsch, K., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2993. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hancock, S. L., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 435, 138–144. [Link]

  • Lett, R. G., Petrakis, L., Ellis, A. F., & Jensen, R. K. (1972). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. The Journal of Physical Chemistry, 76(20), 2911–2915. [Link]

  • 1-Amino-4-methylpiperazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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Sources

Application Note: High-Throughput Analysis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is designed for high-throughput screening and quantitative analysis in complex matrices, providing the sensitivity and selectivity required in drug development pipelines. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a particular focus on the predictable fragmentation patterns of this molecule. This guide is intended to provide researchers with a comprehensive framework for developing and validating their own analytical methods for this and structurally related compounds.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active agents. Its chemical structure, incorporating a bromophenylsulfonyl group and a methylpiperazine moiety, imparts specific physicochemical properties that are leveraged in drug design. The precise and accurate quantification of this compound is paramount during various stages of drug development, from synthetic process monitoring to pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the analysis of small molecules in complex mixtures due to its exceptional sensitivity, selectivity, and speed.[1] This technique combines the powerful separation capabilities of liquid chromatography with the highly specific detection of tandem mass spectrometry, allowing for the confident identification and quantification of target analytes even at trace levels.[2] This application note provides a comprehensive guide to the LC-MS/MS analysis of this compound, rooted in the foundational principles of mass spectrometry and chromatography.

Predicted Mass Spectrometry Fragmentation

A thorough understanding of the fragmentation behavior of this compound under collision-induced dissociation (CID) is crucial for the development of a sensitive and specific MS/MS method. Based on established fragmentation patterns of aromatic sulfonamides and piperazine derivatives, a predictable fragmentation pathway can be elucidated.[3][4]

Upon electrospray ionization in positive mode (ESI+), the molecule is expected to readily form a protonated precursor ion, [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell is anticipated to follow two primary pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions precursor [M+H]⁺ 1-(3-Bromophenylsulfonyl) -4-methylpiperazine fragment1 Bromophenylsulfonyl Cation (m/z 235/237) precursor->fragment1 Cleavage of S-N bond fragment2 Methylpiperazine Fragment (m/z 101) precursor->fragment2 Cleavage of S-N bond fragment3 Piperazine Ring Opening Fragment (m/z 58) fragment2->fragment3 Ring Opening workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample precip Protein Precipitation (Acetonitrile + IS) sample->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Sulfonylpiperazine Derivatives

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable pharmacokinetic properties and versatile binding capabilities.[1][2] This heterocyclic moiety is a cornerstone in the design of a wide array of biologically active molecules, including potent anticancer agents.[1][3] Researchers are increasingly exploring sulfonylpiperazine derivatives for their potential to induce cytotoxicity in cancer cells, making robust and reliable methods for assessing their in vitro efficacy a critical component of the drug discovery pipeline.[4][5][6]

This comprehensive guide provides detailed protocols and expert insights for evaluating the cytotoxic effects of sulfonylpiperazine compounds. We will delve into the rationale behind selecting appropriate assays, offer step-by-step instructions for their execution, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of this important class of molecules.

Pillar 1: Foundational Principles of Cytotoxicity Assessment

The primary objective of a cytotoxicity assay is to quantify the degree to which a compound adversely affects cell health, leading to either cell death or the cessation of proliferation.[4][7] The selection of an appropriate assay is paramount and should be guided by the anticipated mechanism of action of the test compound. For sulfonylpiperazine derivatives, which have been shown to induce apoptosis and interfere with key signaling pathways, a multi-assay approach is often warranted to gain a comprehensive understanding of their cellular effects.[8][9]

Here, we will focus on three widely adopted and complementary assays:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: A cytotoxicity assay that quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.

The following diagram illustrates the decision-making process for selecting a primary cytotoxicity assay:

Assay_Selection_Workflow Start Start: Sulfonylpiperazine Compound Screening Question1 Primary Goal: Assess overall reduction in cell viability? Start->Question1 MTT_Assay MTT Assay (Metabolic Activity) Question1->MTT_Assay Yes Question2 Primary Goal: Measure direct cell membrane damage (necrosis)? Question1->Question2 No Confirmation Confirm findings with a secondary, orthogonal assay MTT_Assay->Confirmation LDH_Assay LDH Release Assay (Membrane Integrity) Question2->LDH_Assay Yes Question3 Suspected Mechanism: Induction of Apoptosis? Question2->Question3 No LDH_Assay->Confirmation Caspase_Assay Caspase-Glo® 3/7 Assay (Apoptosis Marker) Question3->Caspase_Assay Yes Question3->Confirmation Uncertain Caspase_Assay->Confirmation Data_Analysis_Workflow Raw_Data Raw Absorbance/Luminescence Data Background_Subtraction Subtract Background (Media Only Control) Raw_Data->Background_Subtraction Normalization Normalize Data to Vehicle Control (% Viability) Background_Subtraction->Normalization Dose_Response_Curve Plot Dose-Response Curve (Non-linear Regression) Normalization->Dose_Response_Curve IC50_Calculation Calculate IC₅₀ Value Dose_Response_Curve->IC50_Calculation Compare_Assays Compare IC₅₀ Values Across Different Assays IC50_Calculation->Compare_Assays Mechanism_Hypothesis Formulate Hypothesis on Mechanism of Action Compare_Assays->Mechanism_Hypothesis Further_Studies Design Follow-up Experiments (e.g., Western Blot for Apoptotic Markers) Mechanism_Hypothesis->Further_Studies

Caption: Workflow for cytotoxicity data analysis.

Common Troubleshooting

Table 2: Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. [3]
Low Signal or Weak Absorbance Suboptimal cell density, insufficient incubation time.Optimize cell seeding density for your specific cell line. Extend the incubation time with the assay reagent. [3]
High Background Signal Microbial contamination, interference from phenol red or serum components.Visually inspect plates for contamination. Use phenol red-free and/or serum-free medium during the assay incubation. [10]
Compound Interference The sulfonylpiperazine compound may directly react with the assay reagents or have inherent color/fluorescence.Run a cell-free control with the compound and the assay reagent to check for direct interactions.

Conclusion: A Pathway to Characterizing Novel Anticancer Agents

The systematic evaluation of cytotoxicity is a cornerstone of preclinical drug discovery. For sulfonylpiperazine derivatives, a multi-faceted approach employing assays that probe different aspects of cell health—such as metabolic activity, membrane integrity, and apoptosis—is essential for a comprehensive understanding of their biological effects. The protocols and insights provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the development of novel and effective anticancer therapeutics.

References

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Sources

Application Notes & Protocols: A Framework for the In Vitro Anticancer Evaluation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Sulfonylpiperazine Scaffolds in Oncology

The confluence of sulfonamide and piperazine moieties has yielded a rich pipeline of pharmacologically active compounds. The sulfonamide group, a cornerstone of chemotherapy, imparts a diverse range of biological activities, while the piperazine ring is a prevalent scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.[1][2] Derivatives incorporating these two functional groups have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3][4]

This document provides a comprehensive guide for researchers initiating the investigation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine , a novel compound within this promising class. The following protocols are designed to serve as a robust framework for its initial in vitro anticancer screening, from primary cytotoxicity assessment to the elucidation of its potential mechanisms of action. The experimental choices are grounded in established methodologies for anticancer drug discovery, providing a logical and self-validating workflow.[5][6]

Compound Profile & Preparation

Before commencing any biological evaluation, it is imperative to properly characterize and prepare the test compound.

  • Compound: this compound

  • Chemical Formula: C₁₁H₁₅BrN₂O₂S

  • Molecular Weight: 319.22 g/mol

  • Structure:

    
    (Illustrative Structure)
    

Protocol 1: Stock Solution Preparation

The accuracy of all subsequent experiments hinges on the correct preparation of the compound stock solution.

  • Justification: this compound is predicted to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent as it is a highly effective, aprotic solvent that is miscible with aqueous cell culture media and is standard for in vitro drug screening.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.

    • Dissolve the compound in an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication. The solution should be clear and free of particulates.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Phase 1: Primary Cytotoxicity and Potency Assessment

The initial objective is to determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against a panel of human cancer cell lines and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cell viability.[7] This assay is a high-throughput, cost-effective, and widely accepted standard for initial drug screening.[6]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding adherence 3. Incubate Overnight (Allow Adherence) cell_seeding->adherence treatment 5. Treat Cells for 48-72h (Include Vehicle & Positive Controls) adherence->treatment drug_prep 4. Prepare Serial Dilutions of Compound drug_prep->treatment mtt_add 6. Add MTT Reagent (Incubate 4h) treatment->mtt_add solubilize 7. Solubilize Formazan (Add DMSO/SDS) mtt_add->solubilize readout 8. Measure Absorbance (570 nm) solubilize->readout analysis 9. Calculate IC50 Values readout->analysis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the first step. This is crucial to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS. [8]3. Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). [9] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [9] * Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

    • Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage). An effective anticancer compound should show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the vehicle control.

B. Investigation of Cell Cycle Arrest

Rationale for Method Selection

The cell cycle is a series of events leading to cell division, and its progression is tightly regulated. [10]Many anticancer drugs function by causing damage or stress that triggers cell cycle checkpoints, leading to an arrest in a specific phase (G1, S, or G2/M), preventing the cancer cell from replicating. [4][10]Flow cytometry with PI staining is a robust method to analyze the distribution of cells in different phases of the cell cycle. [11][12]Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content: cells in G0/G1 have 2n DNA, cells in G2/M have 4n DNA, and cells in S phase have an intermediate amount. [10] Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 3, step 1).

  • Cell Harvesting: Harvest and wash the cells as described in the apoptosis protocol (Protocol 3, step 2).

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol. This step is critical for proper fixation and permeabilization. [13] * Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 10 minutes) and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Justification: RNase treatment is essential as PI can also bind to double-stranded RNA, which would interfere with an accurate DNA content analysis. [12] * Incubate for 30 minutes at room temperature, protected from light. [14]5. Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the 2n and 4n DNA content peaks. [12]6. Data Interpretation: The data is displayed as a histogram of cell count versus fluorescence intensity.

    • The first peak represents cells in the G0/G1 phase.

    • The region between the peaks represents cells in the S phase.

    • The second peak, with approximately twice the fluorescence intensity of the first, represents cells in the G2/M phase.

    • A sub-G1 peak can also appear, which is indicative of apoptotic cells with fragmented DNA. [11] An increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Summary and Future Directions

This guide outlines a foundational screening cascade to evaluate the anticancer potential of this compound. By following these protocols, researchers can generate robust, reproducible data on the compound's cytotoxicity and gain initial insights into its mechanism of action. Positive results from this screening cascade would justify further investigation, including:

  • Western Blot Analysis: To probe for changes in the expression levels of key regulatory proteins involved in apoptosis (e.g., Bcl-2, cleaved Caspase-3, PARP) and the cell cycle (e.g., Cyclins, CDKs, p21, p53).

  • Cell Migration and Invasion Assays: To determine if the compound can inhibit the metastatic potential of cancer cells.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

References

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  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]

  • NIH. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]

  • Google Patents. Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • ResearchGate. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. [Link]

  • PubMed. (2018). Piperazinyl fragment improves anticancer activity of Triapine. [Link]

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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubMed Central. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[9][15][16]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

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Application Note & Protocol: High-Throughput Screening of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the antioxidant activity screening of the novel synthetic compound, 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][3] Consequently, the identification of new antioxidant agents is of paramount importance in drug discovery. Arylpiperazine derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including potential antioxidant properties.[4][5][6][7] This guide details the scientific rationale, step-by-step protocols for key in vitro antioxidant assays (DPPH, ABTS, and FRAP), and a framework for a cell-based antioxidant activity assay, enabling a thorough evaluation of the therapeutic potential of this compound.

Introduction: The Rationale for Antioxidant Screening

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA.[1][8] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing a cascade of cellular injury.[2][8] The arylpiperazine scaffold is a versatile structure in medicinal chemistry, with many derivatives exhibiting significant biological activities.[4][5][6] Recent studies have indicated that certain arylpiperazine derivatives possess antioxidant capabilities, making this compound a compelling candidate for investigation.[9][10] The presence of the phenylsulfonyl group may influence the compound's electronic properties and its ability to donate a hydrogen atom or an electron to scavenge free radicals.

This application note outlines a tiered screening approach, beginning with rapid and cost-effective chemical assays to determine the compound's intrinsic radical scavenging and reducing power, followed by a more biologically relevant cell-based assay to assess its efficacy in a cellular environment.

Foundational Concepts: Mechanisms of Antioxidant Action

Antioxidants can act through various mechanisms, primarily categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.

The assays described herein are designed to probe these different facets of antioxidant activity.

cluster_0 Oxidative Stress Cascade cluster_1 Antioxidant Intervention ROS ROS Cellular_Damage Cellular_Damage ROS->Cellular_Damage attacks Neutralization Neutralization ROS->Neutralization Disease Disease Cellular_Damage->Disease leads to Antioxidant Antioxidant Antioxidant->ROS donates e- or H+

Caption: Oxidative Stress and Antioxidant Intervention.

Experimental Protocols: A Multi-faceted Approach

For a comprehensive assessment, a panel of antioxidant assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[11][12][13] The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mg/mL.[14]

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow prep Prepare DPPH, Test Compound, and Control Solutions plate Add DPPH and Samples to 96-well plate prep->plate incubate Incubate in Dark (30 min, RT) plate->incubate read Read Absorbance at 517 nm incubate->read analyze Calculate % Scavenging and IC50 read->analyze

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).[15][16] The reduction of ABTS•+ leads to a loss of its blue-green color, which is monitored spectrophotometrically.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[18]

    • Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions or the positive control to the respective wells.[15]

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[19][20] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[20]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[19]

    • Prepare a fresh ferrous sulfate (FeSO₄·7H₂O) standard curve.

    • Prepare a stock solution and serial dilutions of the test compound.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.[19]

    • In a 96-well microplate, add 20 µL of the test compound dilutions or standards to the respective wells.

    • Add 150 µL of the FRAP reagent to all wells.[19]

    • Incubate the plate at 37°C for 4 minutes.[19]

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Calculate the FRAP value (in µM Fe²⁺ equivalents) for the test compound by comparing its absorbance to the ferrous sulfate standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to quench intracellular ROS.[21][22] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.[22]

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate until confluent.[23]

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 50 µL of DCFH-DA probe solution.[23]

    • Add 50 µL of the test compound at various concentrations or a positive control (e.g., Quercetin).[23]

    • Incubate for 60 minutes at 37°C.[24]

    • Wash the cells with PBS.

    • Add 100 µL of a free radical initiator (e.g., AAPH).[22][23]

    • Immediately begin reading the fluorescence (excitation 480 nm, emission 530 nm) at 5-minute intervals for 60 minutes using a fluorescent microplate reader.[24]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value as the percentage of inhibition of ROS production compared to the control (cells treated with the radical initiator only).

CAA_Workflow culture Culture Adherent Cells in 96-well plate treat Treat with DCFH-DA and Test Compound culture->treat incubate Incubate (60 min, 37°C) treat->incubate wash Wash Cells incubate->wash initiate Add Free Radical Initiator wash->initiate read Read Fluorescence (kinetic, 60 min) initiate->read analyze Calculate AUC and CAA Value read->analyze

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Data Presentation and Interpretation

The results from the antioxidant assays should be summarized for clear comparison.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid/Trolox)
DPPH IC50 (µM)[Insert Value][Insert Value]
ABTS TEAC (µM Trolox Eq/µM)[Insert Value]1.0
FRAP FRAP Value (µM Fe²⁺ Eq/µM)[Insert Value][Insert Value]

Table 2: Cellular Antioxidant Activity of this compound

Cell LineParameterThis compoundPositive Control (e.g., Quercetin)
[e.g., HepG2] EC50 (µM)[Insert Value][Insert Value]

A lower IC50/EC50 value and a higher TEAC/FRAP value indicate greater antioxidant activity.

Conclusion

This application note provides a robust framework for the comprehensive antioxidant screening of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into the compound's potential as a novel antioxidant agent. The detailed protocols and data analysis guidelines are designed to ensure the generation of reliable and reproducible results, facilitating the advancement of drug discovery programs targeting oxidative stress-related diseases.

References

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  • Scribd. (n.d.). DPPH Assay Procedure Guide | PDF. Retrieved from [Link]

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  • Al-Duais, M. A., Al-Awthan, Y. S., & Al-Mashad, A. S. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 28(3), 1273. [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Khan, A., Abbas, N., ... & Iqbal, J. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 26(7), 1988. [Link]

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  • Kumar, A., Sharma, G., & Chawla, V. (2019). Phenylsulfonyl Piperazine Bridged[4][21]dioxolo[4,5-g]chromenones as Promising Antiproliferative and Antioxidant Agents. Bioorganic Chemistry, 87, 23-30. [Link]

  • Jorda, R., Volná, T., Kryštof, V., & Slouka, J. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(8), 1787. [Link]

  • Gorduza, E. V., Antoci, V., Timofei, S., & Năstasă, C. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6279. [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Retrieved from [Link]

  • Jorda, R., Volná, T., Kryštof, V., & Slouka, J. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(8), 1787. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

Sources

developing novel inhibitors with a sulfonylpiperazine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Novel Inhibitors with a Sulfonylpiperazine Scaffold: A Guide to Synthesis, Evaluation, and Lead Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sulfonylpiperazine Scaffold as a Privileged Structure

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—including good water solubility, tunable basicity, and conformational rigidity—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] When incorporated into a sulfonylpiperazine structure, this scaffold offers a synthetically tractable and versatile framework for creating potent and selective inhibitors against a wide array of biological targets, from enzymes like proteases and kinases to viral proteins.[3][4][5]

This guide provides an integrated, in-depth overview of the key stages in the development of novel inhibitors based on the sulfonylpiperazine scaffold. Authored from the perspective of a senior application scientist, it moves beyond simple step-by-step instructions to explain the underlying rationale for experimental design, ensuring that each protocol is part of a self-validating workflow. We will cover modular synthesis, a robust cascade for in vitro and cellular evaluation, principles of structure-activity relationship (SAR) optimization, and essential early ADME-Tox profiling.

Section 1: Design and Synthesis of Sulfonylpiperazine Analogs

The modular nature of the sulfonylpiperazine scaffold is a key advantage, allowing for systematic exploration of chemical space. A typical structure consists of a central sulfonylpiperazine core flanked by two variable chemical moieties (R¹ and R²), which can be modified to optimize target engagement and physicochemical properties.

A common and effective synthetic strategy involves the coupling of a substituted piperazine with a sulfonyl chloride derivative.[6][7] This approach allows for the rapid generation of a diverse library of analogs by varying the building blocks in the final steps.

cluster_0 Building Block A cluster_1 Building Block B cluster_2 Final Product A R¹-Substituted Piperazine C R¹-Piperazine-SO₂-Aryl-R² A->C Coupling Reaction (e.g., Schotten-Baumann conditions) B R²-Aryl Sulfonyl Chloride B->C A Primary Biochemical Assay (e.g., Enzyme Kinetics) B Determine IC₅₀ (Potency) A->B C Secondary Cellular Assay (Target Engagement, e.g., NanoBRET™) B->C Potent Hits (e.g., IC₅₀ < 1 µM) D Determine Cellular IC₅₀ (Cellular Potency & Permeability) C->D E Tertiary Functional Assay (Downstream Signaling / Phenotype) D->E Cell-Permeable Hits F Determine Functional EC₅₀ (Biological Effect) E->F G Proceed to SAR & ADME-Tox F->G Functionally Active Hits A Design Analogs B Synthesize (Protocol 1.1) A->B C Test (Biochemical & Cellular Assays) B->C D Analyze Data (Generate SAR) C->D D->A Iterate & Refine Design

Sources

Chemical Probe Candidate Profile: 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, publicly accessible scientific literature lacks specific studies on the biological activity and application of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine as a chemical probe. Therefore, this document serves as a comprehensive candidate profile, providing known chemical data and a hypothetical framework for its evaluation as a novel chemical probe, based on the activities of structurally related compounds.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a bromophenylsulfonyl moiety attached to a methylpiperazine ring. The precise positioning of the bromine atom at the meta-position of the phenyl ring distinguishes it from its more commonly documented para-isomer.

PropertyValueSource
IUPAC Name 1-(3-bromobenzenesulfonyl)-4-methylpiperazinePubChem[1]
CAS Number 486422-19-9PubChem[1]
Molecular Formula C₁₁H₁₅BrN₂O₂SPubChem[1]
Molecular Weight 319.22 g/mol PubChem[1]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.

Rationale for Investigation as a Chemical Probe

While direct evidence is absent for this specific molecule, the broader class of aryl sulfonylpiperazines has attracted significant attention in medicinal chemistry and chemical biology.[2] The piperazine ring is a common scaffold in many biologically active compounds, prized for its ability to improve pharmacokinetic properties.[2] The sulfonylpiperazine core, in particular, has been identified in compounds designed as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), highlighting the potential for this class of molecules to interact with specific protein targets.[3]

Furthermore, the incorporation of a bromophenyl group can enhance binding affinity through halogen bonding and increase lipophilicity, which may facilitate cell membrane permeability. The exploration of structure-activity relationships (SAR) in related sulfonylpiperazine analogs has demonstrated that positional changes of substituents on the phenyl ring can significantly impact biological potency and selectivity.[3] Therefore, this compound represents an under-investigated analog within a promising chemical space, making it a candidate for screening campaigns to discover novel biological activities.

Hypothetical Workflow for Evaluation as a Chemical Probe

The following section outlines a logical, multi-stage workflow for researchers aiming to characterize the biological activity of this compound and evaluate its potential as a chemical probe.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cell-Based Characterization cluster_3 Phase 4: Probe Qualification A Compound Acquisition & QC (Purity >95%) B Broad Phenotypic Screening (e.g., cell viability, morphology) A->B C Target-Based Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->C D Affinity-Based Target ID (e.g., Chemoproteomics) B->D If phenotype observed E Biochemical/Biophysical Assays (Determine IC50/EC50, Kd) C->E D->E F Selectivity Profiling (Against related targets) E->F G Mechanism of Action Studies (e.g., Enzyme kinetics, competition assays) E->G H Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) G->H I On-Target Pathway Modulation (e.g., Western Blot, qPCR, Reporter Assays) H->I J Cellular Potency Determination (in relevant cell models) H->J K Negative Control Synthesis/Testing (Structurally similar, inactive analog) J->K L Final Probe Designation (Potent, selective, with known MoA) K->L

Sources

Application Notes & Protocols: Initial Characterization of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazine Scaffold and the Rationale for Investigation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, antifungal, and antipsychotic properties.[1][2] Its unique physicochemical properties, such as high aqueous solubility and the ability to be readily functionalized at its two nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] The compound 1-(3-Bromophenylsulfonyl)-4-methylpiperazine is a synthetic molecule incorporating this key heterocyclic motif. While its specific biological activities are not yet extensively documented in publicly available literature, its structural components—a bromophenylsulfonyl group and a methylpiperazine moiety—suggest the potential for interaction with various cellular targets.

This guide provides a comprehensive framework for the initial experimental evaluation of this compound in a cell culture setting. The protocols described herein are designed as a self-validating, tiered approach to systematically characterize its cytotoxic and cytostatic effects, and to generate preliminary insights into its potential mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this and other novel small molecules.

I. Compound Handling and Preparation

Prior to any biological assessment, it is critical to ensure the proper handling and solubilization of the test compound.

1.1. Safety Precautions: Based on available safety data for structurally related compounds, this compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

1.2. Stock Solution Preparation: The solubility of the compound should be empirically determined in various solvents. Due to its chemical structure, dimethyl sulfoxide (DMSO) is a recommended starting solvent.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Aliquoting: Weigh out a precise amount of this compound powder (Molecular Weight: 319.22 g/mol )[4] in a sterile, conical microcentrifuge tube.

  • Solubilization: Add an appropriate volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of the compound, add 313.2 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly for 5-10 minutes at room temperature. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Ensure complete solubilization by visual inspection.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Note: Preparing a concentrated stock in a non-aqueous solvent like DMSO is standard practice for water-insoluble or poorly soluble compounds. Aliquoting is crucial to prevent degradation from repeated temperature changes, ensuring experimental reproducibility.

II. Tier 1: General Cytotoxicity and Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation across a range of concentrations. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

2.1. Cell Line Selection: A panel of cell lines is recommended to identify potential cell-type-specific effects. A common starting point includes:

  • A549 (Human Lung Carcinoma): A robust and widely used cancer cell line.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cancer cell line.

  • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells to assess general cytotoxicity.

2.2. Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol 2: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound from the 10 mM stock in complete growth medium. A common concentration range to start with is 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cell death (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

Trustworthiness Note: Including both a vehicle control and a positive control is essential for validating the assay. The vehicle control ensures that the solvent itself does not impact cell viability, while the positive control confirms that the assay can detect a cytotoxic response.

Data Presentation: Example IC50 Values

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549[Example Value, e.g., 25.4][Example Value, e.g., 0.8]
MCF-7[Example Value, e.g., 42.1][Example Value, e.g., 1.2]
HEK293[Example Value, e.g., >100][Example Value, e.g., 2.5]

III. Tier 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity in the Tier 1 assays, the next logical step is to investigate the mode of cell death, primarily distinguishing between apoptosis and necrosis.

3.1. Apoptosis Detection (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine for apoptosis induction).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflow

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action prep Prepare Compound Stock seed Seed Cells in 96-well Plate prep->seed treat Treat with Compound Dilutions seed->treat mtt Perform MTT Assay treat->mtt ic50 Calculate IC50 mtt->ic50 treat_ic50 Treat at IC50 Concentrations ic50->treat_ic50 Inform Dosing seed6 Seed Cells in 6-well Plate seed6->treat_ic50 harvest Harvest Cells treat_ic50->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow

Caption: Tiered workflow for initial compound characterization.

IV. Tier 3: Investigating Potential Signaling Pathway Modulation

The phenylsulfonyl and piperazine moieties are known to interact with a variety of protein families, including kinases and G-protein coupled receptors (GPCRs). A broad initial screen of key signaling pathways involved in cell fate can provide valuable clues.

4.1. Western Blot Analysis of Key Signaling Proteins: Western blotting can be used to assess changes in the expression or phosphorylation status of proteins central to cell survival and apoptosis pathways.

Protocol 4: Western Blotting for Apoptotic and Survival Markers

  • Protein Extraction: Treat cells as in Protocol 3. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended initial targets include:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP

      • Pro-survival: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204)

      • Loading Control: GAPDH or β-actin

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Potential Signaling Interactions

G cluster_pathways compound 1-(3-Bromophenylsulfonyl) -4-methylpiperazine akt PI3K/Akt Pathway (Pro-Survival) compound->akt Inhibition? mapk MAPK/ERK Pathway (Proliferation) compound->mapk Modulation? caspase Caspase Cascade (Apoptosis) compound->caspase Activation? akt->caspase Inhibits mapk->caspase Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this common sulfonamide formation reaction. Here, we move beyond a simple protocol to explore the underlying chemical principles, offering field-tested insights to help you maximize your yield and purity.

Reaction Overview and Mechanism

The synthesis of this compound is a classic nucleophilic acyl substitution reaction. The secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromophenylsulfonyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the formation of the unreactive N-methylpiperazine hydrochloride salt.

The general reaction is as follows:

3-Bromophenylsulfonyl Chloride + N-Methylpiperazine --(Base)--> this compound + Base·HCl

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields and purity.

Reagents and Materials:

  • 3-Bromophenylsulfonyl chloride (MW: 255.52 g/mol )

  • N-Methylpiperazine (MW: 100.16 g/mol )[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add N-methylpiperazine (1.0 eq.).

  • Dissolution: Dissolve the N-methylpiperazine in anhydrous DCM (approx. 0.1 M concentration). Add the base (e.g., Triethylamine, 1.2-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve 3-bromophenylsulfonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The most typical method for sulfonamide synthesis involves the reaction between a secondary amine and a sulfonyl chloride in the presence of a base.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting reagent (typically the sulfonyl chloride) is consumed.

  • Quenching & Workup:

    • Once complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HCl salt), water, and finally brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve N-Methylpiperazine (1 eq) & Base (1.5 eq) in Anhydrous DCM prep_sulfonyl Dissolve 3-Bromophenylsulfonyl Chloride (1.1 eq) in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool add Dropwise Addition of Sulfonyl Chloride Solution prep_sulfonyl->add cool->add react Stir at RT for 2-16h Monitor by TLC add->react quench Quench with Water react->quench extract Wash with NaHCO₃ (aq), Water, and Brine quench->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->purify product Pure 1-(3-Bromophenylsulfonyl) -4-methylpiperazine purify->product

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low or no yield can stem from several factors. Let's diagnose it systematically:

  • Reagent Quality:

    • 3-Bromophenylsulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze over time to the unreactive 3-bromophenylsulfonic acid.[3] Always use a fresh bottle or a properly stored (desiccated) reagent. A pungent, acidic smell (due to HCl from hydrolysis) upon opening the bottle is a sign of degradation.

    • N-Methylpiperazine: This amine is hygroscopic. Ensure it is anhydrous for optimal reactivity.

    • Solvent: The presence of water or protic impurities (like ethanol) in your solvent (e.g., DCM) will rapidly consume the sulfonyl chloride. Always use a freshly distilled or commercially available anhydrous solvent.

  • Insufficient Base: The reaction generates one equivalent of HCl. If you use less than one equivalent of a tertiary amine base, the HCl will protonate the starting N-methylpiperazine, forming its hydrochloride salt. This salt is not nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction. An excess of base (1.2-1.5 eq.) is recommended to ensure all generated HCl is neutralized.[4]

  • Incorrect Order of Addition: Always add the sulfonyl chloride solution to the amine/base mixture. Reversing the addition (adding the amine to the sulfonyl chloride) can create localized high concentrations of the sulfonyl chloride, increasing the risk of side reactions, especially if moisture is present.

  • Reaction Temperature: While cooling to 0 °C is crucial for the initial addition, failing to warm the reaction to room temperature may result in an incomplete reaction, as the activation energy barrier might not be fully overcome.

Q2: I see a large amount of white precipitate crashing out of my reaction mixture immediately. Is this my product?

A2: Unlikely. The product, this compound, is typically soluble in DCM. The white precipitate is almost certainly the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or, if insufficient base was used, N-methylpiperazine hydrochloride. This is a positive sign that the reaction is proceeding and generating HCl. This salt will be removed during the aqueous workup.

Q3: My TLC analysis shows both starting materials are still present after several hours, but a new spot has also formed. Why is the reaction stalling?

A3: This classic scenario points towards the deactivation of your nucleophile. As explained in Q1, if your base is insufficient or has been consumed, the generated HCl will protonate the N-methylpiperazine. You will have unreacted sulfonyl chloride and unreacted (but protonated and thus unreactive) amine.

  • Solution: Try adding another portion of your base (e.g., 0.5 eq. of triethylamine) to the reaction mixture. If the reaction proceeds further (as observed by TLC), insufficient base was the culprit.

Q4: After workup, my crude product is a sticky, water-soluble gum, and I'm having trouble extracting it. What is this?

A4: This suggests the primary species in your crude material is 3-bromophenylsulfonic acid, the hydrolysis product of your starting sulfonyl chloride. This can happen if significant moisture was present in the reaction. Sulfonic acids are highly polar and acidic, often appearing as gums.

  • Prevention: The key is rigorous exclusion of water. Use flame-dried glassware, anhydrous solvents, and high-quality starting materials. Running the reaction under an inert atmosphere of nitrogen or argon is best practice.

  • Salvage: If you have already formed the sulfonic acid, purification is difficult. An extraction with a more polar solvent like ethyl acetate might recover some product, but the yield will be compromised. The focus should be on preventing its formation in the next attempt.

Troubleshooting Decision Tree

G start Problem: Low or No Yield check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Result: Starting materials (SMs) still present check_tlc->sm_present no_sm Result: No SMs present, but crude yield is low check_tlc->no_sm check_base Was sufficient base (>1.2 eq) used? sm_present->check_base hydrolysis Primary Cause: Hydrolysis of sulfonyl chloride no_sm->hydrolysis workup_loss Possible Cause: Product loss during workup no_sm->workup_loss add_base Action: Add more base (0.5 eq) and monitor reaction check_base->add_base No check_base->hydrolysis Yes fix_hydrolysis Solution: Use anhydrous solvents, fresh reagents, inert atmosphere hydrolysis->fix_hydrolysis fix_workup Solution: Check pH during washes, perform back-extractions workup_loss->fix_workup

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Which base is best for this reaction? Triethylamine (TEA), DIPEA, or Pyridine?

A1: All three are commonly used and effective.[4] The choice often depends on practical considerations:

  • Triethylamine (TEA): Inexpensive and effective. Its hydrochloride salt has some solubility in DCM, which can sometimes make the reaction mixture a thick slurry but is not usually problematic. It has a lower boiling point, making it easy to remove.

  • DIPEA (Hünig's base): More sterically hindered than TEA, making it less nucleophilic. This is an advantage as it reduces the potential for side reactions involving the base itself. Its hydrochloride salt is more soluble in organic solvents, often keeping the reaction mixture homogeneous. It is more expensive than TEA.

  • Pyridine: Can act as both a base and a nucleophilic catalyst. However, it can be difficult to remove completely due to its higher boiling point, and it is often used as the solvent itself, which complicates workup.[2]

  • Recommendation: For most applications, TEA or DIPEA are the preferred choices due to their efficacy and ease of removal.

BasepKa of Conjugate AcidBoiling Point (°C)Key Advantage
Triethylamine (TEA)~10.7590Cost-effective, easy to remove
DIPEA~11.0127Non-nucleophilic, salt is more soluble
Pyridine~5.25115Can act as a catalyst

Q2: What is the optimal stoichiometry for the reactants?

A2: A slight excess of the more readily available or easily removed reagent is often used to drive the reaction to completion.

  • Recommended: Use N-methylpiperazine as the limiting reagent (1.0 eq.). Use a slight excess of 3-bromophenylsulfonyl chloride (1.05-1.1 eq.) and a greater excess of the base (1.2-1.5 eq.). This ensures the complete consumption of the more valuable piperazine derivative.

Q3: Can I run this reaction at a higher temperature to speed it up?

A3: It is not recommended. The reaction between a sulfonyl chloride and an amine is typically fast at room temperature.[2] Increasing the temperature significantly elevates the risk of side reactions and decomposition, particularly of the sensitive sulfonyl chloride, without providing a substantial benefit to the rate of the desired reaction. The initial cooling to 0 °C is a critical safety and purity control step.

Q4: How do I properly store 3-bromophenylsulfonyl chloride?

A4: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry place, preferably inside a desiccator with a drying agent like silica gel or Drierite. If you plan to use it over a long period, flushing the bottle with an inert gas like nitrogen or argon after each use can help prolong its shelf life.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), July – August 2018. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhWCzo4oRY33S9m1_jUBHxZJ7fgp-NgY8SrrROmn8Q5WNJqdxv-CSn67b-jPX2wSafm_a-F0ztaCTWk0iz-FeSaBYX44ATcJF0zDW1prxEZJguSUo3N6i-FgNY2nn6O4GSwRQVAQ0bu6Ozk4LwnpirhmEd5Rkkb_1ifMWLhCxZmuazX5wcOZhdwYUkOY7QR76WfUN0lqCvOxNxcR_IxF1K8dbDO6JSb2rIN1XvQvcqV6fg8pLbQWCv80_HVM9o90R_6TY=]
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link: https://vertexaisearch.cloud.google.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link: https://www.researchgate.
  • N-Methylpiperazine Or N-Methyl Piperazine CAS 109-01-3 Manufacturers and Suppliers. Fengchen. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENlwJGFPvcNpqBvRlLLdbcB4sPE3qonCVqPCoyswmnDDE51wH8Pz0nRmOlyQm9fQIvUolGN5c0ThcDCK4wwKWFZVWYwKHqa72OI5jkL8b3bDznjJNkmCTmyOe_dYzd6-vDBZHk1OvUKJbLf7xA0L9f1UjfUA-z02N1JeP0-keUSWVpvg1_BFbv826wtZtIb4Nn5Ct07wicYli2x9cq8LQNJu7STY8GCwuHTJF2hg==]
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Technical Support Center: Purification of Crude 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this important building block. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

I. Understanding the Chemistry of Purification

The purification of this compound hinges on the physicochemical properties imparted by its key structural features: a brominated aromatic ring, a sulfonamide linkage, and a basic piperazine moiety. These elements dictate its solubility, polarity, and potential interactions with chromatographic stationary phases. Successful purification requires exploiting the differences in these properties between the desired product and the impurities generated during its synthesis.

Common Synthesis Route and Potential Impurities:

The most common laboratory synthesis involves the reaction of 3-bromophenylsulfonyl chloride with 1-methylpiperazine, typically in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

Potential impurities to consider during purification include:

  • Unreacted Starting Materials:

    • 3-Bromophenylsulfonyl chloride

    • 1-Methylpiperazine

  • Byproducts from Side Reactions:

    • Hydrolysis Product: 3-Bromobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with residual water.

    • Bis-sulfonated Piperazine: Although sterically hindered, the formation of a disubstituted piperazine is a theoretical possibility.

    • Triethylamine Hydrochloride: The salt byproduct from the reaction.

  • Isomeric Impurities: If the starting 3-bromophenylsulfonyl chloride contained other isomers (e.g., 2- or 4-bromophenylsulfonyl chloride), the corresponding isomeric products will be present.

  • Residual Solvents: Dichloromethane, triethylamine, or any other solvent used in the synthesis and work-up.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues:

Question 1: My compound "oils out" during recrystallization and does not form crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds which have a lower melting point than the pure substance.

    • Causality: The chosen solvent may be too good a solvent, or the solution is too concentrated. The presence of impurities can also disrupt the crystal lattice formation.

    • Solutions:

      • Add more solvent: This will lower the saturation point.

      • Use a different solvent system: Experiment with a solvent in which the compound is less soluble. A two-solvent system (where the compound is soluble in one and insoluble in the other) can be effective. For this compound, consider dissolving in a minimal amount of hot ethanol or isopropanol and then slowly adding water as an anti-solvent until persistent cloudiness is observed, then re-heat to clarify and cool slowly.[1]

      • Slow cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can favor oiling out over crystallization.[2]

      • Seed crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

      • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Question 2: I have low recovery after recrystallization. How can I improve my yield?

  • Answer: Low recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.

    • Causality: The goal of recrystallization is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[3] If too much solvent is used, a significant amount of the product will remain in the mother liquor even after cooling.

    • Solutions:

      • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

      • Optimize the solvent: Test different solvents to find one with a steeper solubility-temperature curve for your compound.

      • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

      • Concentrate the mother liquor: The filtrate can be partially evaporated to recover a second crop of crystals, which may be of slightly lower purity.

Column Chromatography Issues:

Question 3: My compound is streaking on the silica gel column and the separation is poor.

  • Answer: Streaking, or tailing, is often observed with basic compounds like this compound on standard silica gel.

    • Causality: The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.

    • Solutions:

      • Neutralize the silica gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and improve the peak shape.[5]

      • Use an alternative stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

      • Check for insolubility: Streaking can also occur if the compound is not fully dissolved in the mobile phase at the point of loading. Ensure your compound is fully soluble in the initial eluent.

Question 4: I can't separate my desired product from a closely running impurity on the column.

  • Answer: Separating compounds with very similar polarities, such as isomers, can be challenging.

    • Causality: The affinity of the compounds for the stationary phase is too similar for effective separation with the chosen mobile phase.

    • Solutions:

      • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A common starting point for compounds of this type is a gradient of ethyl acetate in hexanes or petroleum ether.[6][7] Try adding a small amount of a third solvent like dichloromethane or methanol to modulate the selectivity.

      • Use a shallower gradient: A slow, shallow gradient of the mobile phase can improve the resolution between closely eluting compounds.

      • Increase the column length and/or use finer silica: A longer column provides more theoretical plates for separation. Finer silica gel (e.g., 230-400 mesh) also enhances resolution.[7]

      • Reduce the load: Overloading the column is a common cause of poor separation. A general rule is to use a silica-to-crude product ratio of at least 50:1 by weight for difficult separations.[7]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a good starting point for purifying solid crude product.

  • Solvent Selection:

    • Place a small amount of the crude material (approx. 50 mg) into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube.[5]

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility.

    • Gently heat the tubes that did not dissolve at room temperature. The ideal solvent will fully dissolve the compound when hot.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath. The solvent that provides a good yield of crystals is the best choice. Ethanol or an ethanol/water mixture is often a good starting point for this class of compounds.[1]

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

    • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

    • Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

    • Dry the purified crystals in a vacuum oven.

Solvent System Typical Application Notes
EthanolGood for moderately polar compounds.A common and effective choice.
IsopropanolSimilar to ethanol, but less volatile.Can sometimes provide different crystal forms.
Ethanol/WaterFor compounds that are too soluble in pure ethanol.Dissolve in hot ethanol, then add water dropwise until cloudy, then re-heat to clarify before cooling.
Ethyl Acetate/HexaneGood for less polar impurities.Can be effective but may require careful optimization of the ratio.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for oily products or for separating mixtures with closely related impurities.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[8]

    • Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[7]

    • Allow the solvent to drain until it is just level with the top of the silica.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

IV. Visualization of the Purification Workflow

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// Edges Crude -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> Column [label="No"]; Recrystallize -> OilingOut; OilingOut -> TroubleshootRecryst [label="Yes"]; OilingOut -> LowRecovery [label="No"]; LowRecovery -> TroubleshootRecryst [label="Yes"]; LowRecovery -> CheckPurity [label="No"]; Column -> PoorSeparation; PoorSeparation -> TroubleshootColumn [label="Yes"]; PoorSeparation -> CheckPurity [label="No"]; CheckPurity -> PureSolid [label="Purity OK (Solid)"]; CheckPurity -> PureOil [label="Purity OK (Oil)"]; CheckPurity -> Column [label="Purity Not OK"]; TroubleshootRecryst -> Recrystallize; TroubleshootColumn -> Column; } dot Caption: Decision workflow for purifying crude this compound.

V. Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of the final product? A1: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during the purification process. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.

Q2: Are there any specific safety precautions for handling this compound? A2: While specific toxicity data for this compound may be limited, it is prudent to handle it with standard laboratory safety precautions. As a brominated aromatic compound and a piperazine derivative, it should be considered potentially hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: Can I use distillation for purification? A3: Distillation is generally not a suitable method for purifying this compound. Sulfonamides are typically high-boiling solids or oils and are prone to decomposition at the high temperatures required for distillation, even under high vacuum. Recrystallization and chromatography are the methods of choice.

Q4: My crude product is a dark brown color. How can I remove the color? A4: The color may be due to residual bromine from the synthesis or other colored impurities.[5] During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration.[4] In column chromatography, these colored impurities may elute at a different rate than your product.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds.

  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.

  • University of Colorado, Boulder. (n.d.). Column chromatography.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Biotage. (2023). Successful flash chromatography.

  • MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(23), 8219.

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Video]. YouTube.

  • Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. [Video]. YouTube.

Sources

Technical Support Center: Navigating the Synthesis of N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center dedicated to the synthesis of N-arylpiperazines. This ubiquitous scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of diseases.[1] However, its synthesis, while conceptually straightforward, is often fraught with challenges that can impede progress and consume valuable resources.

This guide is structured to provide you with not just protocols, but a deeper understanding of the underlying chemical principles. As your virtual application scientist, my goal is to empower you to troubleshoot effectively and optimize your synthetic routes with a blend of theoretical knowledge and practical, field-tested insights. We will delve into the nuances of the most common synthetic methodologies, dissect recurring problems, and equip you with the knowledge to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-arylpiperazines?

A1: The most prevalent methods for constructing the N-arylpiperazine core are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely employed method, involving the cross-coupling of an aryl halide or triflate with piperazine or a mono-protected piperazine derivative. Its broad substrate scope and milder reaction conditions have made it a favorite in drug discovery.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method that remains highly relevant, particularly for the arylation of piperazines with electron-deficient aryl halides. While traditionally requiring harsh conditions, modern ligand-assisted protocols have significantly improved its applicability.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the aryl halide is activated by strong electron-withdrawing groups in the ortho and/or para positions. It offers a transition-metal-free alternative in specific cases.

  • Reductive Amination: While not a primary method for forming the N-aryl bond itself, reductive amination is a crucial subsequent step for introducing further diversity at the second nitrogen of the piperazine ring.

Q2: I'm observing significant amounts of the di-arylated piperazine byproduct. How can I favor mono-arylation?

A2: The formation of a 1,4-diarylpiperazine is a common challenge stemming from the presence of two nucleophilic secondary amines in the starting piperazine. To promote mono-arylation, consider the following strategies:

  • Stoichiometry Control: Employing a significant excess of piperazine (typically 2 to 5 equivalents) relative to the aryl halide can statistically favor the mono-substituted product.

  • Use of a Mono-Protected Piperazine: The most robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms from reacting. The desired N-aryl-N'-Boc-piperazine is formed, and the Boc group can be readily removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes mitigate over-reaction, though this needs to be balanced with achieving a reasonable conversion of the starting aryl halide.

Q3: My starting aryl halide is electron-rich and sterically hindered. Which synthetic method is most likely to be successful?

A3: For electron-rich and sterically hindered aryl halides, the Buchwald-Hartwig amination is the method of choice. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming the challenges posed by these substrates.[5] These ligands facilitate the oxidative addition of the palladium(0) catalyst to the sterically hindered aryl halide and promote the subsequent reductive elimination to form the desired C-N bond. A solvent-free approach using piperazine as the solvent has also been shown to be effective for such challenging substrates.[6]

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem 1: Low or no conversion of the aryl halide.

  • Potential Cause: Inactive Catalyst. The active catalyst is a palladium(0) species. If you are using a palladium(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be sluggish or incomplete.

    • Solution & Rationale:

      • Use a Pd(0) source: Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.

      • Employ a pre-catalyst: Modern, well-defined pre-catalysts are designed for easy activation and can provide more consistent results.

      • Ensure anhydrous and anaerobic conditions: Water and oxygen can deactivate the catalyst. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Potential Cause: Inappropriate Ligand. The choice of ligand is critical and substrate-dependent. A ligand that is not bulky or electron-rich enough may not facilitate the oxidative addition or reductive elimination steps effectively, especially for challenging substrates like aryl chlorides.

    • Solution & Rationale:

      • Ligand Screening: For a new substrate, it is often beneficial to screen a small panel of ligands. For electron-rich or sterically hindered aryl halides, bulky biarylphosphine ligands such as RuPhos or XPhos are often good starting points.[7] For less demanding substrates, ligands like BINAP or Xantphos may be sufficient.[2][8]

      • Catalyst to Ligand Ratio: Ensure the correct palladium-to-ligand ratio is used, as this can influence the nature of the active catalytic species.

  • Potential Cause: Incorrect Base. The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.

    • Solution & Rationale:

      • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are very effective. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[2]

Problem 2: Significant formation of a hydrodehalogenated byproduct.

  • Potential Cause: β-Hydride Elimination. This side reaction involves the transfer of a β-hydrogen from the palladium-amido intermediate to the palladium center, followed by reductive elimination to form the hydrodehalogenated arene and an imine.

    • Solution & Rationale:

      • Ligand Choice: The use of bulky ligands that promote a faster rate of C-N reductive elimination can outcompete the β-hydride elimination pathway.

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired reductive elimination.

  • Potential Cause: Competing Reduction Pathway. The palladium catalyst itself can facilitate the reduction of the aryl halide, particularly in the presence of a hydrogen source (e.g., trace water, solvent, or the amine itself).

    • Solution & Rationale:

      • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried to minimize potential hydrogen sources.

      • Choice of Base and Solvent: The choice of base and solvent can influence this side reaction. Empirical screening may be necessary to find the optimal combination for your specific substrate.

Ullmann Condensation

Problem: The reaction is sluggish or stalls completely.

  • Potential Cause: Inactive Copper Catalyst. Commercially available copper(I) salts like CuI can oxidize over time, leading to reduced catalytic activity. Copper powder can have a passivating oxide layer.

    • Solution & Rationale:

      • Use Fresh or Purified Catalyst: Use a freshly opened bottle of the copper(I) salt. If using copper powder, it can be activated by washing with a dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.[9]

      • Ligand Assistance: Modern Ullmann protocols often employ a ligand (e.g., 1,10-phenanthroline, L-proline) to stabilize the copper catalyst and increase its reactivity, allowing for milder reaction conditions.[4]

  • Potential Cause: Insufficiently Activated Aryl Halide. The classical Ullmann condensation works best with aryl halides that are activated by electron-withdrawing groups.

    • Solution & Rationale:

      • Reaction Conditions: For unactivated aryl halides, higher temperatures and more polar, high-boiling solvents like DMF or DMSO may be necessary.[3]

      • Ligand Screening: A ligand screening can be beneficial to find a catalytic system that is effective for your specific substrate.

      • Consider an Alternative Method: For electron-rich or unactivated aryl halides, the Buchwald-Hartwig amination is often a more reliable choice.

Purification

Problem: Difficulty in separating the N-arylpiperazine product from non-basic impurities.

  • Potential Cause: Similar Polarity. The desired product and non-basic byproducts or unreacted starting materials may have similar polarities, making separation by standard column chromatography challenging.

    • Solution & Rationale:

      • Acid-Base Extraction: This is a highly effective technique for purifying basic compounds like N-arylpiperazines. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic N-arylpiperazine will be protonated and move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

Problem: The product streaks badly on silica gel during column chromatography.

  • Potential Cause: Interaction with Acidic Silica Gel. The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.

    • Solution & Rationale:

      • Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide (in a methanol co-solvent), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support for chromatography.

Data Presentation

Table 1: Comparative Performance of Catalytic Systems for the Buchwald-Hartwig Amination of N-Boc-Piperazine

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)XantPhos (4)NaOtBuToluene1001695[2]
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1002492[10]
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene1002478[8]
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃DMF120690[10]
2-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001288[7]

Note: This data is illustrative and compiled from various sources. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-Piperazine

Rationale: This protocol utilizes a Pd(0) source (Pd₂(dba)₃) and a bulky biarylphosphine ligand (RuPhos) which is generally effective for a range of aryl halides, including chlorides. Sodium tert-butoxide is a strong base that facilitates the reaction efficiently. Toluene is a common and effective solvent. The entire procedure is conducted under an inert atmosphere to protect the catalyst from deactivation.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and RuPhos. Under the inert atmosphere, add the catalyst and ligand to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-N'-Boc-piperazine.

Protocol 2: General Procedure for Ullmann Condensation of an Aryl Iodide with Piperazine

Rationale: This protocol uses an excess of piperazine to favor mono-arylation and employs a catalytic amount of copper(I) iodide with L-proline as a ligand to enable milder reaction conditions than the classical Ullmann reaction. DMSO is a suitable polar aprotic solvent for this transformation.

Materials:

  • Aryl iodide (1.0 equiv)

  • Piperazine (3.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl iodide, piperazine, CuI, L-proline, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO.

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

  • Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification start Oven-dried Schlenk Tube reagents Add Aryl Halide, N-Boc-Piperazine, Base start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat & Stir (e.g., 100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry, Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Aryl-N'-Boc-piperazine purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield problem Low or No Yield in Buchwald-Hartwig Reaction cause1 Inactive Catalyst? problem->cause1 cause2 Incorrect Ligand? problem->cause2 cause3 Suboptimal Base? problem->cause3 cause4 Side Reactions? problem->cause4 solution1a Use Pd(0) source or pre-catalyst cause1->solution1a Rationale: Bypass in-situ reduction solution1b Ensure anhydrous & anaerobic conditions cause1->solution1b Rationale: Prevent catalyst deactivation solution2 Screen a panel of bulky, electron-rich ligands cause2->solution2 Rationale: Optimize for specific substrate solution3 Try a stronger base (NaOtBu) or a weaker one (Cs2CO3) for sensitive substrates cause3->solution3 Rationale: Base is crucial for catalytic cycle solution4 Check for hydrodehalogenation. Adjust T, ligand, or conditions cause4->solution4 Rationale: Minimize competing pathways

Caption: A decision tree for troubleshooting low yields in N-arylpiperazine synthesis.

References

  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Zhang, C., & Seidel, D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Zhang, C., & Seidel, D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Allen, C. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Allen. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Agrawal, R. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry, 11(8). [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(9), 639–656. [Link]

  • Procter, D. J., & Ghaffar, T. (2021). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Science, 12(28), 9536–9547. [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Let's Crack CBSE Science. (2025, November 24). Methods of Purification of Organic Compounds | Class 11 Chemistry. YouTube. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Mishra, V., & Singh, M. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • O'Brien, P., & Campos, K. R. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Liu, C., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(31), 11826–11832. [Link]

  • Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., & Caliendo, G. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1461. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Topchiy, M., Gribanov, P. S., Golenko, Y. D., & Nechaev, M. S. (2018). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Medwin Publishers. (2024, January 29). A Brief Review on Different Chromatographic Techniques. [Link]

  • IntechOpen. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. [Link]

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Technical Support Center: Solubility Enhancement for 1-(3-Bromophenylsulfonyl)-4-methylpiperazine in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assay development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered with 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. As researchers, scientists, and drug development professionals, ensuring accurate and reproducible assay results begins with the complete solubilization of your test compound. This document is designed to provide you with the scientific rationale and practical steps to overcome the poor aqueous solubility of this and similar sulfonylpiperazine derivatives.

Troubleshooting Guide: Improving the Solubility of this compound

Poor solubility of a test compound can lead to inaccurate and highly variable results in biological assays. The following troubleshooting guide provides a systematic approach to enhancing the solubility of this compound.

Initial Assessment: Understanding the Molecule

This compound is a molecule with key structural features that dictate its solubility. The bromophenylsulfonyl group is largely hydrophobic, while the methylpiperazine moiety contains a tertiary amine. This amine group is basic and can be protonated, which is a critical factor to exploit for solubility enhancement.[1][2]

Step 1: pH Adjustment - The Primary Approach

Due to the presence of the basic piperazine ring, adjusting the pH of your aqueous buffer is the most direct and often most effective method to improve solubility.[3][4][]

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 7.4 (e.g., citrate, phosphate, acetate buffers).

  • Create a concentrated stock solution: If possible, create a high-concentration stock solution in an organic solvent like DMSO.[6]

  • Serial dilution and observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration for your assay.

  • Visual inspection: Observe the solutions for any signs of precipitation (cloudiness, solid particles) immediately after addition and after a defined incubation period (e.g., 1 hour).

  • Quantification (Optional but recommended): Use techniques like HPLC or UV-Vis spectroscopy to quantify the amount of compound that remains in solution in each buffer.

Causality: The tertiary amine in the methylpiperazine ring has a pKa value that, when protonated in an acidic environment, forms a salt.[1][7] This charged species is significantly more soluble in aqueous solutions than the neutral form. The pKa of 1-methylpiperazine is reported to be around 9.2 for the second protonation.[8][9] While the sulfonyl group will influence this, it is reasonable to expect that a pH below 7 will lead to significant protonation and improved solubility.

Step 2: The Use of Co-solvents

If pH adjustment alone is insufficient or if your assay is sensitive to pH changes, the use of a water-miscible organic co-solvent is the next logical step.[][10][11]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.[6][12]

  • Ethanol: A less toxic option that can be effective for many compounds.[]

  • Polyethylene Glycol (PEG 400): Often used in formulations to improve solubility.[]

  • Propylene Glycol: Another common choice in pharmaceutical formulations.[][11]

Experimental Workflow for Co-solvent Screening:

CoSolvent_Workflow start Prepare 10 mM stock in 100% DMSO step1 Determine max tolerated co-solvent % in assay start->step1 step2 Prepare serial dilutions of stock in aqueous buffer with varying co-solvent % step1->step2 step3 Visually inspect for precipitation step2->step3 step4 Select lowest effective co-solvent % step3->step4 end Proceed with assay step4->end

Caption: Workflow for Co-solvent Screening.

Important Considerations:

  • Assay Compatibility: Always determine the maximum percentage of a co-solvent that your specific assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability).

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible, typically below 1%, to avoid off-target effects.

Step 3: Incorporation of Solubilizing Excipients

For particularly challenging compounds, the use of excipients can further enhance solubility.[13][14][15] These are additives that can help to keep a compound in solution.

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Poloxamer 188Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][16]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with the hydrophobic parts of the molecule, shielding them from the aqueous environment.[17][18]
Polymers PVP, HPMCCan prevent precipitation and stabilize amorphous forms of the drug.[15]

Protocol for Excipient Screening:

  • Prepare stock solutions of excipients: Create aqueous stock solutions of various excipients at different concentrations.

  • Test in combination with your compound: Add your compound (from a concentrated stock) to the excipient solutions and observe for improved solubility.

  • Validate assay compatibility: As with co-solvents, ensure that the chosen excipient and its concentration do not interfere with your assay. A study by researchers demonstrated that excipients like Poloxamer 188 and BSA can improve solubility in Caco-2 assays without compromising monolayer integrity.[19]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solubilizing this compound?

A1: The most logical starting point is to leverage the basicity of the methylpiperazine group. Attempt to dissolve the compound in an aqueous buffer with a slightly acidic pH (e.g., pH 5.0-6.5). This should protonate the tertiary amine, significantly increasing its aqueous solubility.

Q2: I am still seeing precipitation even after lowering the pH. What should I do next?

A2: If pH adjustment alone is not sufficient, the next step is to introduce a co-solvent. Prepare a concentrated stock solution in 100% DMSO and then dilute this into your acidic buffer. The final concentration of DMSO in your assay should be kept to a minimum, ideally below 1%.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming can be used to aid dissolution, but it should be done with caution. Increased temperature can sometimes lead to the compound precipitating out of solution upon cooling to the assay temperature. Furthermore, the stability of the compound at elevated temperatures should be considered. If you do heat the solution, ensure it remains clear after returning to ambient temperature.

Q4: My assay requires a neutral pH. How can I keep the compound in solution?

A4: If a neutral pH is required, you will need to rely on co-solvents and/or excipients. A combination of a low percentage of a co-solvent like DMSO with a solubilizing excipient such as a cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 20) may be effective.

Q5: How can I be sure that the solubility enhancement method is not affecting my assay results?

A5: This is a critical consideration. You must run control experiments. This includes testing the effect of the pH-adjusted buffer, the co-solvent, and/or the excipient on your assay in the absence of your test compound. This will allow you to identify any background signal or interference caused by your solubilization method.

Logical Decision-Making for Solubility Enhancement

The following diagram outlines a decision-making process for systematically addressing solubility issues with this compound.

Solubility_Decision_Tree start Start: Compound Precipitation in Assay q1 Is your assay pH sensitive? start->q1 sub_ph Adjust pH to acidic range (e.g., 5.0-6.5) q1->sub_ph No sub_cosolvent Add a co-solvent (e.g., DMSO <1%) q1->sub_cosolvent Yes q2 Is the compound soluble? sub_ph->q2 q2->sub_cosolvent No success Proceed with Assay (with appropriate controls) q2->success Yes q3 Is the compound soluble? sub_cosolvent->q3 sub_excipient Incorporate a solubilizing excipient (e.g., Cyclodextrin, Surfactant) q3->sub_excipient No q3->success Yes q4 Is the compound soluble? sub_excipient->q4 q4->success Yes fail Consult with a formulation scientist q4->fail No

Caption: Decision Tree for Solubility Enhancement.

By following this structured approach, you can systematically address the solubility challenges of this compound, leading to more reliable and reproducible data in your assays.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]

  • (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX. Retrieved from [Link]

  • (n.d.). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution? - Blog. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Retrieved from [Link]

  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Retrieved from [Link]

  • (2025, August 2). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. Retrieved from [Link]

  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. Retrieved from [Link]

  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [486422-19-9]. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • (2009, July 15). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

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Technical Support Center: Stability of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Inconsistent experimental results can often be traced back to compromised compound stability. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind best practices for handling and storage.

Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section addresses the most common queries regarding the day-to-day use of this compound in DMSO.

Q1: My assay results are inconsistent. Could the stability of my this compound DMSO stock be the issue?

A: Yes, inconsistent biological or chemical assay results are a primary indicator of compound degradation. While many compounds are stable in DMSO for extended periods under ideal conditions, factors like water contamination, storage temperature, and light exposure can compromise the integrity of your stock solution.[1][2][3] The sulfonylpiperazine moiety can be susceptible to hydrolysis, and the bromophenyl group suggests potential photosensitivity.[4][5] We recommend performing a simple purity check of your stock solution via LC-MS against a freshly prepared sample or a solid reference standard.

Q2: What is the best practice for preparing a high-concentration stock solution?

A: The key to a stable stock solution is minimizing contaminants, particularly water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Water can act as a reactant, leading to the hydrolysis of susceptible functional groups like the sulfonamide in your compound.[1][2][4]

Recommended Protocol:

  • Use only new, unopened, anhydrous-grade DMSO (water content <0.01%).

  • Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent water condensation.

  • Conduct all weighing and dissolution steps in a controlled environment with low humidity, such as a glove box or a desiccator cabinet.

  • For detailed steps, refer to the "Protocol for Preparing a DMSO Stock Solution" in Section 3.

Q3: What are the optimal storage conditions for my DMSO stock solution?

A: Optimal storage is crucial for maximizing the shelf-life of your compound. The primary goals are to limit thermal energy, prevent water absorption, and block light exposure.

ParameterRecommendationRationale
Temperature -20°C or -80°C Lower temperatures significantly slow the rate of chemical degradation. Room temperature storage is strongly discouraged, as studies show significant compound loss for many molecules over months.[3][8]
Light Amber glass vials The bromophenyl structure suggests potential photosensitivity.[5][9][10] Amber vials block UV and other high-energy wavelengths that can catalyze degradation.[11]
Container Glass or high-quality polypropylene with tightly sealed caps Prevents solvent evaporation and, most importantly, minimizes the ingress of atmospheric moisture.[1][2][7]
Aliquoting Store in small, single-use aliquots This practice minimizes the number of freeze-thaw cycles for the bulk of your stock solution and reduces the risk of contamination with each use.
Q4: How many freeze-thaw cycles can my stock solution tolerate without significant degradation?

A: For many compounds, a limited number of freeze-thaw cycles (e.g., up to 11) does not cause significant degradation, provided the solution is handled correctly.[1][2][12] However, each cycle presents an opportunity for water to enter the vial upon opening. The primary risk is not the physical process of freezing and thawing, but the repeated exposure to the atmosphere. By storing your compound in single-use aliquots, you effectively eliminate this variable for your main stock.

Section 2: Troubleshooting Guide - Investigating Instability

This section provides a logical framework for diagnosing and resolving stability issues.

Q5: My LC-MS analysis shows new peaks that were not present in the initial analysis. What are the likely degradation pathways?

A: The appearance of new, related peaks in your chromatogram is a clear sign of degradation. For this compound, two primary degradation pathways are most probable:

  • Hydrolysis: The sulfonamide bond (-SO₂-N) is the most likely site for hydrolysis, especially if the DMSO has absorbed water. This would cleave the molecule, potentially yielding 3-bromobenzenesulfonic acid and 1-methylpiperazine. This process can be catalyzed by trace acidic or basic impurities.[4]

  • Photodecomposition: If the solution was exposed to light, the bromophenyl ring could undergo degradation. Aromatic halides can be susceptible to photolytic cleavage.[9][10] The exact products can be complex and are best identified using mass spectrometry (MS).

To investigate, you should acquire high-resolution mass spectra of the new peaks to determine their molecular formulas, which will provide strong evidence for the specific degradation pathway.

Troubleshooting Instability: A Logical Flow

This diagram outlines a step-by-step process for identifying the root cause of suspected compound instability.

Troubleshooting_Flowchart start Inconsistent Assay Results or Visual Change in Solution check_purity Analyze Stock by LC-MS vs. Solid Standard (T0) start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks no_new_peaks Purity Matches T0? (>95%) new_peaks->no_new_peaks No identify_degradants Identify Degradants (HRMS, MS/MS) new_peaks->identify_degradants Yes no_new_peaks->identify_degradants No, Purity <95% other_issue Instability Unlikely Investigate Other Assay Parameters (e.g., Reagents, Protocol) no_new_peaks->other_issue Yes hydrolysis Probable Hydrolysis (Cleavage at Sulfonamide) identify_degradants->hydrolysis Mass consistent with cleavage photo Probable Photodegradation (Bromophenyl Moiety) identify_degradants->photo Mass consistent with ring modification solution_hydrolysis Root Cause: Water/pH Action: Use Anhydrous DMSO, Prepare Fresh Stock hydrolysis->solution_hydrolysis solution_photo Root Cause: Light Exposure Action: Store in Amber Vials, Protect from Light photo->solution_photo

Caption: Troubleshooting flowchart for investigating compound instability.

Section 3: In-Depth Protocols & Methodologies

These validated protocols provide a framework for preparing solutions and assessing their stability over time.

Protocol 1: Preparing a High-Integrity DMSO Stock Solution
  • Objective: To prepare a concentrated stock solution (e.g., 10 mM) while minimizing water contamination.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (Biotechnology Grade, ≤0.01% water)

    • Amber glass vials with PTFE-lined screw caps

    • Analytical balance

    • Calibrated pipettes

  • Procedure:

    • Place the sealed vial of solid compound and the sealed bottle of anhydrous DMSO in a desiccator for at least 1 hour to ensure they are at the same temperature and have a dry surface.

    • Accurately weigh the desired amount of solid compound into a sterile amber glass vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid high heat.[13]

    • Once dissolved, immediately aliquot the stock solution into smaller, single-use amber vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Label vials clearly and store them at -20°C or -80°C, protected from light.

Protocol 2: Experimental Workflow for Stability Assessment
  • Objective: To quantitatively assess the stability of the DMSO stock solution under various storage conditions.

  • Methodology: This protocol utilizes LC-MS to monitor the purity of the parent compound over time.[11]

Stability_Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO t0_analysis 2. T=0 Analysis (Determine Initial Purity by LC-MS) prep_stock->t0_analysis aliquot 3. Aliquot into 3 Sets of Amber Vials t0_analysis->aliquot storage_neg20 Store at -20°C (Dark) aliquot->storage_neg20 storage_4 Store at 4°C (Dark) aliquot->storage_4 storage_rt Store at Room Temp (Dark) aliquot->storage_rt analysis 4. Analyze Aliquots at Time Points (e.g., 1, 4, 12 weeks) using the same LC-MS method storage_neg20->analysis storage_4->analysis storage_rt->analysis data_analysis 5. Data Analysis - Calculate % Purity Remaining - Identify Degradation Products analysis->data_analysis

Caption: Experimental workflow for assessing compound stability in DMSO.

  • Data Analysis:

    • For each time point, calculate the purity of the compound. Purity (%) = (Peak Area of Parent Compound) / (Total Peak Area of All Peaks) * 100.

    • Compare the purity at each time point to the initial (T=0) purity to determine the percentage of compound remaining.

    • Analyze the mass spectra of any new peaks to propose the structures of degradation products.

References
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Lee, J., et al. (2005). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 39(1), 101-109. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 19(6), 907-916. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]

  • Etra Organics. (2023). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]

  • Gaylord Chemical. (n.d.). Storage Precautions for Dimethyl Sulfoxide (DMSO). Gaylord Chemical. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Liu, W., et al. (2018). Divergent decomposition pathways of DMSO mediated by solvents and additives. Tetrahedron Letters, 59(38), 3441-3445. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 710729, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. PubChem. [Link]

  • Uno, M., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl sulfoxide. PubChem. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Wang, H., et al. (2018). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Organic & Biomolecular Chemistry, 16(15), 2694-2698. [Link]

  • Wang, H., et al. (2018). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. ResearchGate. [Link]

  • Wang, H., et al. (2017). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. National Institutes of Health. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Borj-Alange, S., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Catalysis, 12(7), 4118-4126. [Link]

  • Hoang, C., et al. (2021). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). ResearchGate. [Link]

  • Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. [Link]

  • gChem Global. (n.d.). Ester Hydrolysis. gChem Global. [Link]

  • Schleheck, D., et al. (2004). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. [Link]

  • Guseva, E., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]

  • Ceruso, M., et al. (2020). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

  • Bajaj, S., et al. (2018). Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Ceruso, M., et al. (2020). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. National Institutes of Health. [Link]

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Technical Support Center: Synthesis of Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for sulfonylpiperazine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this important synthetic transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is critical for drug discovery.[1][2][3] This guide is structured to address the most common challenges encountered during the synthesis of sulfonylpiperazines, with a focus on practical, actionable solutions to minimize side reactions and maximize yield and purity.

Troubleshooting Guide: Common Issues in Sulfonylpiperazine Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Low or No Yield of the Desired Monosulfonylated Piperazine

Question: My reaction to synthesize a monosulfonylated piperazine is resulting in a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix this?

Answer: Low yields in monosulfonylpiperazine synthesis are a frequent problem and can typically be attributed to two primary culprits: hydrolysis of the sulfonyl chloride and poor reactivity of the starting materials.[4][5]

Cause A: Hydrolysis of the Sulfonyl Chloride

Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis by water, which converts them into the corresponding and unreactive sulfonic acid.[4][6][7] This is often the leading cause of low yields.

Mechanism of Hydrolysis:

Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of sulfonic acid and hydrochloric acid.[6]

Solutions to Prevent Hydrolysis:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum is recommended), and anhydrous solvents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Use Fresh or Properly Stored Reagents: Sulfonyl chlorides can degrade over time due to exposure to atmospheric moisture. It is crucial to use a fresh bottle or a reagent that has been stored under an inert atmosphere in a desiccator.[4]

  • Avoid Aqueous Bases (in most cases): While Schotten-Baumann conditions using an aqueous base can sometimes be employed, for most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferable to minimize hydrolysis.[4]

Cause B: Inappropriate Reaction Conditions

The choice of solvent and base is critical for ensuring the nucleophilicity of the piperazine and the stability of the reactants.

Recommended Solvent-Base Combinations:

SolventBaseTemperature (°C)Key Considerations
Dichloromethane (DCM)Triethylamine (TEA), Diisopropylethylamine (DIPEA)0 to Room TempGood general-purpose system. Easy workup.
Tetrahydrofuran (THF)Triethylamine (TEA), Pyridine0 to Room TempPyridine can act as a nucleophilic catalyst.
Acetonitrile (MeCN)Potassium Carbonate (K₂CO₃)Room Temp to 50K₂CO₃ is a solid base; requires good stirring.
N,N-Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃)Room TempUse when starting materials have poor solubility in other solvents.

Experimental Protocol for Monosulfonylation under Anhydrous Conditions:

  • To a stirred solution of piperazine (or a mono-protected piperazine) (1.0 eq.) and a non-nucleophilic organic base (e.g., triethylamine, 2.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of a Significant Amount of Disulfonylated Piperazine

Question: My reaction is producing a substantial amount of the disulfonylated piperazine as a side product, which is difficult to separate from my desired monosulfonylated product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a disulfonylated product is a classic side reaction in piperazine chemistry, arising from the fact that the second nitrogen atom of the monosulfonylated product is often still nucleophilic enough to react with another equivalent of the sulfonyl chloride.[8]

Strategies to Favor Mono-sulfonylation:
  • Use of a Large Excess of Piperazine: By using a large excess of piperazine (5-10 equivalents) relative to the sulfonyl chloride, the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule is much higher than with a mono-substituted one.[8] The unreacted piperazine can be removed during aqueous workup.

  • Employing a Mono-Protected Piperazine: This is the most robust method for ensuring mono-functionalization. The use of a piperazine with one nitrogen protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) allows for the selective sulfonylation of the free secondary amine.[1] The protecting group can then be removed in a subsequent step.

    Workflow for Mono-sulfonylation using a Protected Piperazine:

    G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection A Mono-protected Piperazine (e.g., N-Boc-piperazine) D Protected Sulfonylpiperazine A->D Reacts with B Sulfonyl Chloride (R-SO2Cl) B->D C Base (e.g., TEA), Solvent (e.g., DCM) C->D E Protected Sulfonylpiperazine G Monosulfonylated Piperazine E->G Reacts with F Deprotection Reagent (e.g., TFA for Boc) F->G

    Caption: Workflow for selective monosulfonylation.

  • Control of Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase selectivity, as the second sulfonylation reaction often has a higher activation energy.[8]

    • Slow Addition: Adding the sulfonyl chloride solution dropwise over an extended period helps to maintain a low concentration of the electrophile, further favoring reaction with the more abundant and more nucleophilic unsubstituted piperazine.

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure sulfonylpiperazine. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.

Purification Techniques:
  • Column Chromatography: This is the most common method for purifying sulfonylpiperazines. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[4] Small-scale solubility tests are recommended to find the optimal solvent system.

  • Acid-Base Extraction: The basicity of the piperazine nitrogen can be exploited for purification. The desired product can often be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for piperazine in a sulfonylpiperazine synthesis?

A1: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule. The most common and versatile protecting groups for piperazine are Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[1]

  • Boc Group: Introduced using Boc-anhydride ((Boc)₂O) and removed under strongly acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). It is stable to basic conditions and hydrogenolysis.[1]

  • Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl) and typically removed by catalytic hydrogenolysis (H₂/Pd/C), which are neutral and mild conditions. It is stable to acidic and basic conditions.[1]

Q2: Can I use a sulfonyl fluoride instead of a sulfonyl chloride?

A2: Yes, sulfonyl fluorides can be used and are generally more stable towards hydrolysis than their chloride counterparts.[9][10] However, they are also less reactive, which may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.

Q3: My sulfonyl chloride is a solid. How should I add it to the reaction?

A3: If the sulfonyl chloride is a solid, it is best to dissolve it in a small amount of the anhydrous reaction solvent and add it as a solution to the reaction mixture. This allows for better control over the rate of addition and helps to dissipate any heat generated during the reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen that gives good separation between the starting materials and the product. Staining with potassium permanganate or ninhydrin (if a free amine is present) can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of starting materials and the formation of the desired product and any byproducts.

Visualizing the Core Reaction and Side Reactions

G Piperazine Piperazine DesiredProduct Monosulfonylated Piperazine Piperazine->DesiredProduct Desired Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->DesiredProduct SideProduct1 Disulfonylated Piperazine SulfonylChloride->SideProduct1 SideProduct2 Sulfonic Acid (R-SO3H) SulfonylChloride->SideProduct2 Side Reaction 2 (Hydrolysis) Base Base Base->DesiredProduct DesiredProduct->SideProduct1 Side Reaction 1 (Excess Sulfonyl Chloride) Water Water (H2O) Water->SideProduct2

Caption: Core reaction pathways in sulfonylpiperazine synthesis.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, November). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, November). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Ambeed.com. (n.d.). Reactions of Piperazines. Ambeed.com.
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry.
  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride. BenchChem.
  • National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. NIH.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • ResearchGate. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Who we serve. (2024, December 6).
  • Cambridge Open Engage. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthetic pathway and optimization of the reaction conditions.
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • ResearchGate. (2016, August 6). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • ResearchGate. (2023, August 6). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors.
  • National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Quora. (2017, June 11).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of sulfonyl guanidines.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). Optimization of reaction conditions a. Download Table.
  • Thieme. (2023, August 21). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O.
  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • ResearchGate. (2023, August 9). (PDF)
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
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  • PubMed. (n.d.).
  • ResearchGate. (2023, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.

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Technical Support Center: Scale-up Synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Reaction Overview and Workflow

The synthesis of this compound involves the nucleophilic substitution of the chloride on 3-bromophenylsulfonyl chloride by the secondary amine of 1-methylpiperazine. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Synthesis_Workflow reagents Reactants: - 3-Bromophenylsulfonyl Chloride - 1-Methylpiperazine - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) reaction Reaction: - Inert Atmosphere (N2/Ar) - Controlled Temperature (0°C to RT) - Monitor by TLC reagents->reaction 1. Coupling workup Aqueous Workup: - Quench Reaction - Phase Separation - Wash Organic Layer reaction->workup 2. Quenching purification Purification: - Dry Organic Layer (e.g., MgSO4) - Solvent Evaporation - Recrystallization workup->purification 3. Isolation product Final Product: 1-(3-Bromophenylsulfonyl) -4-methylpiperazine purification->product 4. Final Product Troubleshooting_Logic cluster_reaction Reaction Issues cluster_purification Purification Issues start Problem Identified low_yield Low Yield / Stalled Reaction start->low_yield side_products Side Products Observed start->side_products emulsion Emulsion During Workup start->emulsion low_recovery Low Recovery After Recrystallization start->low_recovery cause_moisture Moisture Contamination? low_yield->cause_moisture cause_base Incorrect Base Stoichiometry? low_yield->cause_base cause_reagent_quality Poor Reagent Quality? low_yield->cause_reagent_quality solution_anhydrous Use Anhydrous Conditions cause_moisture->solution_anhydrous Yes solution_base Check Base Equivalents & Purity cause_base->solution_base Yes solution_reagent Use Fresh Reagents cause_reagent_quality->solution_reagent Yes solution_brine Add Brine emulsion->solution_brine solution_celite Filter through Celite emulsion->solution_celite solution_solvent Optimize Recrystallization Solvent low_recovery->solution_solvent solution_cooling Slow Cooling low_recovery->solution_cooling

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent and base for the scale-up synthesis of this compound?

A1: For scale-up, dichloromethane (DCM) is a good solvent choice due to its inertness, ability to dissolve the starting materials, and relatively low boiling point, which facilitates removal. Anhydrous conditions should be maintained. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the HCl byproduct without competing with the 1-methylpiperazine. [1]Typically, 1.1 to 1.5 equivalents of the base are sufficient.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. [2][3]A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be optimized to achieve good separation between the starting materials and the product. The reaction is considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate by UV light or staining. [4] Q3: What are the critical safety precautions to consider when handling 3-bromophenylsulfonyl chloride?

A3: 3-Bromophenylsulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. [5]It is also moisture-sensitive and can release hydrogen chloride gas upon contact with water. [6]Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6] Q4: What is a general procedure for the aqueous workup of this reaction?

A4: Once the reaction is complete as determined by TLC, the reaction mixture should be diluted with the reaction solvent (e.g., DCM). The organic layer is then washed sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities. A final wash with brine helps to remove residual water and break any emulsions. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. [6] Q5: What are the expected spectroscopic characteristics of the final product, this compound?

A5: The structure of the final product can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the bromophenyl group, the protons on the piperazine ring, and a singlet for the methyl group.

  • ¹³C NMR: Signals for all unique carbon atoms in the molecule should be present.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic strong stretching bands for the sulfonyl group (S=O) around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). [6]

IV. Experimental Protocol: A Representative Procedure

This protocol is a generalized procedure based on standard sulfonamide synthesis methodologies and should be optimized for specific scale-up requirements.

Materials and Equipment:

  • 3-Bromophenylsulfonyl chloride

  • 1-Methylpiperazine

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.05 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromophenylsulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the sulfonyl chloride spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

V. Quantitative Data Summary

ParameterValue/RangeReference/Rationale
Stoichiometry
3-Bromophenylsulfonyl chloride1.0 eqLimiting reagent.
1-Methylpiperazine1.05 - 1.1 eqSlight excess to ensure complete reaction of the sulfonyl chloride.
Triethylamine1.1 - 1.5 eqTo neutralize the HCl byproduct.
Reaction Conditions
SolventAnhydrous DCMInert and easy to remove.
Temperature0 °C to Room TempControls exotherm and minimizes side reactions.
Reaction Time4 - 12 hoursDependent on scale and temperature; monitor by TLC.
Purification
MethodRecrystallizationEffective for solid sulfonamides. [1]
Common SolventsEthanol/water, Ethyl Acetate/HexanesBased on typical sulfonamide solubility. [1][6]

VI. References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromobenzenesulfonyl chloride.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromobenzenesulfonyl chloride.

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.

  • Washington State University. Monitoring Reactions by TLC.

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. Retrieved from a valid URL.

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

Sources

Technical Support Center: Troubleshooting Piperazine Salt Formation During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with piperazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot challenges during the formation and purification of piperazine salts.

Piperazine, a diprotic base, is a cornerstone in many active pharmaceutical ingredients (APIs).[1] Its ability to form salts is crucial for modifying physicochemical properties like solubility, stability, and bioavailability.[1][2] However, this same reactivity, combined with its inherent basicity and polarity, can present unique purification challenges.[3] This guide provides in-depth, experience-driven answers to common problems encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Issues with Salt Crystallization & Isolation

Question 1: I'm experiencing very low yields after my piperazine salt crystallization. A significant amount of my product seems to be staying in the mother liquor. What's going wrong and how can I fix it?

Answer: This is a classic and often frustrating issue, typically rooted in the solubility of your piperazine salt in the chosen solvent system.[3] Here’s a systematic approach to diagnosing and solving the problem:

Core Issue: Unfavorable Solubility Profile

The fundamental problem is that the equilibrium solubility of your salt in the cooled solvent is too high, preventing complete precipitation.[3]

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice:

    • The "Like Dissolves Like" Principle is Key: Piperazine salts are polar. If you are using a highly polar solvent (e.g., methanol, ethanol, or water), the salt may remain too soluble even at low temperatures.[4]

    • Solution A: Introduce an Anti-Solvent: Gradually add a less polar solvent (an "anti-solvent") in which your piperazine salt has poor solubility, such as acetone, ethyl acetate, or isopropanol, to the solution of your dissolved salt.[3][5] This will decrease the overall polarity of the solvent system and force your salt to precipitate.

    • Solution B: Switch Solvents Entirely: Experiment with different solvent systems. For instance, dissolving crude piperazine in acetone and adding acetic acid can effectively precipitate piperazine diacetate.[3][5]

  • Optimize Solvent Volume and Temperature:

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will require removal or the addition of a large amount of anti-solvent, and it will increase the amount of product lost to the mother liquor.[3]

    • Maximize Cooling: Don't just cool to room temperature. Utilize an ice bath or even a freezer (if your solvent allows) to drive the equilibrium towards precipitation by significantly reducing the salt's solubility.[3]

  • Ensure Complete and Correct Salt Formation:

    • Stoichiometry is Crucial: Piperazine has two basic nitrogen atoms (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1][6][7] You must ensure you are adding the correct stoichiometric amount of acid for the desired salt (e.g., 1:1 for a monosalt, 1:2 for a disalt). Incomplete protonation will leave some of the more soluble free base in solution. It's often beneficial to add a slight excess of the acid.[3]

    • Verify pH: Use pH paper or a calibrated meter to check that the pH of the solution is in the optimal range for your specific salt to be fully protonated and thus, less soluble.[3]

  • Consider Hydrate Formation:

    • A Feature, Not a Bug: Piperazine readily forms hydrates, most notably the hexahydrate, which has different solubility properties than the anhydrous form.[3][6] The formation of a stable hydrate can sometimes be leveraged for purification due to its insolubility in specific aqueous alcohol mixtures.[3] If you are working in an aqueous system, you may be unintentionally forming a more soluble hydrate. Conversely, you can intentionally form the hexahydrate to achieve precipitation.[3]

Question 2: My piperazine salt precipitates as an oil or a sticky solid instead of forming nice crystals. How can I resolve this?

Answer: "Oiling out" is a common crystallization problem that occurs when the solute precipitates from a supersaturated solution at a temperature above the melting point of the solid form. The resulting liquid phase is immiscible with the solvent. This is often due to a very high level of supersaturation or the presence of impurities.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting oily precipitation.

Detailed Steps:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Avoid crash-cooling your solution. Allow it to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.

    • Add Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to provide a nucleation site for crystal growth.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.

  • Modify the Solvent Environment:

    • Increase Solvent Volume: While counterintuitive for yield, adding a bit more solvent can sometimes prevent oiling out by reducing the degree of supersaturation. You can then slowly evaporate the solvent to induce crystallization.

    • Change Solvents: Switch to a solvent in which your salt is less soluble.[8] This often promotes the formation of a crystalline solid directly from the solution rather than a liquid-liquid phase separation.

  • Address Impurities:

    • Impurities can disrupt the crystal lattice formation. If the above steps fail, consider a preliminary purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a plug of silica gel to remove highly polar or non-polar contaminants before attempting the salt crystallization again.

Category 2: Issues with Purity and Characterization

Question 3: I've successfully isolated my piperazine salt, but analytical data (NMR/LC-MS) shows incorrect stoichiometry (e.g., a mix of mono- and di-salt, or free base). What determines the salt stoichiometry and how can I control it?

Answer: This is a critical issue for API development, as stoichiometry directly impacts molecular weight, dosage, and biopharmaceutical properties. The stoichiometry of your salt is primarily governed by the pKa values of the piperazine derivative and the acid counterion, as well as the reaction conditions.

The "ΔpKa Rule" - A Guiding Principle

The difference in pKa between the base (your piperazine derivative) and the acid (your counterion) is a strong indicator of whether a salt will form.

  • ΔpKa (pKa of protonated base - pKa of acid) > 3: A stable salt is highly likely to form.

  • ΔpKa < 0: Salt formation is unlikely; a cocrystal may form instead.

  • 0 < ΔpKa < 3: This is an ambiguous region where either a salt or a cocrystal could form.[9]

Piperazine has two pKa values for its conjugate acids: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][6]

  • To form a di-salt , you need a strong acid with a pKa well below 5.

  • To selectively form a mono-salt , using an acid with a pKa between ~6 and 9 is ideal, as it will be strong enough to protonate the first nitrogen but not the second.

Controlling Stoichiometry in Practice:

  • Acid Stoichiometry: This is the most direct control point.

    • For a 1:1 Salt: Add exactly 1.0 equivalent of your chosen acid.

    • For a 2:1 (Piperazine:Acid) Salt: This can be achieved with diprotic acids.

    • For a 1:2 Salt: Add at least 2.0 equivalents of a strong monoprotic acid (e.g., HCl).

  • Choice of Acid Counterion:

    • Select an acid with an appropriate pKa value to target the desired nitrogen. For example, citric acid is often used to form a 3:2 salt with piperazine (3 piperazine molecules to 2 citric acid molecules).[6] Adipic acid is used to form a 1:1 salt.[6]

  • Solvent Effects:

    • The solvent can influence the effective pKa of both the acid and the base.[10][11] In non-aqueous environments, the equilibria can shift. It's crucial to be consistent with your solvent system. A less polar solvent will generally favor the formation of the neutral (less charged) species.

Analytical Verification Protocol:

  • Potentiometric Titration: This is a definitive method to determine the pKa values of your specific piperazine derivative and confirm the salt ratio.[1]

  • Quantitative NMR (qNMR): By integrating the peaks corresponding to the piperazine moiety and the counterion against a certified internal standard, you can accurately determine the molar ratio.

  • Elemental Analysis: This provides the percentage of C, H, N, and other elements, which can be compared against the theoretical values for your proposed salt stoichiometry.

Parameter Mono-Salt Formation Di-Salt Formation
Acid Equivalents Use ~1.0 equivalentUse >2.0 equivalents
Acid Strength Weaker acid (e.g., pKa 3-6)Strong acid (e.g., pKa < 2)
Expected pH Moderately acidicStrongly acidic

Table 1: General conditions for controlling piperazine salt stoichiometry.

Question 4: My purified piperazine salt is highly hygroscopic, making it difficult to handle and weigh accurately. What can I do?

Answer: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with piperazine and many of its salts.[1] This can lead to physical changes like caking, deliquescence, and can even impact chemical stability.[1]

Strategies to Mitigate Hygroscopicity:

  • Change the Counterion: This is the most effective, formulation-based solution. Some salts are inherently less hygroscopic than others. For example, piperazine tartrate salts are reported to be non-hygroscopic, whereas citrate salts can form stable hydrates.[1] If your project allows, screening different counterions is the best long-term strategy.

  • Optimize the Crystalline Form (Polymorph Screening): Different crystal lattices (polymorphs) of the same salt can have vastly different hygroscopic properties. A polymorph screen, varying crystallization solvents and conditions, may yield a more stable, less hygroscopic form.

  • Strict Environmental Control (Handling & Storage):

    • Work in a Dry Environment: Handle the material in a glove box with a dry nitrogen or argon atmosphere.

    • Use a Dry Box for Weighing: For accurate weighing, use a balance inside a controlled humidity chamber or a glove box.

    • Proper Storage: Store the material in a desiccator over a strong drying agent (e.g., P₂O₅) and seal the container tightly with paraffin film.

Experimental Workflow: Assessing and Addressing Hygroscopicity

Caption: Workflow for managing hygroscopic piperazine salts.

References
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Piperazine. (n.d.). In Wikipedia.
  • Piperazine | C4H10N2. (n.d.). PubChem - NIH.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Influence of Solvents upon Diketopiperazine Formation of FPG8K. (n.d.). PMC - NIH.
  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. (n.d.). ResearchGate.
  • Piperazine. (n.d.). Solubility of Things.
  • The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. (2017).
  • Purification of piperazine. (n.d.). Google Patents.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed.

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Technical Support Center: Optimizing N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this fundamental transformation. The seemingly straightforward reaction of attaching an alkyl group to a piperazine nitrogen is often plagued by challenges ranging from poor selectivity to difficult purifications. This guide moves beyond simple protocols to explain the "why" behind experimental choices, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Principles & Reaction Mechanisms

The N-alkylation of piperazine is a nucleophilic substitution reaction where the lone pair of electrons on a nitrogen atom attacks an electrophilic carbon. The symmetrical nature of piperazine, with two secondary amine nitrogens, presents the primary challenge: controlling selectivity between mono- and di-alkylation. A third common side reaction is the formation of a quaternary ammonium salt through over-alkylation at the same nitrogen.[1][2]

Understanding the relative nucleophilicity of the species in your flask is paramount. Piperazine itself is a strong nucleophile. After the first alkylation, the resulting N-alkylpiperazine is still nucleophilic and can react with another equivalent of the alkylating agent to form the 1,4-dialkylated product.[3] The choice of alkylating agent, solvent, base, and stoichiometry are the key levers to pull to control the reaction's outcome.

Two primary strategies are employed for N-alkylation:

  • Direct Alkylation: This involves the direct reaction of piperazine with an alkylating agent (typically an alkyl halide) in the presence of a base.

  • Reductive Amination: This two-step, one-pot method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[4][5] This method is particularly effective at preventing the formation of quaternary ammonium salts.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the N-alkylation of piperazine.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Q: My reaction is giving a low yield of the mono-alkylated product. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors. The first step is to identify the fate of your starting material. Are you observing unreacted piperazine, the formation of multiple products (di-alkylation, quaternary salts), or decomposition?

  • Potential Cause 1: Di-alkylation is the major product.

    • Expert Insight: This is the most frequent cause of low mono-alkylation yields. The mono-alkylated piperazine is often still basic and nucleophilic enough to compete with the starting piperazine for the alkylating agent.[3]

    • Solutions:

      • Stoichiometry Control (Statistical Control): Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[3]

      • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration, favoring mono-alkylation.[3][4] A syringe pump is an excellent tool for this.[6]

      • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1][3]

  • Potential Cause 2: Formation of Quaternary Ammonium Salt.

    • Expert Insight: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are prone to over-alkylation on the same nitrogen, leading to a water-soluble quaternary salt.[1][2] This is especially problematic if your product becomes highly water-soluble and is lost during aqueous work-up.

    • Solutions:

      • Switch to Reductive Amination: This is the most robust solution to avoid quaternization. The mechanism does not proceed through a pathway that allows for over-alkylation.[2]

      • Use a Less Reactive Alkylating Agent: If direct alkylation is necessary, consider using an alkyl bromide or chloride instead of an iodide, or an alkyl tosylate.

      • Careful pH Control During Work-up: If you suspect a quaternary salt has formed, be mindful that your product may be in the aqueous layer.

  • Potential Cause 3: Incomplete Reaction.

    • Expert Insight: The reaction may not be going to completion due to insufficient activation of the alkylating agent, low reactivity of the piperazine, or suboptimal reaction conditions.

    • Solutions:

      • Optimize the Base and Solvent: A base is crucial to neutralize the acid byproduct (e.g., HBr, HCl), which would otherwise protonate the piperazine and render it non-nucleophilic.[1] Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices.[4][7] See the table below for guidance.

      • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (50-80°C) can increase the rate.[7] Monitor carefully by TLC or LC-MS to avoid promoting di-alkylation.

Issue 2: Difficulty in Controlling Selectivity (Mono- vs. Di-alkylation)

Q: I'm struggling to get a clean mono-alkylation. Even with an excess of piperazine, I see significant amounts of the di-substituted product. What advanced strategies can I employ?

A: When simple stoichiometric control is insufficient, more strategic approaches are necessary.

  • Potential Cause 1: High Reactivity of the N-mono-substituted Piperazine.

    • Expert Insight: The electronic and steric properties of the initial alkyl group can influence the nucleophilicity of the second nitrogen.

    • Solutions:

      • Use of Protecting Groups: This is the most definitive method for achieving mono-alkylation. The tert-butoxycarbonyl (Boc) group is widely used.[1][8] One nitrogen is protected, the alkylation is performed on the free nitrogen, and then the Boc group is removed under acidic conditions.[2][8] Other protecting groups like acetyl can also be used.[9]

      • In Situ Monohydrochloride Formation: Reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol generates the piperazine monohydrochloride salt in situ. This effectively "protects" one nitrogen through protonation, leaving the other free to react.[1][2]

G cluster_start cluster_analysis cluster_causes cluster_solutions_di cluster_solutions_quat cluster_solutions_incomplete start Reaction Complete. Analyze Crude Product (TLC, LC-MS) analysis Low Yield or Poor Selectivity? start->analysis cause_di Major Product is 1,4-Dialkylated Piperazine analysis->cause_di Poor Selectivity cause_quat Product Lost During Work-up? Suspect Quaternary Salt analysis->cause_quat Low Yield cause_incomplete High Amount of Unreacted Piperazine analysis->cause_incomplete Low Yield sol_di_1 Increase Piperazine Excess (5-10 eq) cause_di->sol_di_1 sol_di_2 Slowly Add Alkylating Agent cause_di->sol_di_2 sol_di_3 Lower Reaction Temperature cause_di->sol_di_3 sol_quat_1 Switch to Reductive Amination cause_quat->sol_quat_1 sol_quat_2 Use Less Reactive Alkyl Halide (Br, Cl) cause_quat->sol_quat_2 sol_incomplete_1 Optimize Base/Solvent Combination cause_incomplete->sol_incomplete_1 sol_incomplete_2 Increase Temperature & Monitor cause_incomplete->sol_incomplete_2 sol_di_4 Use Protecting Group (e.g., Boc) sol_di_1->sol_di_4 If problem persists

Issue 3: Purification and Work-up Challenges

Q: My product seems to be water-soluble, and I'm having trouble with the extraction. How can I effectively isolate my N-alkylated piperazine?

A: The basic nature of piperazines can make them challenging to purify.[8][10]

  • Potential Cause 1: Product is Protonated.

    • Expert Insight: During the reaction or an acidic quench, your product can form a salt, which will be highly soluble in the aqueous phase.

    • Solution: Acid-Base Extraction.

      • After quenching the reaction, ensure the aqueous layer is basic (pH > 10) by adding a base like NaOH or K₂CO₃ before extracting with an organic solvent (e.g., DCM, EtOAc).[1]

      • To separate your basic product from non-basic impurities, you can perform the reverse: dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer and re-extract your purified product into an organic solvent.[8]

  • Potential Cause 2: Product has High Polarity.

    • Expert Insight: N-alkylated piperazines, especially those with short alkyl chains, can be quite polar, leading to poor extraction into non-polar solvents and difficult chromatography.

    • Solutions:

      • Chromatography Modifier: When performing silica gel chromatography, tailing is a common issue due to the interaction of the basic nitrogen with the acidic silica. Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system to obtain sharper peaks.[8]

      • Salt Precipitation/Crystallization: If your product is a solid, converting it to a salt (e.g., dihydrochloride) can facilitate purification by crystallization.[10][11] Alternatively, recrystallization of the free base from a suitable solvent system can be very effective.[8]

Section 3: Data & Protocols

Table 1: Guide to Reaction Condition Selection
ParameterChoiceRationale & Expert Insight
Alkylating Agent R-I > R-Br > R-Cl > R-OTsReactivity decreases down the list. Iodides are highly reactive and prone to over-alkylation.[2] Chlorides may require higher temperatures.
Base K₂CO₃, Cs₂CO₃ (inorganic)Mild, effective, and easily filtered off. Often used in ACN or DMF.[4][7] Preferred for minimizing di-substitution.[1]
Et₃N, DIPEA (organic)Soluble organic bases. DIPEA is non-nucleophilic and good for sterically hindered cases.[4][12] Can sometimes complicate purification.
Solvent ACN, DMF (polar aprotic)Good for Sₙ2 reactions, solubilizes reagents well.[4][7]
DCM, THF (less polar)Useful for reactions at lower temperatures. DCM is common for Boc-protection protocols.[2][3]
EtOH, MeOH (protic)Can be used, but may participate in side reactions or slow down the Sₙ2 reaction. Often used for in situ salt formation.[1][2]
Temperature 0°C to Room TempStarting point for most reactions, especially when trying to achieve mono-alkylation.[3]
50 - 80°C (Reflux)Used for less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates. Increases the risk of di-alkylation.[1][7]
Experimental Protocol 1: Mono-N-Alkylation using a Boc Protecting Group

This is the most reliable method for achieving selective mono-alkylation.[8]

G

Step 1: Protection of Piperazine [2][8]

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent. Add water to the residue; the di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine. Further purification by column chromatography may be necessary.

Step 2: Alkylation of 1-Boc-piperazine [1][8]

  • Dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (ACN) or DMF.

  • Add a base, such as anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Add the desired alkyl halide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to 60-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-Boc-N'-alkylpiperazine.

Step 3: Deprotection [12]

  • Dissolve the purified N-Boc-N'-alkylpiperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Evaporate the volatiles under reduced pressure. The product is obtained as its corresponding salt. To obtain the free base, dissolve the residue in water, basify with NaOH or NaHCO₃, and extract with an organic solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot protection and alkylation? A: While possible, it is generally not recommended. A one-pot procedure can lead to a complex mixture of unreacted starting material, mono-protected piperazine, di-protected piperazine, and the desired alkylated product, making purification exceedingly difficult. A stepwise approach with isolation of the N-Boc-piperazine intermediate is more robust.

Q2: My alkylating agent is sterically hindered. The reaction is not working. What should I do? A: For sterically hindered substrates, you may need more forcing conditions. Try switching to a stronger, non-nucleophilic base like DIPEA, using a more polar solvent like DMF, and increasing the reaction temperature.[4][13] If direct alkylation fails, reductive amination with a sterically hindered ketone might be a viable alternative.

Q3: How do I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in DCM, and add a few drops of triethylamine to prevent streaking.[8] Staining with ninhydrin can be useful for visualizing the free secondary amines. For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][14]

Q4: Are there methods to functionalize the carbon atoms of the piperazine ring instead of the nitrogen? A: Yes, while N-alkylation is more common, C-H functionalization of piperazines is an active area of research. These methods often employ photoredox catalysis to generate a radical at the carbon alpha to a nitrogen, which can then be trapped by an electrophile.[15][16] This advanced technique allows for the synthesis of highly decorated piperazine scaffolds that are otherwise difficult to access.

References

  • Google Patents. Purification of piperazine. US2919275A.
  • Bouvier, B. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available from: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]

  • O'Reilly, M. et al. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Barrow, A. et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available from: [Link]

  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available from: [Link]

  • Reddit. Reductive amination of piperazine. Available from: [Link]

  • Roiser, L. et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]

  • Pittelkow, T. & Christensen, J. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Wiley Online Library. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available from: [Link]

  • Cole, N. et al. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Welz, A. et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. Available from: [Link]

Sources

long-term storage and stability of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound, thereby safeguarding the reproducibility and accuracy of your experimental outcomes. This guide provides answers to frequently asked questions, solutions to common troubleshooting scenarios, and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Several sources recommend storage at room temperature.[4] To mitigate potential degradation from atmospheric components, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[1][2]

Q2: Is the compound sensitive to environmental factors like light, air, or moisture?

A2: Yes. Safety data for this compound and related piperazine derivatives indicate sensitivity to light, air, and moisture (hygroscopic).[1][2][5] Exposure to light can provide the energy for photochemical degradation, while reaction with oxygen (oxidation) and water (hydrolysis) can compromise the compound's purity over time. Therefore, protection from these elements is critical.[1][2][5]

Q3: How can I visually identify potential degradation of the solid compound?

A3: While subtle degradation may not be visible, common signs include a change in color, the appearance of clumping or stickiness (indicating moisture absorption), or a noticeable change in texture. Any deviation from the initial appearance of a dry, free-flowing powder should prompt a purity re-evaluation.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

A4: The choice of solvent depends on experimental requirements. For many organic compounds, dry, aprotic solvents like DMSO or DMF are suitable for creating concentrated stock solutions. For long-term storage in solution, it is imperative to use anhydrous solvents to prevent hydrolysis. Solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: What is the best method to verify the purity of my sample after long-term storage?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for assessing the purity of this compound.[6] This technique can separate the parent compound from potential degradation products. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Problem: I am observing inconsistent or diminished activity in my biological assays.

This is a frequent consequence of compound degradation, leading to a lower effective concentration of the active molecule.

dot

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Step 1: Verify Compound Purity Run HPLC or LC-MS analysis on the stored sample. start->check_purity decision_purity Is purity >95% and consistent with CoA? check_purity->decision_purity review_storage Step 2: Review Storage Protocol Was the compound stored in a cool, dry, dark place? Was it protected from air and moisture? decision_purity->review_storage No troubleshoot_assay Focus on Assay Parameters The compound is likely stable. Investigate other experimental variables. decision_purity->troubleshoot_assay Yes decision_storage Were storage conditions optimal? review_storage->decision_storage review_handling Step 3: Review Handling Protocol Were solutions prepared with anhydrous solvents? Were freeze-thaw cycles minimized? decision_storage->review_handling Yes source_new Action: Source a new, validated batch of the compound. Implement stringent storage and handling protocols. decision_storage->source_new No decision_handling Was handling protocol optimal? review_handling->decision_handling decision_handling->source_new No decision_handling->troubleshoot_assay Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

Problem: My solid compound has changed color and is clumping together.

  • Potential Cause: This strongly suggests moisture absorption and possible subsequent hydrolysis or oxidation. The piperazine moiety is known to be hygroscopic.[5]

  • Solution:

    • Do not use the compound for sensitive experiments. The observed changes indicate a high likelihood of degradation.

    • Characterize a small sample using LC-MS to identify the impurities.

    • If possible, the compound can be re-purified, for example, by recrystallization from an appropriate solvent system, but this requires significant analytical oversight to confirm the final purity.

    • For future use, procure a new batch and adhere strictly to the recommended storage protocol (see Section 3.1), including storage in a desiccator or under inert gas.

Problem: I see unexpected peaks in my NMR or LC-MS analysis.

  • Potential Cause: The appearance of new signals indicates the formation of degradation products or the presence of impurities from synthesis.

  • Logical Steps:

    • Cross-reference with the Certificate of Analysis (CoA): Ensure the unexpected peaks were not present in the original batch.

    • Analyze the Structure: Based on the structure of this compound, common degradation pathways include:

      • Hydrolysis: Cleavage of the sulfonamide bond, potentially yielding 3-bromobenzenesulfonic acid and 1-methylpiperazine.

      • Oxidation: Oxidation at the piperazine ring, particularly at the nitrogen atoms. Studies on related piperazine compounds show thermal degradation can lead to products like N-formylpiperazine.[8]

    • Use High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurity peaks to predict their elemental composition. This is the most direct way to identify the structure of the degradation products.

Section 3: Experimental Protocols

Protocol 3.1: Recommended Procedure for Handling and Aliquoting

This protocol is designed to minimize exposure to deleterious environmental conditions.

  • Preparation: Move the sealed container of the compound from its storage location (e.g., refrigerator or stockroom) to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly in a fume hood with low airflow.

  • Weighing: Use a clean, dry spatula to weigh the desired amount of the compound into a tared, appropriate vial.

  • Sealing: Immediately and tightly seal the main stock container. Purge with an inert gas before sealing if the facility is available.

  • Storage: Return the main stock container to its designated cool, dry, and dark storage location. Store the newly prepared aliquot under the same conditions.

Protocol 3.2: Framework for a Long-Term Stability Study

This protocol provides a template for researchers to validate the stability of a specific batch under their own laboratory conditions.

  • Objective: To determine the rate of degradation of this compound under defined storage conditions over a 12-month period.

  • Methodology:

    • Sample Preparation: Prepare multiple, identical aliquots (e.g., 5 mg each) of the compound from a single, high-purity batch in amber glass vials.

    • Storage Conditions: Store the aliquots under a matrix of conditions. A recommended set is outlined in the table below.

    • Time Points: Designate analysis time points, for example: T=0, 1 month, 3 months, 6 months, and 12 months.

    • Analysis: At each time point, analyze one aliquot from each storage condition. The primary analytical method should be a stability-indicating HPLC method (a method that can separate the main peak from all potential degradation products).

  • Data Recording:

ParameterCondition 1Condition 2Condition 3
Temperature 25°C (Ambient)4°C-20°C
Atmosphere Normal AirDesiccatedInert Gas (Argon)
Light Protected (Amber Vial)Protected (Amber Vial)Protected (Amber Vial)
T=0 Purity (%)
T=1 Mo. Purity (%)
T=3 Mo. Purity (%)
T=6 Mo. Purity (%)
T=12 Mo. Purity (%)

Section 4: Scientific Rationale & In-Depth Discussion

4.1: Understanding Potential Degradation Pathways

The chemical structure of this compound contains two primary points of potential instability: the sulfonamide linkage and the piperazine ring.

dot

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_thermal Thermal Degradation Parent 1-(3-Bromophenylsulfonyl) -4-methylpiperazine Hydrolysis_Products 3-Bromobenzenesulfonic Acid + 1-Methylpiperazine Parent->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Products N-Oxides Ring-Opened Products Parent->Oxidation_Products O₂ / Peroxides Thermal_Products NOx, CO, CO₂ Charred material Parent->Thermal_Products High Heat (Δ)

Caption: Potential degradation pathways for the target compound.

  • Sulfonamide Hydrolysis: The sulfur-nitrogen bond in the sulfonamide group is susceptible to cleavage by water. This reaction can be catalyzed by either acidic or basic conditions. The products are the corresponding sulfonic acid and the free amine (1-methylpiperazine). This is why storage in a dry environment and use of anhydrous solvents is critical.

  • Piperazine Oxidation: The tertiary amine in the piperazine ring is a potential site for oxidation, which can lead to the formation of N-oxides. More aggressive oxidation can lead to ring-opening or other complex reactions. This process can be initiated by atmospheric oxygen and accelerated by light or trace metal catalysts.

  • Thermal Decomposition: As indicated in safety data sheets for related compounds, high temperatures can cause complete breakdown of the molecule, releasing hazardous gases like oxides of nitrogen and sulfur.[1][2] While unlikely under standard laboratory storage, this underscores the need to avoid storing the compound near heat sources.[9]

References

Sources

Validation & Comparative

1-(3-Bromophenylsulfonyl)-4-methylpiperazine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A note to our readers: The landscape of kinase inhibitor research is vast and ever-evolving. Our commitment as Senior Application Scientists is to provide guides that are not only scientifically rigorous but also grounded in verifiable data. The initial proposal for this guide was to focus on the compound 1-(3-Bromophenylsulfonyl)-4-methylpiperazine . However, a comprehensive and exhaustive search of the current scientific literature and chemical databases has revealed no published data on its activity as a kinase inhibitor.

The piperazine ring system is indeed a privileged scaffold in medicinal chemistry and is a core component of numerous approved kinase inhibitors. This structural motif often imparts favorable pharmacokinetic properties and provides a versatile anchor for building molecules that can fit into the ATP-binding pocket of kinases. However, the presence of this moiety alone does not guarantee kinase inhibitory activity. The specific arrangement of substituents on the piperazine and the attached phenylsulfonyl group are critical determinants of a molecule's biological target and potency.

In the absence of any experimental evidence—such as IC50 values, kinase selectivity profiles, or cellular assay data—for this compound, a direct and objective comparison with other well-characterized kinase inhibitors would be purely speculative and would not meet our standards of scientific integrity.

Therefore, we have pivoted this guide to provide a robust framework for comparing kinase inhibitors, using well-established and clinically relevant examples. This guide will serve as a valuable resource for researchers by illustrating the key parameters and experimental methodologies used to differentiate and select the most appropriate kinase inhibitor for their research needs. We will explore a selection of multi-targeted and broad-spectrum kinase inhibitors, providing the kind of in-depth analysis and supporting data that we had intended for the original topic.

A Comparative Framework for Kinase Inhibitors: Staurosporine, Dasatinib, and Sunitinib

To illustrate a rigorous comparative approach, we will examine three well-known kinase inhibitors: Staurosporine, a prototypical broad-spectrum inhibitor, and Dasatinib and Sunitinib, two clinically approved multi-targeted therapies.

Introduction to the Comparators
  • Staurosporine: Originally isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, and broad-spectrum inhibitor of a wide range of protein kinases.[1][2] Its lack of selectivity has limited its clinical utility, but it remains an invaluable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[1]

  • Dasatinib: An oral dual BCR/Abl and Src family tyrosine kinase inhibitor, Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] It is known to inhibit a multitude of other kinases, contributing to both its efficacy and its side-effect profile.[5]

  • Sunitinib: This oral multi-targeted receptor tyrosine kinase (RTK) inhibitor is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6] Sunitinib's mechanism of action involves blocking multiple RTKs implicated in tumor growth and angiogenesis.[7]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of our selected compounds against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
ABL1 -<183
SRC 60.8133
c-KIT -792
PDGFRβ --2
VEGFR2 --9
PKCα 3->10,000
PKA 7->10,000
CAMKII 20--

Data compiled from various sources. Note that IC50 values can vary depending on the assay conditions.

This data clearly illustrates the distinct selectivity profiles of these inhibitors. Staurosporine demonstrates potent, low nanomolar inhibition across different kinase families (tyrosine and serine/threonine kinases). In contrast, Dasatinib is exceptionally potent against ABL and SRC kinases, while Sunitinib shows high potency for RTKs like c-KIT, PDGFRβ, and VEGFR2.

Signaling Pathways and Cellular Effects

The differential kinase selectivity of these inhibitors translates into distinct effects on cellular signaling pathways.

G cluster_staurosporine Staurosporine cluster_dasatinib Dasatinib cluster_sunitinib Sunitinib Staurosporine Staurosporine PKC PKC Staurosporine->PKC PKA PKA Staurosporine->PKA CAMKII CAMKII Staurosporine->CAMKII Apoptosis Broad Apoptosis PKC->Apoptosis PKA->Apoptosis CAMKII->Apoptosis Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Dasatinib->SRC CML_ALL Leukemia Cell Proliferation BCR_ABL->CML_ALL SRC->CML_ALL Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKIT c-KIT Sunitinib->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Cell Proliferation PDGFR->Tumor_Growth cKIT->Tumor_Growth

Figure 1: Simplified signaling pathways targeted by Staurosporine, Dasatinib, and Sunitinib.

Staurosporine's broad activity leads to widespread cellular effects, most notably the induction of apoptosis.[1] Dasatinib's potent inhibition of BCR-ABL and SRC family kinases directly targets the drivers of certain leukemias.[3] Sunitinib exerts its anti-cancer effects through a dual mechanism: inhibiting tumor angiogenesis by blocking VEGFR and directly inhibiting tumor cell proliferation by targeting PDGFR and c-KIT.[6][7]

Experimental Methodologies for Kinase Inhibitor Comparison

A cornerstone of kinase inhibitor characterization is the in vitro kinase assay to determine the IC50 value. A variety of assay formats are available, with radiometric assays often considered the gold standard due to their direct measurement of enzymatic activity.

Protocol: In Vitro Radiometric Kinase Assay (e.g., for ABL1)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor pair.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The choice of buffer components is critical for optimal enzyme activity.

    • Substrate: A specific peptide substrate for the kinase of interest (e.g., for ABL1, a peptide containing the consensus phosphorylation sequence).

    • [γ-³³P]ATP: A radioactive ATP source. The specific activity will determine the signal strength.

    • Kinase Enzyme: Recombinant active ABL1 kinase.

    • Test Inhibitor: Serial dilutions of the kinase inhibitor (e.g., Dasatinib) in DMSO.

  • Assay Procedure:

    • Add kinase buffer, substrate, and the test inhibitor to a 96-well plate.

    • Initiate the reaction by adding the kinase enzyme and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Prepare Reagents (Buffer, Substrate, ATP, Enzyme, Inhibitor) Reaction_Setup Combine Reagents in 96-well Plate Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Filtration Transfer to Filter Plate & Wash Stop_Reaction->Filtration Detection Measure Radioactivity Filtration->Detection Analysis Calculate IC50 Detection->Analysis

Sources

A Comparative Guide to the Cytotoxicity of Sulfonylpiperazine Analogs: From Structure-Activity Relationships to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent cytotoxic activities. This guide provides an in-depth, objective comparison of the cytotoxic performance of various sulfonylpiperazine analogs, supported by experimental data and mechanistic elucidation. We will explore the critical structure-activity relationships that govern their potency and delve into the signaling pathways they modulate to induce cancer cell death.

The Ascendancy of the Sulfonylpiperazine Scaffold in Oncology Research

The piperazine ring is a versatile building block in drug design, and its incorporation into a sulfonylpiperazine moiety has yielded compounds with significant therapeutic potential, particularly in oncology.[1][2] The rationale behind exploring this chemical space lies in the ability to readily modify the structure at multiple points, allowing for the fine-tuning of physicochemical and pharmacological properties. This adaptability is crucial for optimizing drug-like characteristics, such as solubility, membrane permeability, and target engagement.

Recent studies have highlighted the promising anticancer effects of various sulfonylpiperazine derivatives against a range of human cancer cell lines, including those of the breast, prostate, lung, and colon.[3][4] Many of these compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.[5]

Structure-Activity Relationships: Decoding the Cytotoxic Potential

The cytotoxic efficacy of sulfonylpiperazine analogs is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer agents.

Key Structural Features Influencing Cytotoxicity:
  • Substituents on the Aryl Sulfonyl Moiety: The nature and position of substituents on the phenyl ring of the sulfonyl group play a critical role in determining cytotoxic activity.

    • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on the phenyl ring has been shown to enhance cytotoxic potential in several studies.[6] This is likely due to the modulation of electronic properties and the potential for halogen bonding interactions with target proteins.

    • Alkyl and Alkoxy Groups: The presence of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can also influence activity, with their position on the ring (ortho, meta, or para) being a key determinant.[4][6]

  • The N-substituent on the Piperazine Ring: The group attached to the second nitrogen of the piperazine ring significantly impacts the molecule's overall properties and biological activity. Modifications at this position can alter the compound's lipophilicity, steric bulk, and ability to interact with specific biological targets.

The following diagram illustrates the general structure of a sulfonylpiperazine analog and highlights the key positions for chemical modification.

Caption: General structure of a sulfonylpiperazine analog highlighting key modification points.

Comparative Cytotoxicity of Sulfonylpiperazine Analogs

To provide a clear comparison of the cytotoxic potential of different sulfonylpiperazine analogs, the following table summarizes hypothetical IC50 values based on trends observed in the literature. These values are illustrative and intended to highlight the impact of specific structural modifications.

Analog IDR1 (Aryl Substituent)R2 (N-Substituent)Cancer Cell LineIC50 (µM)
SP-1 HBenzylMCF-7 (Breast)15.2
SP-2 4-ChloroBenzylMCF-7 (Breast)8.5
SP-3 4-FluoroBenzylMCF-7 (Breast)9.1
SP-4 4-MethylBenzylMCF-7 (Breast)12.8
SP-5 4-ChloroPhenylMDA-MB-231 (Breast)5.3
SP-6 4-Chloro2-FluorophenylMDA-MB-231 (Breast)3.9
SP-7 2-MethylPyrimidinylLNCaP (Prostate)4.2
SP-8 HPyrimidinylLNCaP (Prostate)10.5

Note: The IC50 values presented in this table are hypothetical and collated from trends reported in various studies to illustrate structure-activity relationships. For exact values, please refer to the cited literature.[3][4]

Mechanistic Insights: Unraveling the Pathways to Cell Death

A significant body of evidence suggests that sulfonylpiperazine analogs exert their cytotoxic effects primarily through the induction of apoptosis.[7][5] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells.[8] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

The Dual Apoptotic Assault of Sulfonylpiperazine Analogs

Several studies indicate that sulfonylpiperazine derivatives can activate both the intrinsic and extrinsic apoptotic pathways, leading to a robust and efficient induction of cell death.[5]

  • Intrinsic Pathway Activation: This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[9][10] Pro-apoptotic members like Bax and Bak, when activated, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[] Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[14] Some sulfonylpiperazine analogs have been shown to down-regulate the expression of anti-apoptotic Bcl-2, thereby promoting the intrinsic pathway.[2]

  • Extrinsic Pathway Activation: This pathway is triggered by the binding of extracellular death ligands to their cognate death receptors on the cell surface.[8] This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[15] Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways, highlighting the key players and potential points of intervention for sulfonylpiperazine analogs.

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_Family tBid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic apoptotic pathways converging on caspase-3 activation.

Beyond Apoptosis: Other Mechanisms of Action

While apoptosis is a primary mechanism, some sulfonylpiperazine analogs may also exert their cytotoxic effects through other pathways, including:

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation.[16] Its inhibition leads to DNA damage and cell death.[17] Certain piperazine-containing compounds have been identified as topoisomerase II inhibitors.[18]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.[15]

  • Induction of Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the context.[19] Some piperazine-containing compounds have been shown to induce autophagy.[20][21]

A Validated Experimental Workflow for Assessing Cytotoxicity

To enable researchers to conduct their own comparative studies, we present a robust and self-validating experimental workflow for assessing the cytotoxicity of sulfonylpiperazine analogs. This workflow incorporates multiple assays to provide a comprehensive understanding of a compound's biological activity.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow Start Start: Select Analogs & Cell Lines Cell_Culture Cell Seeding & Treatment Start->Cell_Culture MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Necrosis) Cell_Culture->LDH_Assay Caspase_Assay Caspase-Glo Assay (Apoptosis) Cell_Culture->Caspase_Assay Data_Analysis Data Analysis: IC50 Calculation, Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis End Conclusion: Comparative Cytotoxicity & Mechanistic Insights Data_Analysis->End

Caption: A comprehensive workflow for evaluating the cytotoxicity of sulfonylpiperazine analogs.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonylpiperazine analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity, a hallmark of necrosis.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol.

  • Reagent Addition: After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The sulfonylpiperazine scaffold represents a highly promising framework for the development of novel anticancer agents. The data presented in this guide underscore the significant cytotoxic activity of various sulfonylpiperazine analogs against a range of cancer cell lines. Structure-activity relationship studies have provided valuable insights into the key structural features that govern their potency, offering a roadmap for the design of next-generation compounds.

Mechanistic studies have revealed that the induction of apoptosis, through both the intrinsic and extrinsic pathways, is a primary mode of action for many of these compounds. The provided experimental workflow and detailed protocols offer a robust framework for researchers to conduct their own comparative cytotoxicity studies and further elucidate the mechanisms of action of these promising molecules.

Future research should focus on optimizing the lead compounds to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising sulfonylpiperazine analogs in preclinical cancer models. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective cancer therapies.

References

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Bromophenylsulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperazine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] The introduction of a phenylsulfonyl moiety to this versatile ring system, and further substitution with a bromine atom, creates a chemical space ripe for exploration. This guide delves into the nuanced structure-activity relationships (SAR) of bromophenylsulfonylpiperazine derivatives, offering a comparative analysis of their interactions with key biological targets, supported by experimental data and detailed protocols. Our focus will be on elucidating how subtle structural modifications influence binding affinity and functional activity, providing a roadmap for the rational design of novel therapeutic candidates.

The Core Structure: A Triad of Functionality

The bromophenylsulfonylpiperazine scaffold can be dissected into three key components, each contributing to the overall pharmacological profile of the molecule: the arylpiperazine core, the sulfonyl linker, and the bromine substituent on the phenyl ring. Understanding the individual and synergistic roles of these components is paramount to deciphering their SAR.

The arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[3][4] The basic nitrogen of the piperazine ring is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[5] The sulfonyl group acts as a rigid linker, influencing the orientation of the phenyl ring within the binding pocket. The bromine atom, as a halogen substituent, introduces specific electronic and steric effects that can significantly modulate binding affinity and selectivity.

Comparative Analysis: The Impact of Bromine Substitution on Receptor Affinity

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a key target for antipsychotic medications.[7] The affinity of arylpiperazine derivatives for the D2 receptor is sensitive to the substitution pattern on the phenyl ring.

Compound/Analog TypeSubstitution PatternD2 Receptor Affinity (Ki, nM) - Representative ValuesReference
Phenylpiperazine Unsubstituted~100-500[5]
Bromophenylpiperazine para-BromoLower affinity than unsubstituted
Chlorophenylpiperazine ortho-ChloroCan increase affinity[5]
Dichlorophenylpiperazine 2,3-DichloroHigh affinity (e.g., 0.3-0.9 nM for D3)[8]
Methoxyphenylpiperazine ortho-MethoxyOften high affinity[8]

Note: The table presents representative data synthesized from studies on various arylpiperazine derivatives to illustrate general trends. Direct Ki values for a complete series of bromophenylsulfonylpiperazine isomers are not available in the cited literature.

The data suggests that halogen substitution can have a variable effect. While dichlorination at the 2 and 3 positions can lead to very high affinity, a single bromine at the para position may not be optimal for D2 receptor binding. The electron-withdrawing nature of the bromine atom can influence the basicity of the piperazine nitrogen, which is critical for the interaction with the aspartate residue in the D2 receptor binding pocket. Furthermore, the steric bulk of the bromine atom, particularly in the ortho position, can either promote a favorable conformation for binding or introduce steric clashes, depending on the specific topology of the binding site.[5]

Serotonin 5-HT2A Receptor Affinity

The serotonin 5-HT2A receptor is another important target for atypical antipsychotics and other CNS drugs.[3] The SAR at this receptor can differ significantly from that at the D2 receptor.

Compound/Analog TypeSubstitution Pattern5-HT2A Receptor Affinity (Ki, nM) - Representative ValuesReference
Phenylpiperazine Unsubstituted~50-200[4]
Bromophenylpiperazine ortho-BromoCan increase affinity[9]
Chlorophenylpiperazine meta-ChloroVariable effects[10]
Methoxyphenylpiperazine ortho-MethoxyOften high affinity[9]

Note: This table is a synthesis of data from related arylpiperazine studies to illustrate general SAR principles.

For the 5-HT2A receptor, ortho-substitution on the phenyl ring, including with a bromine atom, has been shown to be favorable for high affinity in some series of arylpiperazine derivatives.[9] This suggests that the steric and electronic properties of an ortho-bromo substituent may facilitate a productive interaction with the 5-HT2A receptor binding pocket. Molecular modeling studies on related arylpiperazines suggest that the N-benzyl moiety can interact with residues such as Phe339, and the phenethylamine portion with Phe340 in the 5-HT2A receptor.[11] The positioning of the bromophenylsulfonyl group would be critical in dictating these interactions.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the binding and functional activity of bromophenylsulfonylpiperazine derivatives at dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor using a radiolabeled ligand, such as [3H]-Spiperone.[12][13]

Workflow for Dopamine D2 Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing D2 receptors add_components Add to 96-well plate: - Buffer/NSB/Test Compound - [3H]-Spiperone - Membrane preparation prep_membranes->add_components prep_radioligand Prepare [3H]-Spiperone solution (e.g., 2-3x Kd) prep_radioligand->add_components prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_components prep_nsb Prepare non-specific binding (NSB) control (e.g., Butaclamol) prep_nsb->add_components incubate Incubate at room temperature (e.g., 90 min) with shaking add_components->incubate filter Filter through GF/C plates and wash to remove unbound ligand incubate->filter scintillation Add scintillation cocktail filter->scintillation count Measure radioactivity using a scintillation counter scintillation->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for a typical dopamine D2 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[14] Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of a known D2 antagonist (e.g., 10 µM Butaclamol).[12]

    • Test Compound: Serial dilutions of the bromophenylsulfonylpiperazine derivative.

  • Radioligand Addition: Add the radioligand, [3H]-Spiperone, at a concentration of approximately 2-3 times its dissociation constant (Kd).[12]

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[2][15][16]

Workflow for 5-HT2A Receptor Calcium Flux Assay

G cluster_prep Preparation cluster_measurement Measurement & Analysis seed_cells Seed cells expressing 5-HT2A receptors in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline prep_compounds Prepare serial dilutions of test compounds (agonists/antagonists) add_compound Add test compound (or antagonist followed by agonist) prep_compounds->add_compound baseline->add_compound kinetic_read Measure fluorescence kinetically to capture calcium transient add_compound->kinetic_read analyze Calculate EC50 (agonists) or IC50 (antagonists) kinetic_read->analyze

Caption: Workflow for a 5-HT2A receptor calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.[17]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate for a specified time to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the bromophenylsulfonylpiperazine derivatives. For antagonist testing, also prepare a solution of a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader.

    • For Agonist Testing: Measure the baseline fluorescence for a short period, then automatically inject the test compound and continue to measure the fluorescence kinetically to capture the transient increase in intracellular calcium.

    • For Antagonist Testing: Pre-incubate the cells with the test compound for a defined period before adding the agonist and measuring the fluorescence response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the response against the logarithm of the concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Conclusion and Future Directions

The structure-activity relationship of bromophenylsulfonylpiperazine derivatives is a complex interplay of steric and electronic factors that dictate their affinity and functional activity at key CNS targets like the dopamine D2 and serotonin 5-HT2A receptors. While direct comparative data for a complete isomeric series is limited, by synthesizing information from related arylpiperazine scaffolds, we can deduce that the position of the bromine substituent is a critical determinant of the pharmacological profile. Ortho-substitution may be favorable for 5-HT2A affinity, while the impact on D2 affinity is less predictable and highly dependent on the overall molecular architecture.

Future research should focus on the systematic synthesis and evaluation of a complete series of ortho-, meta-, and para-bromophenylsulfonylpiperazine derivatives to provide a more definitive understanding of their SAR. Combining these experimental studies with in silico molecular modeling and docking simulations will further illuminate the specific molecular interactions driving receptor binding and selectivity. Such a comprehensive approach will undoubtedly accelerate the discovery and development of novel, highly potent, and selective ligands for the treatment of various neuropsychiatric disorders.

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A Comparative In Vitro Guide to Validating the Bioactivity of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation and characterization of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine , a synthetic compound featuring a sulfonylpiperazine moiety. The structural motifs present in this molecule, particularly the arylpiperazine core, are common in compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in neuroscience and pharmacology.[1][2] This document outlines a scientifically rigorous, self-validating experimental plan to elucidate its bioactivity, comparing it directly with a well-characterized reference compound to provide clear, actionable data for researchers in drug discovery and development.

Introduction and Scientific Rationale

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, known to confer affinity for various neurotransmitter receptors.[1][3] Specifically, the sulfonylpiperazine class of molecules has been investigated for activity at dopamine, serotonin, and sigma receptors.[4] Given the structure of this compound, it is hypothesized that this compound may act as a modulator of aminergic GPCRs. The D2 dopamine receptor (D2R), a Gi-coupled receptor, is a primary target for many antipsychotic drugs and serves as an excellent, well-characterized starting point for validation.[5][6]

This guide proposes a two-pronged in vitro approach to not only confirm bioactivity but also to quantify the compound's potency and mechanism of action at the human D2 dopamine receptor. We will compare its performance against Haloperidol , a potent, first-generation antipsychotic and a well-established D2R antagonist.[7][8] This direct comparison provides an essential benchmark for interpreting the experimental outcomes.

Experimental Design & Workflow

A robust validation strategy requires both a functional assessment of cellular response and a direct measure of target engagement. Our workflow is designed to first detect functional antagonism in a cell-based assay and then confirm direct binding affinity to the receptor.

G cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Target Engagement cluster_2 Comparative Analysis cAMP_assay Functional cAMP Assay (Antagonist Mode) data_analysis1 IC50 Determination Schild Analysis cAMP_assay->data_analysis1 cell_culture HEK293 cells stably expressing hD2R cell_culture->cAMP_assay mem_prep Membrane Preparation cell_culture->mem_prep comparison Compare Test Compound vs. Haloperidol data_analysis1->comparison binding_assay Radioligand Binding Assay (Competition) data_analysis2 Ki Determination binding_assay->data_analysis2 mem_prep->binding_assay data_analysis2->comparison start Hypothesis: Compound is a D2R Antagonist start->cell_culture

Caption: Overall experimental workflow for validation.

Primary Validation: Functional Antagonism via cAMP Assay

Causality: The D2 dopamine receptor is a Gi-coupled GPCR.[5] When activated by an agonist (like dopamine), it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect. To measure the inhibitory action of a Gi-coupled receptor, we first stimulate cAMP production with a compound like forskolin and then measure the ability of our test compound to prevent the dopamine-induced decrease in this stimulated cAMP level.[9][10]

G cluster_0 D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Test_Cmpd Test Compound (Putative Antagonist) Test_Cmpd->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi-coupled D2R signaling and assay intervention points.

This protocol uses a competitive immunoassay format with Homogeneous Time-Resolved FRET (HTRF) for detection.[11]

  • Cell Culture: Culture HEK293 cells stably expressing the human D2 dopamine receptor in appropriate media until they reach ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into a 384-well white assay plate at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., from 100 µM to 5 nM).

    • Prepare an identical dilution series for the reference antagonist, Haloperidol.

    • Prepare a fixed concentration of a D2R agonist (e.g., Quinpirole) at its EC80 concentration (determined previously).

    • Prepare a fixed concentration of Forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add 5 µL of the test compound or Haloperidol dilutions to the appropriate wells. Add 5 µL of buffer for control wells.

    • Add 5 µL of the EC80 Quinpirole solution to all wells except the "Forskolin only" control wells.

    • Add 5 µL of the Forskolin solution to all wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of HTRF cAMP d2-labeled detection reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate-labeled antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the % inhibition versus the log concentration of the antagonist and fit a four-parameter logistic curve to determine the IC50 value.

Secondary Validation: Target Engagement via Radioligand Binding

Causality: A functional assay demonstrates an effect on a signaling pathway, but it doesn't definitively prove the compound binds directly to the intended receptor. A competition binding assay provides this proof.[12][13] In this assay, we measure the ability of our unlabeled test compound to displace a "hot" radiolabeled ligand that is known to bind to the D2R with high affinity. A potent test compound will displace the radioligand at low concentrations.

  • Membrane Preparation: Homogenize HEK293-hD2R cells in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

    • Competition: Add 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of the serial dilutions of the test compound or unlabeled Haloperidol.

  • Incubation: Incubate the plate for 90 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Data Presentation and Comparative Analysis

The ultimate goal is to objectively compare the bioactivity of this compound to the established D2R antagonist, Haloperidol. The data should be summarized clearly.

Table 1: Comparative Functional Antagonism at the Human D2 Receptor

Compound Functional Assay IC50 (nM)
This compound cAMP Antagonism [Experimental Value]

| Haloperidol (Reference) | cAMP Antagonism | 2.5 |

Table 2: Comparative Binding Affinity at the Human D2 Receptor

Compound Binding Assay Ki (nM)
This compound [³H]-Spiperone Competition [Experimental Value]

| Haloperidol (Reference) | [³H]-Spiperone Competition | 0.7 - 1.2[7][14] |

Interpretation: By comparing the IC50 and Ki values, a researcher can draw clear conclusions. A lower value in both tables indicates higher potency/affinity. If the values for the test compound are comparable to or better than Haloperidol, it represents a potent D2R antagonist worthy of further investigation. Discrepancies between the functional (IC50) and binding (Ki) data can provide insights into the compound's mechanism, such as potential allosteric modulation or functional selectivity. This comprehensive, comparative approach ensures that the bioactivity of this compound is not just identified, but rigorously quantified and placed in the context of a known therapeutic agent.

References

  • Title: In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Source: Journal of Cerebral Blood Flow & Metabolism. URL: [Link]

  • Title: Dopamine D2-like receptors on human peripheral blood lymphocytes: a radioligand binding assay and immunocytochemical study. Source: PubMed. URL: [Link]

  • Title: Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. Source: PubMed. URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Source: ResearchGate. URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Source: University Library of Regensburg. URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: PubMed. URL: [Link]

  • Title: Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Source: BMG LABTECH. URL: [Link]

  • Title: Forskolin-free cAMP assay for Gi-coupled receptors. Source: PubMed. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: National Institutes of Health (NIH). URL: [Link]

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A Researcher's Guide to Comparative Docking Studies of Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Sulfonylpiperazine Scaffolds in Drug Discovery

The sulfonylpiperazine moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] These compounds, characterized by a sulfonyl group attached to a piperazine ring, possess unique physicochemical and pharmacological properties that make them attractive for drug design.[2] Their versatility allows for structural modifications to modulate activity at various biological targets, including enzymes, receptors, and transporters, leading to applications in oncology, infectious diseases, and neurological disorders.[2][3][4][5] Structure-based drug design, particularly molecular docking, has become an indispensable tool for rapidly exploring the potential of sulfonylpiperazine derivatives and guiding synthetic efforts.[2][6]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of sulfonylpiperazine compounds. We will delve into the theoretical underpinnings of molecular docking, present a detailed, self-validating experimental protocol, and discuss the interpretation of results in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research programs.

The "Why": Causality Behind Experimental Choices in Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] The process involves two key steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[6][8] A successful docking study not only predicts the binding mode but also provides an estimate of the binding affinity, which can be correlated with experimental data.[9]

The choice of a comparative approach is crucial. By docking a series of sulfonylpiperazine analogs against a specific target and comparing their predicted binding modes and scores, we can delineate Structure-Activity Relationships (SAR).[10] This allows for the rational design of more potent and selective compounds. Furthermore, comparing the docking performance of different software can provide a more robust and validated prediction.[11]

Experimental Workflow: A Self-Validating System

A rigorous and well-documented workflow is essential for reproducible and trustworthy results. The following protocol outlines a self-validating system for comparative docking studies.

Diagram: Comparative Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase cluster_post Post-Docking Analysis PDB Protein Structure Acquisition (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Cleaning & Protonation Ligands Ligand Library Preparation Ligand_Prep Ligand_Prep Ligands->Ligand_Prep Energy Minimization Docking Molecular Docking Simulation Protein_Prep->Docking Prepared Receptor Ligand_Prep->Docking Prepared Ligands Redocking Redocking Docking->Redocking Co-crystallized Ligand Analysis Pose Analysis & Scoring Comparison Docking->Analysis Docking Poses & Scores RMSD RMSD Calculation & Validation Redocking->RMSD < 2Å SAR Structure-Activity Relationship (SAR) Analysis->SAR Binding Mode Insights MD_Sim Molecular Dynamics Simulation SAR->MD_Sim Top Candidates Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy MM/PBSA or MM/GBSA cluster_ligand SPZ-003 cluster_protein Protein Active Site Sulfonyl Sulfonyl Group ASP123 ASP123 Sulfonyl->ASP123 H-Bond ARG156 ARG156 Sulfonyl->ARG156 H-Bond Piperazine Piperazine Ring TYR234 TYR234 Piperazine->TYR234 Hydrophobic Aryl Aryl Moiety LYS89 LYS89 Aryl->LYS89 π-cation

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Phenylsulfonylpiperazine Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the initial characterization of a novel chemical entity is a critical juncture. A compound's selectivity—its ability to interact with a specific target protein in preference to others—is a key determinant of its potential therapeutic efficacy and safety profile. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the illustrative example of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, a molecule for which public data is not currently available. We will outline a robust, multi-tiered experimental approach, grounded in established pharmacological principles, to generate a detailed selectivity profile. This document will serve as a practical guide for researchers embarking on the characterization of new chemical entities.

Introduction to this compound and the Importance of Selectivity Profiling

The core structure of this compound, featuring a phenylsulfonylpiperazine moiety, is a common scaffold in medicinal chemistry. Derivatives of phenylpiperazine are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. Given this structural heritage, a primary hypothesis would be that this compound may exhibit activity at aminergic receptors, such as serotonin (5-HT) or dopamine (D) receptors.

However, without empirical data, this remains an educated guess. A thorough selectivity assessment is therefore paramount to:

  • Identify the primary biological target(s): Understanding the on-target activity is the first step in elucidating the mechanism of action.

  • Uncover potential off-target interactions: Interactions with unintended targets can lead to adverse effects or provide opportunities for drug repositioning.[1][2] A comprehensive screen helps to identify these liabilities early in the development process.

  • Establish a Structure-Activity Relationship (SAR): By comparing the selectivity of this compound with that of structurally related analogs, researchers can begin to understand which chemical features govern potency and selectivity.

This guide will walk through a hypothetical workflow to build a selectivity profile for our compound of interest, from broad, initial screens to more focused, quantitative assays.

A Tiered Approach to Selectivity Assessment

A logical and cost-effective strategy for selectivity profiling involves a tiered approach. We begin with a broad screen to identify potential targets and then proceed to more rigorous, quantitative assays for the most promising interactions.

Workflow for Selectivity Profiling

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Quantitative Affinity Determination cluster_2 Tier 3: Functional Activity Assessment A Compound Synthesis & QC B Broad Ligand Binding Panel (e.g., 44 GPCRs) A->B C Initial 'Hit' Identification (>50% inhibition at 10 µM) B->C D Radioligand Competition Binding Assays C->D Prioritize Hits E Determination of Ki values D->E F Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) E->F Confirm Functional Relevance G Determination of IC50/EC50 values & Mode of Action (Agonist/Antagonist) F->G H H G->H Selectivity Profile Established

Caption: A tiered workflow for assessing compound selectivity.

Experimental Protocols

Here, we provide detailed, exemplary protocols for the key assays in our selectivity profiling workflow. These protocols are based on standard, widely accepted methodologies in pharmacology.

Tier 1: Broad Ligand Binding Panel

The objective of this initial screen is to survey a wide range of potential targets to identify the most likely candidates for interaction. A common approach is to use a commercially available radioligand binding panel, which can simultaneously assess the binding of a compound to dozens of receptors.

Protocol: Radioligand Binding Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A specific receptor membrane preparation.

    • A corresponding radioligand at a concentration near its Kd.

    • The test compound (this compound at 10 µM).

    • Control wells for total binding (vehicle only) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the control wells.

Hypothetical Results:

Let's assume our screen against a panel of 44 GPCRs reveals significant inhibition (>50%) at the human dopamine D2 receptor and the serotonin 5-HT2A receptor.

Tier 2: Quantitative Affinity Determination (Ki)

Having identified potential "hits," the next step is to quantify the affinity of this compound for these targets. This is achieved through competitive radioligand binding assays, where the test compound competes with a radioligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol is similar to the panel screen, but with a key difference: the test compound is assayed across a range of concentrations.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • Assay Setup: For each target (e.g., D2 and 5-HT2A receptors), set up a 96-well plate with:

    • Receptor membrane preparation.

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

    • The serial dilutions of the test compound.

    • Controls for total and non-specific binding.

  • Incubation, Filtration, and Counting: Follow the same procedure as in the Tier 1 screen.

  • Data Analysis: Plot the percent inhibition of specific binding as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Activity Assessment

Demonstrating that a compound binds to a receptor is only part of the story. It is crucial to determine whether this binding event leads to a cellular response (i.e., functional activity) and to characterize the nature of that response (e.g., agonist, antagonist, or inverse agonist).

Signaling Pathways for D2 and 5-HT2A Receptors

G cluster_0 Dopamine D2 Receptor (Gαi-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gαq-coupled) D2R D2 Receptor Gai Gαi/o D2R->Gai AC Adenylate Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP HT2AR 5-HT2A Receptor Gaq Gαq/11 HT2AR->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Protocol: Functional Assays

  • For D2 Receptors (Gαi-coupled): A common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP).

    • Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with the test compound at various concentrations, followed by stimulation with a Gαs activator like forskolin in the presence of a known D2 agonist (e.g., quinpirole) for antagonist mode testing, or the test compound alone for agonist mode testing.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

  • For 5-HT2A Receptors (Gαq-coupled): A standard assay measures the mobilization of intracellular calcium (Ca2+).

    • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

    • Calcium Indicator Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Setup: In a fluorescence plate reader, add the test compound (for agonist mode) or pre-incubate with the test compound before adding a known 5-HT2A agonist like serotonin (for antagonist mode).

    • Fluorescence Measurement: Monitor the change in fluorescence over time, which corresponds to the change in intracellular Ca2+ concentration.

    • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

Comparative Selectivity Profile

Below is a hypothetical data table comparing our lead compound, this compound, with two fictional alternative compounds that might have emerged from the same discovery program.

Table 1: Hypothetical Binding Affinity and Functional Potency Data

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Mode of ActionSelectivity Ratio (Ki 5-HT2A / Ki D2)
This compound D2 15 25 Antagonist 12
5-HT2A 180 250 Antagonist
Alternative 1 (4-Bromo analog)D25075Antagonist5
5-HT2A250300Antagonist
Alternative 2 (2-Bromo analog)D22540Antagonist20
5-HT2A500600Antagonist

Interpretation of Hypothetical Data:

  • Potency and Primary Target: this compound demonstrates the highest affinity and functional potency for the D2 receptor, with a Ki of 15 nM and an IC50 of 25 nM, suggesting it is a potent D2 antagonist.

  • Selectivity: The compound is 12-fold more selective for the D2 receptor over the 5-HT2A receptor. This is a moderate but potentially useful level of selectivity.

  • SAR Insights: The positional change of the bromine atom appears to influence both potency and selectivity. The 3-bromo substitution (our lead compound) provides a better balance of high potency at D2 and good selectivity over 5-HT2A compared to the 4-bromo and 2-bromo analogs in this hypothetical scenario.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to assessing the selectivity of a novel compound, using this compound as a case study. By employing a tiered strategy of broad screening followed by quantitative affinity and functional assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates how such a profile can be used to identify a primary target, quantify selectivity, and begin to explore structure-activity relationships.

The establishment of a clear selectivity profile is a foundational step in the preclinical development of any new chemical entity. It provides the basis for designing further in vivo efficacy and safety studies and ultimately informs the therapeutic potential of the compound. While the specific data for this compound remains to be determined experimentally, the methodologies and principles detailed in this guide provide a robust roadmap for its characterization and that of other novel molecules.

References

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Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental and Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of pharmaceutical research, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and robust drug discovery.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to meticulously cross-validate experimental results with computational predictions. By fostering a synergistic relationship between in silico and in vitro/in vivo methodologies, we can enhance the predictive accuracy of our models, accelerate the identification of promising drug candidates, and ultimately, increase the probability of clinical success.[3][4]

This document will navigate the intricate process of cross-validation, offering not just procedural steps but also the underlying scientific rationale. We will explore common experimental and computational techniques, delve into the nuances of data comparison, and provide actionable strategies for reconciling discrepancies, thereby ensuring a self-validating and trustworthy research workflow.

The Symbiotic Cycle of Prediction and Validation

The interplay between computational and experimental approaches is not a linear process but rather an iterative and cyclical one. Computational models generate hypotheses and predictions that can be tested experimentally. In turn, the experimental data provides the crucial real-world feedback needed to refine and improve the predictive power of the computational models.[2][5] This iterative refinement is central to building robust and reliable models that can genuinely accelerate drug discovery.

cluster_0 Iterative Cross-Validation Workflow A Computational Prediction (e.g., Virtual Screening, Molecular Docking) B Experimental Validation (e.g., In Vitro Assays, Animal Models) A->B Generates Testable Hypotheses C Data Analysis & Comparison B->C Provides Empirical Data D Model Refinement C->D Identifies Concordance & Discordance D->A Improves Predictive Accuracy

Caption: A diagram illustrating the iterative workflow of cross-validating computational predictions with experimental results.

Core Methodologies: A Tale of Two Worlds

To effectively cross-validate, a deep understanding of the methodologies in both the computational and experimental realms is essential. Here, we will detail a common pairing: a molecular docking study to predict compound binding and an in vitro enzyme inhibition assay to validate this prediction.

Computational Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4] In drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand to a protein target.

Step-by-Step Methodology:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. This step is crucial for accurately representing the protein's electrostatic environment.

  • Ligand Preparation:

    • Generate the 3D structure of the small molecule of interest.

    • Assign appropriate atom types and charges to the ligand.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Schrödinger Suite) to systematically search for the optimal binding poses of the ligand within the defined binding site.[6]

    • The program employs a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Pose Analysis and Selection:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

An enzyme inhibition assay is a laboratory method used to measure the effect of a substance on the activity of an enzyme. This is a direct experimental validation of the computational prediction of binding and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution that maintains a stable pH and ionic strength for the enzyme.

    • Prepare stock solutions of the enzyme, its substrate, and the test compound (predicted inhibitor) in a suitable solvent (e.g., DMSO).[1]

  • Assay Setup:

    • In a 96-well plate, add the enzyme and varying concentrations of the test compound.

    • Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, no substrate, no inhibitor).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period to allow the compound to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation and Comparison: Bridging the Divide

A critical aspect of cross-validation is the direct and objective comparison of the data generated from both computational and experimental approaches. Structured data presentation is key to identifying correlations and discrepancies.

Table 1: Comparison of Predicted Binding Affinity and Experimental Inhibition

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
Cmpd-001-9.80.5
Cmpd-002-9.51.2
Cmpd-003-7.215.8
Cmpd-004-6.1> 50
Cmpd-005-8.92.5

Interpreting the Data:

In the example table above, a general trend can be observed where a lower (more negative) predicted binding affinity correlates with a lower experimental IC50 value, indicating stronger inhibition. However, perfect correlation is rare. Discrepancies, such as a compound with a high predicted affinity but poor experimental activity, are valuable learning opportunities.

Reconciling Discrepancies: When Models and Reality Diverge

Discrepancies between computational predictions and experimental results are not failures but rather opportunities to refine our understanding and improve our models.

Common Reasons for Discrepancies:

  • Inaccuracies in the Computational Model: The scoring function of the docking program may not perfectly capture all the nuances of molecular interactions. The protein structure used may not represent the dynamic nature of the protein in a biological environment.

  • Experimental Artifacts: The compound may have poor solubility in the assay buffer, leading to an artificially low potency. The compound may be unstable under the experimental conditions.

  • Off-Target Effects: In cell-based assays, the compound might be affecting other cellular pathways not accounted for in the single-target computational model.

  • Permeability and Efflux: For cell-based or in vivo studies, the compound's ability to cross cell membranes and its susceptibility to efflux pumps can significantly impact its observed activity.[7][8][9]

Strategies for Reconciliation:

  • Refine the Computational Model:

    • Use more advanced simulation techniques like molecular dynamics to account for protein flexibility.

    • Employ different scoring functions and consensus scoring to improve the accuracy of binding affinity prediction.

  • Re-evaluate Experimental Conditions:

    • Assess the physicochemical properties of the compound, such as solubility and stability, and adjust the assay conditions accordingly.

    • Use orthogonal assays to confirm the results. For example, a biophysical binding assay (e.g., Surface Plasmon Resonance) can be used to confirm direct binding to the target.

  • Investigate Off-Target Effects:

    • Perform target engagement assays in a cellular context to confirm that the compound is interacting with the intended target.

    • Utilize computational profiling tools to predict potential off-targets.

cluster_0 Troubleshooting Discrepancies A Discrepancy Identified (Prediction vs. Experiment) B Investigate Computational Model (e.g., Scoring Function, Protein Flexibility) A->B C Investigate Experimental Conditions (e.g., Solubility, Stability, Assay Artifacts) A->C D Investigate Biological Complexity (e.g., Off-Target Effects, Permeability) A->D E Refined Hypothesis & Model B->E C->E D->E

Caption: A flowchart for systematically investigating and reconciling discrepancies between computational and experimental data.

Conclusion: A Unified Approach for Accelerated Discovery

The cross-validation of experimental results with computational predictions is an indispensable component of modern drug discovery.[10] This integrated approach provides a robust framework for validating hypotheses, refining our understanding of biological systems, and ultimately, de-risking the drug development pipeline. By embracing the iterative nature of this process and diligently investigating discrepancies, researchers can harness the full potential of both computational and experimental methodologies to bring novel and effective therapies to patients more efficiently.

References

  • Benchchem. Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery.
  • Benchchem. Cross-Validation of Experimental Results with Computational Models: A Guide for Researchers.
  • ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling.
  • Dr. Omics Education. CADD in Action: Case Studies of Successful Drug Discovery Projects.
  • PubMed. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • PMC - NIH. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis.
  • University of Southampton. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - ePrints Soton.
  • Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes.
  • PMC - PubMed Central - NIH. Validation of Computational Models in Biomechanics.
  • Jobya. What methods do you use to analyze experimental data and validate computational models?.
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design.

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Uncharted Territory: An Efficacy Analysis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine in the Current Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – An in-depth review of available scientific literature and public databases reveals a significant information gap concerning the therapeutic efficacy and pharmacological profile of the compound 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. This comprehensive analysis, aimed at providing a comparative guide for researchers and drug development professionals, has highlighted the nascent stage of research surrounding this particular molecule.

Currently, this compound is primarily cataloged as a research chemical, with its presence largely confined to chemical supplier databases and patent literature. While its chemical structure is defined, there is a notable absence of published preclinical or clinical data detailing its mechanism of action, biological targets, or performance against established therapeutic agents. This lack of empirical evidence makes a direct and meaningful comparison of its efficacy with known drugs a speculative endeavor at this time.

The Path Forward: Establishing a Pharmacological Baseline

To position this compound within the therapeutic landscape, a foundational body of research is required. The following experimental workflow outlines the necessary steps to elucidate its potential and enable future comparative analyses.

Experimental Workflow: From Benchtop to Potential Breakthrough

Figure 1. A generalized experimental workflow for characterizing a novel chemical entity like this compound.

Detailed Methodologies for Foundational Studies

1. Target Identification and Validation:

  • Objective: To identify the primary biological target(s) of this compound.

  • Protocol:

    • Conduct a broad-panel screen against a library of known biological targets (e.g., kinases, G-protein coupled receptors, ion channels).

    • Utilize affinity chromatography or chemical proteomics to isolate binding partners from cell lysates.

    • Validate putative targets using secondary binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cellular thermal shift assays (CETSA).

2. In Vitro Potency and Selectivity Assessment:

  • Objective: To quantify the compound's activity at its validated target(s) and assess its selectivity.

  • Protocol:

    • Perform dose-response studies using appropriate biochemical or cell-based assays to determine IC50 or EC50 values.

    • Screen the compound against a panel of related off-target molecules to establish a selectivity profile.

3. Cellular Efficacy Determination:

  • Objective: To evaluate the compound's effect in a cellular context relevant to the identified target.

  • Protocol:

    • Select appropriate cell lines based on the biological pathway of the target.

    • Treat cells with a concentration range of the compound.

    • Measure relevant downstream signaling events and phenotypic outcomes (e.g., cell viability, apoptosis, biomarker modulation).

4. In Vivo Proof-of-Concept:

  • Objective: To assess the compound's efficacy in a living organism.

  • Protocol:

    • Establish a relevant animal model of disease.

    • Determine the maximum tolerated dose (MTD) and conduct pharmacokinetic (PK) studies.

    • Administer the compound at various doses and evaluate its effect on disease progression and target engagement.

The Path to a Meaningful Comparison

Once a foundational dataset for this compound is established through the aforementioned studies, a robust comparative analysis with known drugs will be possible. This future guide would be structured to provide a head-to-head evaluation of:

  • Mechanism of Action: A detailed comparison of the signaling pathways modulated by this compound versus established drugs.

  • Potency and Selectivity: Tabulated data comparing IC50/EC50 values and selectivity profiles.

  • Preclinical Efficacy: A summary of in vivo study results, including tumor growth inhibition, behavioral changes, or other relevant endpoints.

  • Pharmacokinetic and Safety Profiles: A comparative look at the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity data.

Conclusion

The scientific community thrives on the exploration of novel chemical entities. While this compound currently represents an uncharted molecule in terms of its therapeutic potential, it also signifies an opportunity for discovery. The framework outlined above provides a clear roadmap for the necessary research to unlock its pharmacological profile. As data from such studies become available, a comprehensive and objective comparison to known drugs will be not only possible but also essential for guiding future drug development efforts.

References

At present, there are no available scientific articles detailing the efficacy or biological activity of this compound to cite for a comparative analysis. The information is limited to chemical supplier catalogs and patent filings. Future research will be critical in building a body of literature for this compound.

A Senior Application Scientist's Guide to the Analytical Validation for Purity Assessment of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible validation package. We will explore the strategic selection of analytical techniques, delve into detailed validation protocols grounded in regulatory expectations, and present data in a clear, comparative format.

Introduction: The Critical Role of Purity in Pharmaceutical Development

This compound is a substituted piperazine derivative, a class of compounds frequently utilized as key building blocks or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The purity of such an intermediate is not a trivial matter; it is a critical quality attribute that directly influences the impurity profile, safety, and efficacy of the final drug product. An inadequately characterized intermediate can introduce process-related impurities that are difficult to remove in downstream steps, potentially leading to batch failures, regulatory hurdles, and compromised patient safety.

The objective of this guide is to provide an in-depth, experience-driven comparison of the primary analytical techniques for assessing the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal quantitative method and Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful orthogonal technique for confirmatory analysis and impurity identification. All methodologies and validation parameters are discussed within the framework of the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical quality.[3][4][5]

Chapter 1: The Foundation of Trust - Principles of Analytical Validation

Before any sample is analyzed, the method itself must be validated. The objective of validation is to provide documented evidence that an analytical procedure is "fit for its intended purpose."[4] For a purity method, this means demonstrating the ability to accurately and reliably quantify the main compound while separating it from all potential impurities.

The ICH Q2(R2) guideline outlines the performance characteristics that must be evaluated for an impurity testing method.[3][6] These parameters are not a checklist but an interconnected system designed to build confidence in the analytical results.

Validation_Parameters cluster_Core Core Quantitative Validation cluster_Limits Limit Determination cluster_Robustness Method Reliability Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Precision->Accuracy high precision is needed for accuracy LOQ Limit of Quantitation (LOQ) Precision->LOQ acceptability criteria based on precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range defines the boundaries of reliable measurement Range->Accuracy Range->Precision LOQ->Range defines lower limit LOD Limit of Detection (LOD) LOD->LOQ is typically determined first Robustness Robustness

Caption: Interrelationship of key analytical validation parameters as per ICH guidelines.

Chapter 2: Method Selection - A Comparative Analysis of HPLC and GC-MS

Choosing the correct analytical technique is the most critical decision in method development. The physicochemical properties of this compound—a moderately polar, non-volatile solid with a molecular weight of approximately 319.22 g/mol and a strong UV chromophore in the bromophenylsulfonyl moiety—guide our selection.[7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[9]
Applicability to Analyte Excellent. The compound is non-volatile and possesses a UV-active structure, making it ideal for standard reversed-phase HPLC with UV detection.Challenging. The compound's low volatility would likely require derivatization to be amenable to GC analysis.
Primary Use Case Quantitative Purity & Impurity Profiling. The gold standard for routine quality control, stability testing, and release assays.[10]Impurity Identification & Volatiles Analysis. Unsurpassed for providing structural information to identify unknown impurities and for detecting residual solvents.[11][12]
Strengths Highly robust, reproducible, and versatile. Easily quantifiable results. A vast library of column chemistries is available.High separation efficiency and definitive peak identification through mass fragmentation patterns. High sensitivity.[13]
Limitations Co-eluting peaks can mask impurities. Less definitive identification than MS without a mass detector.Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity and potential for error.

Senior Scientist's Recommendation:

For the routine purity validation of this compound, Reversed-Phase HPLC with UV detection (HPLC-UV) is the method of choice. Its direct applicability, robustness, and quantitative accuracy make it perfectly suited for this purpose.

GC-MS should be employed as an orthogonal, complementary technique. Its role is not for routine quantification but for the crucial task of identifying unknown impurities detected during HPLC method development or forced degradation studies. This dual-methodology approach provides a powerful and comprehensive validation package.

Chapter 3: The Workhorse Protocol - Validating a Purity Method via HPLC-UV

This section provides a detailed, self-validating protocol for an HPLC purity method. The causality for each step is explained to demonstrate scientific rationale.

Experimental Workflow Overview

Caption: A typical workflow for the validation of an HPLC purity method.

Step-by-Step Validation Protocol

Instrumentation and Chromatographic Conditions:

  • Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds like our analyte. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime. Acetonitrile is a common organic modifier, and a phosphate buffer controls the pH to ensure consistent ionization and peak shape. Detection at 230 nm is chosen as a wavelength where the bromophenylsulfonyl moiety exhibits strong absorbance.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection 230 nm
Injection Vol. 10 µL

Validation Parameter Protocols:

1. Specificity (including Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components like impurities, degradants, and matrix components.[14][15]

  • Procedure:

    • Forced Degradation: Subject the analyte solution (e.g., 1 mg/mL) to the following conditions:

      • Acid: 0.1 M HCl at 60°C for 24 hours.

      • Base: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: ICH-specified light exposure (solid and solution).

    • Analysis: Analyze a blank (diluent), an unstressed analyte solution, and each of the stressed samples.

    • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in all chromatograms to ensure it is spectrally homogenous and not co-eluting with a degradant.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation product peaks.

    • The peak purity angle must be less than the purity threshold for the analyte peak in all samples.

    • Significant degradation (target 5-20%) should be observed to prove the method's stability-indicating nature.

2. Linearity & Range

  • Objective: To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[6]

  • Procedure:

    • Prepare a stock solution of the analyte reference standard.

    • Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity specification (e.g., if the spec is 0.1%, range from LOQ to 0.15%).

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The range is established as the interval between the lowest and highest concentrations that meet these criteria.[16]

3. Accuracy (Recovery)

  • Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[14]

  • Procedure:

    • Prepare a sample solution of the bulk drug substance.

    • Spike the sample with known amounts of key impurities (if available) or the main analyte itself at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery of the spiked amount.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Procedure:

    • Repeatability (Intra-assay): Prepare six individual samples from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for the area of the main peak and the content of any specified impurities should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).[16]

  • Procedure (Signal-to-Noise Approach):

    • Prepare progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3 for the LOD.

    • Confirm the LOQ by analyzing six replicate injections at this concentration and ensuring the precision (%RSD) meets acceptance criteria (e.g., ≤ 15.0%).

  • Acceptance Criteria:

    • LOQ: S/N ≈ 10, with acceptable precision.

    • LOD: S/N ≈ 3.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method, such as:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 5°C).

      • Mobile Phase pH (± 0.2 units).

    • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor).

  • Acceptance Criteria:

    • System suitability parameters must remain within their established limits for all tested variations.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterAttribute MeasuredTypical Acceptance Criteria
Specificity SelectivityResolution > 1.5; No interference at analyte RT; Peak Purity > 99.5%
Linearity ProportionalityCorrelation Coefficient (r²) ≥ 0.999
Range Interval of reliabilityDefined by linearity, accuracy, and precision results
Accuracy Closeness to true value90.0% - 110.0% Recovery
Precision (Repeatability) Intra-assay variation%RSD ≤ 5.0%
Precision (Intermediate) Inter-assay variation%RSD ≤ 10.0%
LOQ Lowest quantifiable levelS/N Ratio ≈ 10; Precision (%RSD) ≤ 15.0%
LOD Lowest detectable levelS/N Ratio ≈ 3
Robustness Resilience to changesSystem Suitability criteria are met under varied conditions

Chapter 4: The Confirmatory Technique - Orthogonal Validation with GC-MS

While HPLC-UV is excellent for quantification, GC-MS provides an orthogonal separation mechanism and definitive structural information, making it invaluable for confirming impurity identities.

  • Rationale: Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation (e.g., with BSTFA) is a common technique to replace active hydrogens with trimethylsilyl groups, increasing volatility and thermal stability.

  • High-Level Protocol:

    • Sample Preparation (Derivatization):

      • Accurately weigh ~10 mg of the sample into a vial.

      • Add 500 µL of a suitable solvent (e.g., Pyridine).

      • Add 500 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

      • Cap the vial and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS Conditions:

      • GC System: Agilent 8890 GC with 5977B MS or equivalent.

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Program: 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min.

      • MS Mode: Electron Ionization (EI), scanning from m/z 40-550.

  • Application:

    • Inject the derivatized sample.

    • Compare the mass spectrum of any impurity peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of impurities previously observed as unknown peaks in the HPLC analysis.

Conclusion

The analytical validation for the purity of this compound is a multi-faceted process that demands a scientifically sound, risk-based approach. This guide has demonstrated that a robust validation strategy relies on selecting the right primary technique—in this case, HPLC-UV—and validating it comprehensively against internationally recognized standards like the ICH Q2(R2) guideline.[5] The protocol outlined for specificity, linearity, accuracy, precision, and robustness provides a clear pathway to demonstrating that the method is fit for its intended purpose.

Furthermore, the integration of an orthogonal method like GC-MS is not merely a suggestion but a cornerstone of modern, rigorous analytical science. It provides an independent confirmation of purity and is an indispensable tool for the structural elucidation of unknown impurities. By following this dual-methodology approach, researchers and drug developers can build a complete and defensible analytical data package, ensuring the quality and safety of their materials and paving the way for successful regulatory submissions.

References

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  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

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  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

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  • 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. PubChem. [Link]

  • How to Determine Purity from Gas Chromatography. Birch Biotech. [Link]

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  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry Publishing. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

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The Isomeric Advantage: A Head-to-Head Comparison of Sulfonylpiperazine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Spatial Arrangement in Drug Discovery

In the landscape of medicinal chemistry, the sulfonylpiperazine scaffold is a privileged structure, forming the backbone of numerous therapeutic agents targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs). However, the efficacy and selectivity of these compounds are not solely dictated by the presence of this core moiety. The seemingly subtle variation in the positioning of substituents on the aromatic ring—a concept known as positional isomerism—can dramatically alter a molecule's pharmacological profile. This guide provides an in-depth, head-to-head comparison of sulfonylpiperazine isomers, focusing on how the ortho, meta, and para substitution patterns influence biological activity. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of structure-activity relationships (SAR) and accelerate the rational design of next-generation therapeutics.[1]

The fundamental principle underpinning this exploration is that a ligand's three-dimensional shape and electronic distribution are paramount for its interaction with a biological target.[1] Even minor shifts in a substituent's location on the sulfonylphenyl ring can profoundly impact key pharmacological parameters such as receptor affinity, functional activity (agonism vs. antagonism), and selectivity across receptor subtypes. This guide will illuminate these differences through comparative data and detailed experimental protocols, providing a validated framework for assessing sulfonylpiperazine isomers in your own research endeavors.

Isomeric Differentiation at the Receptor Level: A Comparative Analysis

The true test of a compound's potential lies in its interaction with its biological target. Here, we compare the biological performance of hypothetical ortho, meta, and para isomers of a representative sulfonylpiperazine compound, drawing upon published data from closely related arylpiperazine series to illustrate the principles of isomeric differentiation. Our focus will be on two critical classes of GPCRs: dopamine and serotonin receptors, which are frequent targets for sulfonylpiperazine-containing drugs.[2][3][4]

Case Study: Dopamine D2 and D3 Receptor Subtype Selectivity

Dopamine D2-like receptors (D2, D3, and D4) are crucial targets for antipsychotic medications.[2] Achieving selectivity, particularly for the D3 receptor over the D2 receptor, is a key objective to potentially reduce motor side effects associated with D2 antagonism.[2] The positioning of substituents on the arylpiperazine moiety plays a pivotal role in achieving this selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Hypothetical Sulfonylpiperazine Isomers at Dopamine Receptors

Isomer PositionDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)D3 vs. D2 Selectivity Ratio (D2 Ki / D3 Ki)
Ortho- 551.5~37
Meta- 25201.25
Para- 150752

This data is illustrative, compiled from principles and findings within multiple sources on arylpiperazine SAR.[2][3]

As the data suggests, the ortho-substituted isomer displays a significantly higher affinity and selectivity for the D3 receptor compared to its meta and para counterparts. This highlights how steric and electronic influences imparted by the substituent's position can drastically alter the ligand's fit within the highly homologous binding pockets of D2 and D3 receptors.[2]

Case Study: Serotonin 5-HT1A and 5-HT2A Receptor Affinity

Serotonin receptors are another major target class for sulfonylpiperazine derivatives, implicated in the treatment of depression and anxiety.[5] The affinity for different serotonin receptor subtypes can be finely tuned by isomeric modifications.

Table 2: Comparative Binding Affinities (IC50, nM) of Sulfonylpiperazine Isomers at Serotonin Receptors

Isomer Position5-HT1A Receptor (IC50, nM)5-HT2A Receptor (IC50, nM)5-HT2C Receptor (IC50, nM)
Ortho- 15150>1000
Meta- 120804
Para- 25050500

This data is illustrative, compiled from principles and findings within multiple sources on arylpiperazine SAR.[1][4][6]

In this scenario, the ortho-isomer shows a preference for the 5-HT1A receptor, a finding that aligns with literature suggesting that ortho substitution on the arylpiperazine ring can be favorable for interaction with this receptor subtype.[6] Conversely, the meta-isomer demonstrates the highest affinity for the 5-HT2C receptor, a characteristic that could be desirable for developing atypical antipsychotics.[4] The para-isomer, in this case, exhibits a higher affinity for the 5-HT2A receptor. These shifts in affinity underscore the importance of empirical testing of all positional isomers during lead optimization.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To fully appreciate the functional consequences of these differential binding affinities, it is essential to understand the downstream signaling cascades and the experimental workflows used to measure them.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are canonical Gi/o-coupled GPCRs. Upon agonist binding, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a common target for functional assays designed to characterize D2 receptor ligands.

G cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand Dopamine (Agonist) Ligand->D2R Binds & Activates Antagonist Sulfonylpiperazine (Antagonist) Antagonist->D2R Binds & Blocks G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Syn_Ortho Synthesize Ortho-Isomer Syn_Meta Synthesize Meta-Isomer Binding Radioligand Binding Assay (Affinity, Ki) Syn_Ortho->Binding Syn_Para Synthesize Para-Isomer Syn_Meta->Binding Syn_Para->Binding Functional Functional Assay (Activity, EC50/IC50) Binding->Functional Selectivity Selectivity Panel (Off-target screening) Functional->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for sulfonylpiperazine isomer comparison.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the findings, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the methodologies for two key assays used to generate the comparative data discussed above.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the sulfonylpiperazine isomers for a target GPCR.

Causality: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity for the receptor, independent of the radioligand used. This is a foundational assay in pharmacology for initial compound characterization.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • Add increasing concentrations of the test sulfonylpiperazine isomer (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

    • For determining total binding, add only the radioligand and membranes.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing immediately with ice-cold wash buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [2]

Protocol 2: cAMP-Glo™ Functional Assay (for Gi-coupled Receptors)

Objective: To determine the functional activity (IC₅₀ for antagonists) of the sulfonylpiperazine isomers at a Gi-coupled receptor like the dopamine D2 receptor.

Causality: This assay measures changes in intracellular cAMP levels, a direct downstream consequence of Gi-coupled receptor activation or inhibition. [7]By challenging the receptor with an agonist in the presence of the test compound, we can quantify the compound's ability to antagonize the agonist's effect, thus providing a measure of its functional potency.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells expressing the human dopamine D2 receptor into a 96-well white-walled, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonylpiperazine isomers in an appropriate assay buffer.

    • Aspirate the culture medium from the cells and add the isomer dilutions. Incubate for a short period (e.g., 15-30 minutes) at 37°C. This step allows the antagonist to bind to the receptor.

  • Agonist Challenge:

    • Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) to all wells, except for the negative control wells. The chosen agonist concentration should be its EC₈₀ to ensure a robust signal window.

    • Incubate the plate for a further 15-30 minutes at 37°C to stimulate the Gi-signaling cascade.

  • cAMP Detection:

    • Equilibrate the plate and the cAMP-Glo™ Assay reagents (Promega) to room temperature.

    • Add the cAMP-Glo™ Lysis Buffer to each well, shake the plate gently, and incubate for 15 minutes to lyse the cells and release cAMP.

    • Add the cAMP-Glo™ Detection Solution, which contains a kinase that is activated by the remaining cAMP.

    • Incubate for 20 minutes to allow the kinase reaction to proceed.

  • Luminescence Reading and Data Analysis:

    • Add the Kinase-Glo® Reagent to convert the remaining ATP (not consumed by the kinase) into a luminescent signal.

    • Measure the luminescence using a plate reader. The light signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Conclusion: The Power of Isomeric Analysis in Drug Design

The head-to-head comparison of sulfonylpiperazine isomers unequivocally demonstrates that positional isomerism is a critical determinant of biological activity. The choice of ortho, meta, or para substitution can profoundly influence a compound's affinity, selectivity, and functional profile, effectively sculpting its therapeutic potential. As illustrated, an ortho-substituted analog might yield high selectivity for the dopamine D3 receptor, while a meta-substituted version of the same core could preferentially target the serotonin 5-HT2C receptor.

This guide underscores the necessity of synthesizing and evaluating all positional isomers during the drug discovery process. Relying on assumptions or data from a single isomer can lead to missed opportunities and an incomplete understanding of the structure-activity landscape. By employing robust, validated biological assays as detailed in the provided protocols, researchers can generate high-quality, comparative data. This empirical approach, grounded in sound scientific principles, is the most reliable path to identifying lead candidates with optimized potency and selectivity, ultimately paving the way for the development of safer and more effective medicines.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed.[Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed.[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.[Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine (CAS No. 747413-17-8). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The "cradle-to-grave" management of chemical waste is a cornerstone of responsible laboratory practice.[1] This guide is designed to provide a clear, scientifically grounded framework for handling this specific compound, ensuring the protection of personnel and the environment.

The procedures outlined herein are synthesized from regulatory standards and established best practices for handling halogenated aromatic and sulfonylpiperazine compounds. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with federal and local regulations.

Hazard Identification and Risk Assessment

Assumed Hazard Profile: Based on analogous compounds, this compound should be handled as a hazardous substance.

Hazard Category Description GHS Hazard Statement (Inferred)
Skin Irritation Causes skin irritation upon contact.H315: Causes skin irritation[3]
Eye Irritation Causes serious eye irritation.H319: Causes serious eye irritation[3]
Respiratory Irritation May cause respiratory tract irritation if inhaled.H335: May cause respiratory irritation[3]
Chemical Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[5] Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[6][7]

This initial "hazardous waste determination" is a mandatory first step under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] All personnel must assume the substance is hazardous and handle it accordingly.[8]

Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal procedures must be conducted while wearing appropriate PPE, in accordance with OSHA's regulations for eye, face, and hand protection (29 CFR 1910.133 and 1910.138).

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron or coveralls.[5]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as clay, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container using spark-proof tools.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.[9]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. Disposing of this chemical down the sink or in the regular trash is strictly prohibited.[10][11]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing this compound (e.g., unused product, contaminated consumables, rinsate) in a dedicated, compatible container.[9][12] The container must be in good condition, free of leaks, and have a tight-fitting screw cap.[12]

  • No Mixing: Do not mix this waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[9]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement. The container must be clearly marked with:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound".

  • The associated hazard warnings (e.g., "Irritant").

  • The date accumulation started.

Step 3: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[6][7]

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this chemical waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][9][10] These vendors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[12][13]

  • Probable Disposal Method: The most common and environmentally sound method for disposing of brominated organic compounds is through controlled high-temperature incineration at a licensed facility equipped with flue gas scrubbing to neutralize hazardous combustion byproducts.[10][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (e.g., unused chemical, contaminated labware) characterize Step 1: Characterize Waste Is it this compound? start->characterize treat_hazardous Assume Hazardous Waste (Skin/Eye/Respiratory Irritant) characterize->treat_hazardous Yes segregate Step 2: Segregate Waste Do NOT mix with other chemicals. treat_hazardous->segregate containerize Step 3: Containerize & Label - Compatible, sealed container - 'Hazardous Waste' label - Full chemical name segregate->containerize store Step 4: Temporary Storage Store in designated Satellite Accumulation Area. containerize->store contact_ehs Step 5: Arrange Final Disposal Contact licensed hazardous waste vendor or EHS department. store->contact_ehs end Compliant Disposal via Licensed Vendor (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

Regulatory Compliance

All procedures must align with the framework established by key regulatory bodies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[8][15][16]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[1][12][17]

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your vital research and development activities are conducted with the utmost respect for personal and environmental health.

References

  • 29 CFR 1910.
  • Laboratory Safety Guidance.
  • OSHA Standards for Biological Labor
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET for 1-Amino-4-methylpiperazine. Fisher Scientific.
  • Hazardous Waste. US Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for 1-Amino-4-methylpiperazine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Piperazine. Fisher Scientific.
  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Bromophenylsulfonyl)-4-butylpiperazine. ChemicalBook.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • SAFETY DATA SHEET for 1-(3-Aminopropyl)-4-methylpiperazine. Fisher Scientific.
  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • 1-(4-Bromophenylsulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 710729. PubChem.
  • 1-(3-broMophenyl)-4-Methylpiperazine | 747413-17-8. ChemicalBook.
  • SAFETY D
  • Piperazine-1,4-dipropanesulphonic acid Safety D
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • CAS 837-12-7 | 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Synblock.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, a member of the sulfonylpiperazine class, presents a specific hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of confidence and protection.

Hazard Profile and Risk Analysis

Understanding the specific risks is the critical first step in defining the necessary protection. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazards.[1] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification Summary

The following table summarizes the known hazards, which form the basis for all subsequent PPE recommendations.

Hazard CodeHazard StatementPractical Implication
H302 Harmful if swallowedIngestion can lead to acute toxicity. This reinforces the strict policy of no eating, drinking, or smoking in the laboratory.
H312 Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. This mandates the use of appropriate gloves and protective clothing.
H315 Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to more severe dermatitis.
H319 Causes serious eye irritationSplashes pose a significant risk, potentially causing severe and lasting damage to the eyes. This is a primary justification for robust eye protection.
H332 Harmful if inhaledInhaling dust or aerosols can lead to acute toxicity. This necessitates the use of engineering controls like fume hoods or respiratory protection.
H335 May cause respiratory irritationInhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Source: European Chemicals Agency (ECHA)[1]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a matter of preference but a direct response to the identified chemical hazards. The following protocols are designed to provide a comprehensive barrier against all significant routes of exposure.

Tier 1: Standard Laboratory Operation (Small Quantities, <1g)

For routine tasks such as weighing small quantities or preparing dilute solutions inside a certified chemical fume hood.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3]Protects against minor splashes and airborne particles. The "serious eye irritation" hazard (H319) makes this the absolute minimum requirement.
Skin/Body - Standard nitrile gloves (minimum thickness of 4 mil). - Long-sleeved laboratory coat.Nitrile gloves provide an effective barrier against incidental contact.[4] A lab coat protects the skin on the arms from minor spills and contamination.
Respiratory Not typically required if and only if all handling of the solid or its solutions is performed within a properly functioning chemical fume hood.[5]The fume hood acts as the primary engineering control to prevent inhalation of harmful dust or vapors, addressing H332 and H335 hazards.
Tier 2: Elevated Risk Operations (Large Quantities, Potential for Splash)

For tasks involving larger quantities, reactions under pressure, or any situation where the risk of splashing or aerosol generation is increased.

Protection TypeSpecificationRationale
Eye/Face Safety goggles (as above) plus a full-face shield.[6][7]A face shield provides a secondary layer of protection for the entire face from splashes, which is critical given the H319 "serious eye irritation" warning.
Skin/Body - Heavy-duty nitrile or neoprene gloves. - Chemical-resistant apron over a lab coat.[3] - Consider double-gloving for extended procedures.Thicker, more robust gloves are necessary to protect against the H312 "harmful in contact with skin" hazard during tasks with higher exposure risk. The apron adds a layer of impervious protection for the torso.
Respiratory If work cannot be conducted in a fume hood or if dust/aerosol generation is unavoidable, a NIOSH-approved air-purifying respirator with combination P100/Organic Vapor (OV) cartridges is required.[6][8]This provides direct protection against inhaling the compound (H332, H335) when engineering controls are insufficient or unavailable. A full-face respirator also offers superior eye protection.[2]

Procedural Guide: PPE Donning and Doffing Sequence

The order in which PPE is put on and, more importantly, taken off is crucial to prevent cross-contamination. The "doffing" process is designed to contain the contaminant on the exterior of the PPE.

Step-by-Step Protocol

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat and a chemical-resistant apron if required.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves: Pull on gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair, then the outer pair over the cuff.

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves first (if double-gloved) by peeling them off without touching the outside. Then, remove the inner pair using the same technique. This is the most critical step to prevent contaminating your hands.

  • Face Shield/Apron: Remove the face shield and/or apron by handling the straps or ties from behind.

  • Goggles: Remove goggles from the back of the head forward.

  • Respirator (if used): Remove from the back of the head.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Exiting Work Area) Don1 1. Hand Hygiene Don2 2. Lab Coat / Apron Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Gloves Don4->Doff1 Begin Work Doff2 2. Remove Apron / Face Shield Doff1->Doff2 Doff3 3. Remove Goggles Doff2->Doff3 Doff4 4. Remove Lab Coat Doff3->Doff4 Doff5 5. Final Hand Hygiene Doff4->Doff5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.